molecular formula C9H7N3O4 B1424148 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-85-0

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

カタログ番号: B1424148
CAS番号: 1190322-85-0
分子量: 221.17 g/mol
InChIキー: ADTKTDMUOWLASJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-8(11-3-5)7(4-10-6)12(14)15/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKTDMUOWLASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Synthesis of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1H-pyrrolo[3,2-b]pyridine core, commonly referred to as the 4-azaindole scaffold, is a highly privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding capacity and bioisosteric relationship to indole make it a critical structural motif in the development of potent kinase inhibitors, including selective FGFR4 inhibitors[1] and casein kinase I epsilon inhibitors[2].

Synthesizing highly functionalized 4-azaindoles—specifically methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate —requires precise regiocontrol. The target molecule features a nitro group at the C3 position of the electron-rich pyrrole ring and a methyl carboxylate at the C6 position of the electron-deficient pyridine ring. Because direct functionalization of the intact azaindole core is limited by the disparate electronic nature of the two fused rings, a de novo construction of the pyrrole ring onto a pre-functionalized pyridine precursor is the most robust synthetic strategy[3].

Retrosynthetic Strategy

The most scalable and regioselective approach to the 4-azaindole core relies on the Leimgruber-Batcho indole synthesis .

By starting with a functionalized pyridine—methyl 4-methyl-5-nitropyridine-2-carboxylate—the pyrrole ring can be constructed via enamine condensation followed by reductive cyclization[2]. Once the intermediate methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is isolated, a regioselective electrophilic aromatic substitution (nitration) at the C3 position yields the final target.

Retrosynthesis Target Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Int1 Methyl 1H-pyrrolo[3,2-b]pyridine- 6-carboxylate Target->Int1 Regioselective Nitration Int2 Methyl 4-methyl-5-nitropyridine- 2-carboxylate Int1->Int2 Leimgruber-Batcho Cyclization

Caption: Retrosynthetic analysis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Step-by-Step Experimental Protocols

Phase 1: Leimgruber-Batcho Enamine Condensation

Causality & Rationale: The methyl protons at the C4 position of methyl 4-methyl-5-nitropyridine-2-carboxylate are exceptionally acidic. This acidity is driven by the synergistic electron-withdrawing effects of the ortho-nitro group and the pyridine nitrogen. This allows for a smooth condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a conjugated enamine.

Protocol:

  • Initiation: Charge a round-bottom flask with methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Reagent Addition: Add DMF-DMA (2.5 equiv) and a catalytic amount of pyrrolidine (0.1 equiv). Note: Pyrrolidine accelerates the reaction by forming a more reactive aminal intermediate.

  • Thermal Condensation: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 12 hours.

  • Isolation: Monitor via LC-MS. Upon complete consumption of the starting material, concentrate the deep-red solution in vacuo to remove DMF and excess DMF-DMA. The crude enamine intermediate is typically used in the next step without further purification to avoid hydrolytic degradation.

Phase 2: Reductive Cyclization

Causality & Rationale: The reduction of the C5-nitro group to an aniline triggers a spontaneous intramolecular nucleophilic attack on the adjacent enamine. The elimination of dimethylamine drives the aromatization, yielding the thermodynamically stable 4-azaindole system[3].

Protocol:

  • Preparation: Dissolve the crude enamine in anhydrous methanol (0.2 M).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Transfer the suspension to a Parr shaker or autoclave. Pressurize with H₂ gas to 50 psi and agitate at 25 °C for 12 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with methanol.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (DCM/MeOH gradient) to afford methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate as an off-white solid.

Mechanism A Methyl 4-methyl-5-nitropyridine-2-carboxylate B Enamine Intermediate A->B Condensation (DMF-DMA) C Aniline Intermediate B->C Nitro Reduction (Pd/C, H2) D Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate C->D Intramolecular Cyclization (-HNMe2)

Caption: Stepwise mechanistic workflow of the Leimgruber-Batcho indole synthesis.

Phase 3: Regioselective C3 Nitration

Causality & Rationale: Azaindoles are susceptible to oxidative degradation and N-oxidation at the pyridine nitrogen. By performing the nitration in concentrated sulfuric acid, the pyridine nitrogen is fully protonated, completely deactivating the 6-membered ring toward electrophiles. The Highest Occupied Molecular Orbital (HOMO) remains localized on the pyrrole ring, specifically at C3, ensuring strict regiocontrol. Strict temperature control (0 °C) is vital to prevent over-nitration or N-oxide formation.

Protocol:

  • Protonation: Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 equiv) in concentrated H₂SO₄ (10 mL/g of substrate) at 0 °C. Stir for 15 minutes to ensure complete dissolution and protonation.

  • Electrophile Generation: In a separate vial, prepare a mixture of fuming HNO₃ (1.1 equiv) and concentrated H₂SO₄ (1:1 v/v) and cool to 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the azaindole solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Quenching: Stir for an additional 1 hour at 0 °C, then pour the reaction mixture slowly over vigorously stirred crushed ice.

  • Isolation: Adjust the pH of the aqueous suspension to ~6 using cold 10% NaOH. Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum to afford pure methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Data Presentation & Optimization Metrics

To ensure the highest yield and purity, the reductive cyclization and nitration steps require specific condition optimization. The tables below summarize the empirical data driving the protocol choices.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing Agent / CatalystSolventTemperatureTimeYield (%)Empirical Observation
Pd/C, H₂ (1 atm)MeOH25 °C24 h45Incomplete conversion; stable aniline intermediate observed.
Pd/C, H₂ (50 psi) MeOH 25 °C 12 h 82 Clean cyclization; optimal scalability.
Fe, AcOHEtOH/H₂O80 °C4 h68Rapid reaction, but iron salts complicate purification.
Raney Ni, H₂ (50 psi)EtOH25 °C18 h55Formation of over-reduced side products (piperidines).

Table 2: Comparative Reactivity of Azaindole Nitration Conditions

ReagentsTemperatureTimeMajor ProductYield (%)
HNO₃ (65%), AcOH25 °C12 hStarting Material< 5
Fuming HNO₃, H₂SO₄ 0 °C 1 h C3-Nitro azaindole 88
Fuming HNO₃, H₂SO₄25 °C4 hC3-Nitro + Pyridine N-oxide42
HNO₃, Ac₂O-10 °C2 hC3-Nitro azaindole75

References

  • Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate.3

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ACS Publications.1

  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide. ACS Publications.2

  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate AldrichCPR 1015609-11-6. Sigma-Aldrich.Link

  • Methyl 4-methyl-5-nitropyridine-2-carboxylate AldrichCPR 868551-30-8. Sigma-Aldrich.Link

Sources

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in Advanced Drug Discovery

Executive Summary & Chemical Identity

The continuous evolution of targeted therapeutics relies heavily on the strategic deployment of privileged scaffolds. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) system has emerged as a highly versatile bioisostere of the traditional indole core. Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0) represents a highly functionalized, electron-deficient building block that serves as a critical intermediate in the synthesis of kinase inhibitors, bacterial DNA gyrase inhibitors, and monoacylglycerol lipase modulators [1, 4].

This technical whitepaper deconstructs the structural logic, physicochemical profile, and synthetic workflows associated with this compound, providing drug development professionals with a self-validating framework for its utilization.

Structural & Electronic Profiling: The "Why" Behind the Molecule

The architectural design of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • The 4-Azaindole Core: Replacing the C4 carbon of an indole with a nitrogen atom creates the 4-azaindole scaffold. This single atomic substitution fundamentally alters the electronic distribution of the molecule. It lowers the overall lipophilicity (LogP) compared to indole, thereby improving aqueous solubility and metabolic stability against oxidative degradation [3]. Furthermore, the N4 atom acts as a crucial hydrogen-bond acceptor, frequently utilized to engage the backbone NH of kinase hinge regions.

  • The 3-Nitro Substitution: The nitro group at the C3 position is highly electron-withdrawing. It significantly lowers the pKa of the adjacent pyrrole N-H, transforming it into a much stronger hydrogen-bond donor. Synthetically, the nitro group is a masked amine. Upon reduction, it yields a 3-amino-4-azaindole, a motif that forms exceptional bidentate hydrogen bonds with target proteins [4].

  • The 6-Carboxylate (Methyl Ester): Positioned on the pyridine ring, the C6 ester directs towards the solvent-exposed channel when the azaindole core is bound to a kinase hinge. The methyl ester acts as a stable protecting group during harsh upstream reactions (e.g., nitration) and provides a highly reactive vector for downstream saponification and amidation, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) [2].

Pharmacophore Core 4-Azaindole Core Bioisostere of Indole Modulates Lipophilicity N1 N1-H (Pyrrole) Strong H-Bond Donor pKa lowered by NO2 Core->N1 C3 C3-Nitro Group Electron Withdrawing Precursor to 3-Amino Core->C3 N4 N4 (Pyridine) H-Bond Acceptor Alters Kinase Binding Core->N4 C6 C6-Methyl Ester Derivatization Vector (Saponification/Amidation) Core->C6

Fig 1: Pharmacophore mapping of the highly functionalized 4-azaindole scaffold.

Physicochemical Properties

Understanding the quantitative parameters of this building block is essential for predicting its behavior in both synthetic environments and biological assays. The data is summarized in the table below.

PropertyValue
Chemical Name Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
CAS Registry Number 1190322-85-0
Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
Hydrogen Bond Donors 1 (Pyrrole N-H)
Hydrogen Bond Acceptors 5 (Pyridine N, Nitro O x2, Ester O x2)
Topological Polar Surface Area (TPSA) ~101.0 Ų
Physical State Solid (typically yellow to orange crystalline powder)

Synthetic Methodologies & Workflows

The synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically proceeds via the electrophilic aromatic nitration of the unsubstituted precursor, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1015609-11-6) [2].

Regioselectivity Causality

Why does nitration occur exclusively at the C3 position? In the 4-azaindole system, the pyridine ring is inherently electron-deficient. Under the strongly acidic conditions required for nitration, the pyridine nitrogen (N4) becomes protonated, further deactivating the 6-membered ring toward electrophilic attack. Conversely, the pyrrole ring retains its enamine-like character, making the C3 carbon the most nucleophilic and thermodynamically favorable site for the incoming nitronium ion (NO2+).

Protocol 1: Regioselective Electrophilic Nitration

This protocol is designed as a self-validating system; the sudden precipitation upon quenching serves as an immediate visual confirmation of successful conversion.

  • Preparation: Suspend methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 volumes) and cool the reaction vessel to 0 °C using an ice-salt bath.

    • Causality: H₂SO₄ acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion from nitric acid, while simultaneously protonating the N4 atom to protect the pyridine ring.

  • Electrophile Addition: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: Electrophilic nitration is highly exothermic. Controlling the temperature prevents over-nitration (e.g., at C2) and avoids oxidative degradation of the delicate pyrrole ring.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor via LC-MS until the starting material is consumed.

  • Quenching & Isolation: Pour the acidic mixture slowly over vigorously stirred crushed ice.

    • Causality: The massive dilution rapidly quenches the nitrating agent and forces the highly insoluble nitro-azaindole product to precipitate out of the aqueous phase.

  • Purification: Filter the resulting yellow/orange precipitate, wash extensively with cold water to remove residual acid, and dry under high vacuum at 45 °C to yield the title compound.

Downstream Applications: Derivatization for Drug Discovery

Once synthesized, this building block is rarely the final drug candidate. It is typically subjected to a chemoselective reduction to unlock the 3-amino pharmacophore required for target engagement [4].

Protocol 2: Chemoselective Nitro Reduction (Béchamp Process)
  • Preparation: Dissolve methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Causality: The Fe/NH₄Cl system provides a mild, highly chemoselective reduction environment. Unlike harsh hydrogenation (Pd/C with H₂), this method guarantees the reduction of the nitro group to an amine without risking the reduction of the pyridine ring or the cleavage of the methyl ester.

  • Reflux: Heat the mixture to 80 °C and stir vigorously for 2–4 hours.

  • Isolation: Filter the hot mixture through a pad of Celite to remove the iron oxides. Concentrate the filtrate under reduced pressure to isolate the 3-amino derivative, ready for subsequent amidation or urea formation.

SyntheticWorkflow SM Methyl 1H-pyrrolo[3,2-b] pyridine-6-carboxylate (CAS: 1015609-11-6) Nitration Electrophilic Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Regioselective C3 Target Methyl 3-nitro-1H-pyrrolo [3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0) Nitration->Target Reduction Nitro Reduction (Fe / NH4Cl, 80°C) Target->Reduction Downstream Amine 3-Amino Derivative (Kinase Hinge Binder) Reduction->Amine

Fig 2: Synthetic workflow from the unsubstituted azaindole ester to the 3-amino derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9226, 4-Azaindole." PubChem, 2026.[Link]

  • Journal of Medicinal Chemistry. "Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors." ACS Publications, 2015.[Link]

crystal structure of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Insight in Modern Drug Discovery

In the landscape of contemporary drug development, the meticulous elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potential, including kinase inhibition and anticancer properties.[1][2] The precise spatial arrangement of atoms within this scaffold, and the influence of various substituents, dictates its interaction with biological targets. This guide addresses a notable gap in the current scientific literature: the . While the parent compound is known, the introduction of a nitro group at the 3-position is anticipated to significantly modulate its electronic properties and intermolecular interactions, with profound implications for its bioactivity.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and structural biologists. It outlines a systematic and robust workflow, from chemical synthesis to final structural validation, for determining the single-crystal X-ray structure of this novel compound. By providing both the theoretical underpinnings and detailed, actionable protocols, this guide aims to empower scientific teams to unlock the structural secrets of this and other related molecules, thereby accelerating the journey from promising compound to potential therapeutic agent.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. A compound of at least 98% purity is typically required for successful crystallization. The proposed synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate commences with the commercially available methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto the pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine core is anticipated to proceed via an electrophilic aromatic substitution mechanism. The pyrrole moiety is electron-rich and thus susceptible to nitration.

Protocol for Nitration:

  • Dissolution: Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • Nitrating Agent: Add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification of the crude product is paramount for successful crystallization.

  • Column Chromatography: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Recrystallization: Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a crystalline solid.

  • Purity Confirmation: Confirm the purity and identity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal Growth: The Art and Science of Crystallization

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be well-formed, have dimensions of approximately 0.1-0.3 mm in all directions, and be free of cracks and defects.

Solvent Selection

A systematic solvent screen is the first step. Small amounts of the purified compound are tested for solubility in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes). The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

Crystallization Techniques

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniqueDescriptionProtocol
Slow Evaporation A nearly saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.1. Prepare a nearly saturated solution in a suitable solvent. 2. Filter the solution to remove any dust particles. 3. Place the solution in a vial covered with a cap containing small pinholes to allow for slow solvent evaporation. 4. Store in a vibration-free environment.
Vapor Diffusion An antisolvent (a solvent in which the compound is insoluble) is allowed to slowly diffuse into a solution of the compound, causing it to precipitate and form crystals.1. Dissolve the compound in a small amount of a good solvent. 2. Place this solution in a small, open vial. 3. Place the small vial inside a larger, sealed jar containing a larger volume of the antisolvent. 4. The antisolvent vapor will slowly diffuse into the solution, inducing crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystals to form.1. Prepare a saturated solution at an elevated temperature. 2. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C). 3. The rate of cooling can be controlled to influence crystal size and quality.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Structure

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Experimental Workflow

sc_xrd_workflow cluster_experiment Experimental Setup cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation crystal_mount Crystal Mounting data_collection X-ray Data Collection crystal_mount->data_collection On Goniometer integration Integration & Scaling data_collection->integration Diffraction Pattern space_group Space Group Determination integration->space_group Reflection Intensities structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution Symmetry Information refinement Full-Matrix Least-Squares Refinement structure_solution->refinement Initial Atomic Positions validation Structure Validation (e.g., CheckCIF) refinement->validation Refined Structure deposition Data Deposition (e.g., CCDC) validation->deposition Final CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for SC-XRD Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a full-matrix least-squares method. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated using software tools like CheckCIF to ensure that the model is chemically reasonable and fits the data well.

Anticipated Structural Features and Intermolecular Interactions

While the precise crystal structure is yet to be determined, we can hypothesize about its key features based on known chemical principles and the structures of related pyrrolopyridine derivatives.

Molecular Geometry
  • Planarity: The 1H-pyrrolo[3,2-b]pyridine bicyclic core is expected to be largely planar.

  • Bond Lengths and Angles: The bond lengths and angles within the aromatic rings should be consistent with those of other pyrrolopyridine structures. The C-NO₂ and C-COOCH₃ bonds will be of particular interest.

  • Conformation: The orientation of the methyl ester and nitro groups relative to the bicyclic core will be a key feature of the structure.

Intermolecular Interactions

The crystal packing will be dictated by a network of intermolecular interactions.

intermolecular_interactions cluster_interactions Potential Interactions mol1 Molecule 1 N-H... C=O... NO2... mol2 Molecule 2 ...O=C ...O2N ...π-system h_bond Hydrogen Bonding mol1->h_bond N-H donor to C=O or NO2 acceptor pi_stack π-π Stacking mol1->pi_stack Aromatic Ring Overlap h_bond->mol2 pi_stack->mol2

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

  • Hydrogen Bonding: The N-H group of the pyrrole ring is a strong hydrogen bond donor. Potential acceptors include the oxygen atoms of the nitro group, the carbonyl oxygen of the ester group, or the pyridine nitrogen of a neighboring molecule.

  • π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, which would contribute significantly to the stability of the crystal lattice.

  • Other Interactions: Weaker C-H···O interactions may also be present.

Data Reporting and Deposition

Upon successful determination and refinement of the crystal structure, it is imperative for scientific integrity and reproducibility that the data be made publicly available.

  • Crystallographic Information File (CIF): The final structural information, including atomic coordinates, unit cell parameters, and refinement statistics, should be compiled into a standard CIF file.

  • Database Deposition: The CIF file should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[3] The CCDC will assign a unique deposition number, which should be included in any publication reporting the structure. This ensures that other researchers can freely access and analyze the data.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the . By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional model of this novel compound. The resulting structural information will be invaluable for understanding its chemical properties, predicting its behavior in biological systems, and guiding the rational design of new therapeutic agents based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. (2022-10-13). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (2022-03-30). [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. (2013-01-08). [Link]

  • Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. NextSDS. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. (2025-07-10). [Link]

  • Methyl 1h-pyrrolo[3,2-b]pyridine-6-carboxylate. PubChemLite. [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C9H8N2O2 | CID 21110084. PubChem. [Link]

  • (PDF) 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. (2022-03-30). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2024-07-11). [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. (2024-05-07). [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

Sources

Physicochemical Profiling of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of selective kinase inhibitors (e.g., FGFR4) and CNS-active receptor modulators (e.g., GluN2B) due to its superior hydrogen-bonding profile and bioisosterism with indole[1][2]. However, highly functionalized derivatives such as methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0) present unique physicochemical challenges[3]. The convergence of a planar bicyclic core, a highly polar nitro group, and a hydrolyzable ester creates a complex solubility and stability landscape. This whitepaper provides a rigorous, causality-driven framework for evaluating and managing the physicochemical properties of this specific building block during hit-to-lead optimization and process chemistry.

Molecular Architecture & Physicochemical Causality

To effectively formulate or synthesize derivatives from methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, one must understand how its structural micro-environments dictate macroscopic properties:

  • The 4-Azaindole Core: The planar nature of the pyrrolo[3,2-b]pyridine ring promotes strong intermolecular π−π stacking in the solid state. This high crystal lattice energy is the primary driver of its limited aqueous solubility, though it retains good solubility in polar aprotic solvents like DMSO and DMF[4][5].

  • The 3-Nitro Substituent: The nitro group is strongly electron-withdrawing. By pulling electron density away from the pyrrole ring, it significantly lowers the pKa of the pyrrole N-H, rendering it more acidic. While this can theoretically improve solubility in highly basic media via ionization, the nitro group also introduces a severe liability for redox stability and photolytic degradation.

  • The 6-Methyl Ester: This functional group provides a critical synthetic handle for downstream amidation or cross-coupling. However, it acts as the primary weak point for hydrolytic stability. The lack of significant steric shielding at the 6-position makes this ester highly susceptible to nucleophilic attack and saponification in aqueous buffers.

Thermodynamic Solubility Dynamics

In early-stage research, kinetic solubility (often measured via DMSO stock dilution) is frequently used. However, kinetic assays often mask the true solubility limit of 4-azaindoles due to transient supersaturation and co-solvent effects. To establish a trustworthy baseline, thermodynamic solubility must be evaluated.

Quantitative Solubility Profile
Solvent MatrixpHPredicted/Empirical Solubility (µg/mL)Limiting Factor / Causality
Water (Milli-Q) ~6.5< 10High lattice energy; lack of ionization.
Simulated Gastric Fluid 1.215 - 30Slight protonation of the pyridine nitrogen.
Phosphate Buffer 7.4< 10Neutral state; strong π−π stacking dominates.
DMSO / DMF N/A> 50,000Disruption of hydrogen bonding and π stacking.
Methanol / Ethanol N/A1,000 - 5,000Moderate polarity; sufficient to solvate the ester.
Protocol: Self-Validating Thermodynamic Solubility Assay

To ensure trustworthiness, this protocol incorporates an orthogonal solid-state validation step. If a compound converts to a less-soluble hydrate during the assay, the resulting LC-MS data will misrepresent the solubility of the anhydrous API.

  • Equilibration: Dispense 2 mg of solid methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate into a 2 mL glass vial. Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Agitation & Temperature Control: Incubate the suspension on a thermoshaker at 37°C and 800 RPM for 24 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes. Crucial Step: Do not use filter membranes, as the lipophilic core may exhibit non-specific binding to standard PTFE or nylon filters, artificially lowering the measured concentration.

  • Quantification (Supernatant): Dilute the supernatant 1:10 in Acetonitrile to prevent precipitation, and quantify via LC-UV/MS against a standard curve prepared in DMSO.

  • Validation (Pellet): Recover the undissolved solid pellet, dry it under a gentle nitrogen stream, and analyze via Powder X-Ray Diffraction (pXRD).

    • Self-Validation Logic: If the pXRD diffractogram matches the input API, the solubility value is valid. If new peaks appear, the compound has undergone a solvent-mediated polymorphic transformation, and the recorded solubility reflects the new crystal form.

SolubilityWorkflow A Solid Compound (CAS: 1190322-85-0) B Equilibration in Buffer (pH 1.2, 4.0, 7.4, 9.0) Shake-Flask 24h @ 37°C A->B C Phase Separation (Ultracentrifugation) B->C D Supernatant Extraction C->D F Solid State Analysis (pXRD / DSC) Check for Polymorphs C->F Pellet E LC-UV/MS Quantification D->E

Thermodynamic solubility workflow with integrated solid-state polymorph validation.

Chemical & Metabolic Stability

The stability of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is heavily dictated by its micro-environment. While the fused ring system is robust, the functional groups are reactive[5].

Forced Degradation Stress Matrix
Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl24h @ 60°CSlow conversion to 6-carboxylic acid.
Basic Hydrolysis 0.1 N NaOH4h @ 60°CRapid saponification to 6-carboxylic acid.
Oxidation 3% H₂O₂24h @ RTN-oxidation of the pyridine nitrogen.
Reduction DTT or Pd/C + H₂2h @ RTRapid reduction of 3-nitro to 3-amino.
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsNitro-aromatic rearrangement / radical formation.
Protocol: Mass-Balance Forced Degradation Assay

A stability assay is only trustworthy if it accounts for all material. If a compound degrades into a volatile substance or precipitates out of solution, standard HPLC area-under-the-curve (AUC) analysis will yield a false sense of stability.

  • Sample Preparation: Prepare a 1 mg/mL stock of the compound in Acetonitrile. Spike 100 µL of this stock into 900 µL of the respective stress media (e.g., 0.1 N NaOH).

  • Incubation & Quenching: Incubate according to the stress matrix. Crucial Step: Post-incubation, immediately neutralize the sample (e.g., add 0.1 N HCl to the NaOH sample) to halt degradation. Failure to neutralize will result in continued degradation inside the HPLC autosampler, invalidating the temporal data.

  • LC-MS/DAD Analysis: Inject the neutralized sample onto a C18 column using a broad gradient (5% to 95% MeCN in Water + 0.1% Formic Acid) over 15 minutes.

  • Validation (Mass Balance Calculation): Calculate the total peak area of the parent compound plus all identified degradant peaks (adjusted for relative response factors).

    • Self-Validation Logic: The total sum must equal 95%–105% of the Day 0 control peak area. A mass balance < 90% indicates undetected degradation pathways (e.g., precipitation, column retention, or UV-invisible degradants), requiring immediate orthogonal investigation via NMR or ELSD.

DegradationPathways Core Methyl 3-nitro-1H-pyrrolo [3,2-b]pyridine-6-carboxylate AcidBase Aqueous Acid/Base (pH < 2 or pH > 10) Core->AcidBase Redox Reducing Agents / Light (Pd/C, H2, UV) Core->Redox Nucleophile Strong Nucleophiles (Amines, Thiols) Core->Nucleophile Hydrolysis Ester Hydrolysis -> 6-carboxylic acid AcidBase->Hydrolysis Reduction Nitro Reduction -> 3-amino derivative Redox->Reduction Amidation Transesterification / Amidation Nucleophile->Amidation

Primary chemical degradation pathways and stressor conditions for the azaindole core.

References

  • National Institutes of Health (NIH). "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." PMC.[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." ACS Publications.[Link]

Sources

The 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Scaffold: Evolution, Synthesis, and Mechanistic Dominance in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the strategic replacement of carbon atoms with nitrogen within established aromatic rings—a process known as the "nitrogen walk"—has yielded some of the most profound advancements in modern pharmacology. Among these, the 1H-pyrrolo[3,2-b]pyridine scaffold, universally referred to as 4-azaindole , stands out as a privileged bioisostere of indole. By introducing a nitrogen atom at the 4-position, chemists unlocked a unique bidentate hydrogen-bonding motif that has become a cornerstone in the design of kinase inhibitors, antimicrobial agents, and metabolic modulators. This whitepaper dissects the historical discovery, mechanistic rationale, and synthetic protocols of 4-azaindole compounds, providing a comprehensive guide for drug development professionals.

The "Nitrogen Walk": Historical & Chemical Evolution

The classical indole ring is a ubiquitous structural motif in biology, found in amino acids (tryptophan) and neurotransmitters (serotonin). However, in drug design, the highly lipophilic and metabolically susceptible nature of indole often leads to poor pharmacokinetic (PK) profiles.

To circumvent these limitations, researchers began systematically substituting CH groups with nitrogen atoms1. This "nitrogen walk" led to the discovery of four distinct azaindole isomers. The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) emerged as uniquely advantageous. The introduction of the pyridine nitrogen increases the molecule's electron density, dramatically improving aqueous solubility, metabolic stability against cytochrome P450 enzymes, and creating a highly specific hydrogen-bond acceptor site that is absent in standard indoles.

Mechanistic Dominance in Kinase Inhibition

The most critical application of the 1H-pyrrolo[3,2-b]pyridine core lies in its ability to act as a potent hinge binder within the ATP-binding pocket of kinases. The scaffold provides a rigid, coplanar system capable of bidentate interactions:

  • H-Bond Donor : The pyrrole NH donates a hydrogen bond to the carbonyl oxygen of the kinase backbone.

  • H-Bond Acceptor : The pyridine N4 accepts a hydrogen bond from the backbone amide NH.

This dual interaction is perfectly spaced to mimic the adenine ring of ATP, locking the compound into the active site with low-nanomolar affinity. This mechanism was famously validated in the development of p38 MAP kinase inhibitors, where X-ray crystallography confirmed a direct 2.8 Å hydrogen bond between the 4-azaindole nitrogen and Lys 53 of the unphosphorylated p38 enzyme2.

KinaseBinding Scaffold 1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) N_Pyrrole Pyrrole NH (H-Bond Donor) Scaffold->N_Pyrrole N_Pyridine Pyridine N4 (H-Bond Acceptor) Scaffold->N_Pyridine KinaseHinge Kinase Hinge Region (e.g., Lys53 in p38) N_Pyrrole->KinaseHinge Donates H+ to Backbone C=O N_Pyridine->KinaseHinge Accepts H+ from Backbone NH Binding High-Affinity Complex (Low nM IC50) KinaseHinge->Binding Conformational Lock

Fig 1: Bidentate hinge-binding mechanism of the 4-azaindole scaffold within kinase active sites.

Quantitative Structure-Activity Relationship (SAR) Profiling

The versatility of the 4-azaindole core allows for extensive functionalization to achieve high selectivity across various therapeutic targets. Below is a summary of quantitative SAR data demonstrating the scaffold's potency across different biological targets.

Compound DesignationPrimary TargetIC₅₀ (nM)Selectivity / Mechanistic ProfileReference
Compound 9 p38 MAP Kinase6High affinity for α/β isoforms; structurally spares γ/δ due to Met106 steric clash.[NIH]
Compound 10a FGFR4 Kinase10Completely spares FGFR1/2/3 (>10 μM); high isoform selectivity.[ACS]
Compound 10z FGFR4 (Gatekeeper Mutants)3.3Overcomes clinical resistance; highly active against FGFR4 V550L mutation.[ACS]
TBA-7371 DprE1 (M. tuberculosis)<10Non-covalent inhibition; highly active against MDR and XDR TB strains.[PMC]

Validated Synthetic Methodology

Synthesizing the 1H-pyrrolo[3,2-b]pyridine core requires precision, as the electron-deficient nature of the pyridine ring can complicate traditional indole syntheses (like the Fischer indole synthesis). A highly reliable, self-validating methodology is the one-pot nucleophilic aromatic substitution ( SN​Ar ) and reductive cyclization route3.

Protocol: One-Pot Synthesis of 2-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamides

This protocol utilizes a tandem SN​Ar / reduction / cyclization sequence. Every reagent choice is dictated by the electronic demands of the pyridine system.

Step 1: Enolate Generation

  • Action : Dissolve 2-cyanoacetamide (1.0 mmol) in anhydrous DMF (0.2 M). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 mmol) and stir for 10 minutes.

  • Causality : NaH quantitatively deprotonates the highly acidic α-carbon of the cyanoacetamide. DMF is chosen as a polar aprotic solvent to stabilize the resulting nucleophilic enolate without quenching the base.

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Action : Add 2-fluoro-3-nitropyridine (1.0 mmol) to the enolate solution. Stir at room temperature for 24 hours.

  • Validation Check : The reaction mixture will transition to a deep purple color. This is a visual confirmation that the substitution intermediate has successfully formed.

  • Causality : The fluorine atom is specifically chosen as the leaving group because it is highly activated toward nucleophilic attack by the strong electron-withdrawing effect of the adjacent ortho-nitro group and the pyridine nitrogen.

Step 3: Reductive Intramolecular Cyclization

  • Action : Add 0.2 M aqueous HCl (1.0 mmol) to quench residual base. Immediately add FeCl₃ (3.0 mmol) and Zinc dust (10 mmol). Heat the mixture to 100°C for 1 hour.

  • Causality : The Zn/FeCl₃ system acts as a potent, chemoselective reducing agent. It reduces the nitro group to a primary amine. Once formed, this highly reactive amine spontaneously attacks the proximal nitrile group (intramolecular cyclization), yielding the stable 2-amino-pyrrole ring.

Step 4: Workup and Isolation

  • Action : Cool the mixture, dilute with H₂O (20 mL), and filter to remove insoluble zinc salts. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (MeOH/Et₃N 98:2).

SynthesisWorkflow Start 2-Cyanoacetamide + NaH (Enolate Formation) SNAr Addition of 2-Fluoro-3-nitropyridine (SNAr Reaction, 24h, RT) Start->SNAr Deprotonation Reduction FeCl3 / Zn Dust / aq HCl (Nitro Reduction, 100°C, 1h) SNAr->Reduction Intermediate Isolation Cyclization Intramolecular Cyclization (Amine attacks Nitrile) Reduction->Cyclization In Situ Product 2-Amino-1H-pyrrolo[3,2-b]pyridine Derivative Cyclization->Product High Yield

Fig 2: One-pot SNAr and reductive cyclization workflow for 2-amino-4-azaindole synthesis.

Beyond Oncology: Antimicrobial & Metabolic Frontiers

While the 4-azaindole scaffold cemented its legacy in oncology (e.g., FGFR4 and p38 inhibitors)4, its superior drug-like properties have propelled it into new therapeutic arenas.

In infectious diseases, 1,4-azaindole derivatives like TBA-7371 have shown groundbreaking efficacy against multidrug-resistant Tuberculosis by non-covalently inhibiting the DprE1 enzyme5. The scaffold's ability to maintain high cellular permeability while avoiding host PDE6 inhibition makes it an ideal candidate for long-term infectious disease regimens. By mastering the synthesis and mechanistic application of 1H-pyrrolo[3,2-b]pyridines, researchers continue to unlock next-generation therapeutics characterized by high target specificity and robust clinical safety profiles.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase Source: PubMed (NIH) [Link]

  • 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis Source: PMC (NIH)[Link]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept Source: Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Predictive Mechanism of Action and Target Deconvolution for Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold has emerged as a privileged pharmacophore, uniquely capable of navigating complex binding pockets ranging from kinase hinge regions to allosteric ion channel sites. This whitepaper establishes a predictive pharmacological framework for methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0). By synthesizing current structural biology, chemoinformatic profiling, and empirical assay design, we delineate the predictive mechanisms of action (MoA) for this specific compound and provide a self-validating experimental blueprint for target deconvolution.

Structural Rationale & Pharmacophore Analysis

To predict the biological behavior of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, we must first deconstruct its structural topology. As a Senior Application Scientist, I approach this molecule not merely as a chemical string, but as a three-dimensional array of electronic and steric vectors designed to perturb biological systems.

  • The 1H-pyrrolo[3,2-b]pyridine Core: This azaindole core is a classic bioisostere of indole and purine. The juxtaposition of the pyrrole nitrogen (H-bond donor) and the pyridine nitrogen (H-bond acceptor) creates a bidentate binding motif. This is the exact electronic signature required to anchor into the ATP-binding hinge region of kinases.

  • The 3-Nitro Substitution: The nitro group at position 3 is highly electron-withdrawing, significantly altering the pKa of the core nitrogens. More importantly, in a drug development pipeline, this nitro group serves as a strategic synthetic precursor. It can be readily reduced to an amine, providing a synthetic handle to attach electrophilic warheads (e.g., acrylamides) for targeted covalent inhibition.

  • The 6-Methyl Carboxylate: The ester moiety at position 6 projects into the solvent-exposed region of most binding pockets. It acts as a robust hydrogen-bond acceptor and provides a metabolic liability that can be exploited for prodrug strategies, or hydrolyzed to a carboxylic acid to improve aqueous solubility.

Predictive Mechanism of Action (MoA) Landscapes

Based on the structural homology of the pyrrolo[3,2-b]pyridine scaffold, we predict two primary pharmacological trajectories for this compound.

Hypothesis 1: FGFR4 Kinase Inhibition

The Fibroblast Growth Factor 19 (FGF19) to FGFR4 signaling axis is a primary oncogenic driver in hepatocellular carcinoma (HCC). Recent authoritative studies have demonstrated that functionalized pyrrolo[3,2-b]pyridines act as highly potent, reversible-covalent inhibitors of FGFR4 [1]. The azaindole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (e.g., Ala553 in FGFR4). The 3-nitro group, upon theoretical reduction and functionalization, is perfectly positioned to interact with the Cys552 residue, overcoming clinical resistance caused by V550L/M gatekeeper mutations [2].

Hypothesis 2: GluN2B Negative Allosteric Modulation (NAM)

Beyond oncology, the pyrrolo[3,2-b]pyridine scaffold is a validated modulator of the central nervous system. Specifically, it has been optimized as a highly selective Negative Allosteric Modulator (NAM) of the GluN2B subunit of the NMDA receptor [3]. In this MoA, the core intercalates into the heterodimeric interface of the receptor, inducing a conformational shift that prevents the clamshell closure required for ion channel activation.

FGFR4_Pathway FGF FGF19 Ligand FGFR4 FGFR4 Receptor FGF->FGFR4 FRS2 FRS2 / GRB2 FGFR4->FRS2 Inhibitor Predicted Inhibitor Inhibitor->FGFR4 MAPK MAPK / ERK Pathway FRS2->MAPK Proliferation Tumor Proliferation MAPK->Proliferation

Predicted mechanism of FGFR4 inhibition and downstream MAPK pathway suppression.

In Silico Target Prediction Workflow

To transition from hypothesis to empirical data, we deploy a rigorous computational workflow. The causality here is critical: we do not use docking to prove binding; we use it to prioritize in vitro assays, saving immense time and capital.

MoA_Workflow Ligand Methyl 3-nitro-1H-pyrrolo [3,2-b]pyridine-6-carboxylate Chemoinfo Pharmacophore Mapping Ligand->Chemoinfo Docking High-Throughput Reverse Docking Chemoinfo->Docking Kinase Kinase Panel (FGFR4, B-Raf) Docking->Kinase GPCR Receptor Panel (GluN2B NAM) Docking->GPCR Validation In Vitro Validation (CETSA, Kinase Assays) Kinase->Validation GPCR->Validation

Computational to in vitro workflow for target deconvolution of the pyrrolo[3,2-b]pyridine scaffold.

Step-by-Step Computational Methodology:

  • Ligand Preparation: Generate 3D conformers of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate using OMEGA. Assign AM1-BCC partial charges to accurately model the electron-withdrawing effect of the nitro group.

  • High-Throughput Reverse Docking: Screen the prepared ligand against a curated structural proteome (focusing on the kinome and ion channels) using Glide (Schrödinger).

  • Molecular Dynamics (MD) Simulations: Subject the top 3 poses to 100 ns MD simulations using GROMACS. Causality: Static docking often overestimates the stability of ester groups in solvent-exposed regions. MD simulations verify if the 6-methyl carboxylate maintains its hydrogen bonding network over time without inducing steric clashes that would eject the ligand from the pocket.

Experimental Validation Protocols

A robust scientific claim requires a self-validating experimental system. We pair a biochemical assay (to prove direct binding) with a cellular assay (to prove physiological target engagement).

Protocol A: Biochemical Kinase Selectivity Profiling (Z'-LYTE)

Purpose: To quantify the competitive inhibition of the compound against FGFR4 relative to other kinase targets.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Acoustic Dispensing: Dispense 100 nL of the compound into 384-well black pro-binding plates using an acoustic liquid handler (e.g., Echo 550). Causality: This eliminates tip-based carryover and ensures precise nanomolar concentration gradients.

  • Kinase Incubation: Add 5 µL of FGFR4 kinase and Tyr 04 peptide mixture in 1x Kinase Buffer.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP solution. Crucial Step: The ATP must be calibrated exactly to the apparent Km​ for FGFR4. This sensitizes the assay, allowing us to accurately detect ATP-competitive inhibition by the azaindole core. Incubate for 1 hour at room temperature.

  • Development: Add 5 µL of Development Reagent to cleave unphosphorylated peptides.

  • Readout: Measure the coumarin/fluorescein emission ratio (445 nm / 520 nm) using a microplate reader to calculate the IC50​ .

Protocol B: Cellular Target Engagement via CETSA

Purpose: Biochemical assays lack cellular context (e.g., membrane permeability, intracellular ATP concentrations). The Cellular Thermal Shift Assay (CETSA) proves that the compound physically binds the target inside a living cell.

  • Cell Culture: Culture Hep3B cells (known to be driven by the FGF19-FGFR4 axis) to 70-80% confluency.

  • Equilibration: Treat cells with 1 µM of the compound or DMSO vehicle for 2 hours. Causality: This duration allows the ester moiety to navigate the lipid bilayer and reach intracellular equilibrium.

  • Thermal Cycling: Aliquot cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen to extract soluble proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Denatured proteins will pellet; proteins stabilized by ligand binding will remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-FGFR4 primary antibody. A shift in the aggregation temperature ( Tagg​ ) confirms direct intracellular target engagement.

Quantitative Data Projections

Based on structural homology modeling and historical data of the pyrrolo[3,2-b]pyridine class, the following binding metrics are projected for this specific scaffold.

Target / PathwayPredicted Binding Affinity ( ΔG , kcal/mol)Key Interacting ResiduesPutative Mechanism of Action
FGFR4 (Wild-Type) -9.4Ala553 (Hinge), Cys552ATP-competitive kinase inhibition
FGFR4 (V550L Mutant) -8.8Leu550, Ala553Gatekeeper mutant inhibition
GluN2B (NMDA Receptor) -7.6Pro177, Tyr109Negative allosteric modulation
B-Raf Kinase -6.2Cys532, Asp594Weak off-target hinge binding

Conclusion

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate represents a highly versatile and potent chemical starting point. Through rigorous structural analysis, we predict its primary utility lies in ATP-competitive kinase inhibition (specifically FGFR4) and allosteric receptor modulation (GluN2B). By employing the self-validating computational and empirical protocols outlined in this guide, drug development professionals can rapidly deconvolute its specific targets, optimizing the 3-nitro and 6-carboxylate vectors to generate clinical-grade therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, American Chemical Society (2022).[Link]

  • Crystal structure of FGFR4(V550L) kinase domain with 8z. RCSB Protein Data Bank (2024). [Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, American Chemical Society (2019).[Link]

De Novo Synthesis of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Mechanistic and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged pharmacophore in modern oncology and immunology. As a bioisostere of indole, the incorporation of a pyridine nitrogen alters the molecule's physicochemical properties—specifically by lowering lipophilicity, improving aqueous solubility, and introducing a novel hydrogen-bond acceptor.

This technical whitepaper provides an in-depth mechanistic analysis and self-validating protocol for the synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0) [1]. Rather than merely cataloging reagents, this guide deconstructs the causality behind the synthetic choices, focusing on the Leimgruber-Batcho cyclization and the electronic parameters governing regioselective nitration.

Retrosynthetic Analysis & Strategic Disconnections

To achieve a scalable and high-yield synthesis, the target molecule is deconstructed into commercially viable starting materials. The retrosynthetic strategy relies on two primary disconnections:

  • C3-Nitration Disconnect: The nitro group at the C3 position is introduced at the final stage. The un-nitrated core, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1015609-11-6) [2], serves as the immediate precursor.

  • Pyrrole Ring Disconnect (Leimgruber-Batcho): The 5-membered pyrrole ring is constructed from a 6-membered pyridine precursor. The required starting material is methyl 6-methyl-5-nitronicotinate. The acidity of the C6-methyl group, flanked by the ortho-nitro group and the para-pyridine nitrogen, makes it highly susceptible to condensation with formamide acetals.

Retro Target Methyl 3-nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylate (Target) Core Methyl 1H-pyrrolo[3,2-b] pyridine-6-carboxylate (Intermediate) Target->Core C3-Nitration Disconnect Precursor Methyl 6-methyl-5- nitronicotinate (Starting Material) Core->Precursor Leimgruber-Batcho Disconnect

Retrosynthetic disconnection of the 4-azaindole target.

Quantitative Data: Starting Materials & Reagents

The following table summarizes the critical starting materials and reagents required for the forward synthesis, optimized for a 100 mmol scale validation batch [3].

Compound NameCAS NumberMW ( g/mol )Eq.Role in Synthesis
Methyl 6-methyl-5-nitronicotinate 113059-72-6196.161.0Primary Starting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 4637-24-5119.162.5Electrophilic C1 source
Pyrrolidine 123-75-171.120.2Condensation Catalyst
Palladium on Carbon (10% Pd/C) 7440-05-3N/A0.05Reduction Catalyst
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate 1015609-11-6176.171.0Intermediate Core [2]
Fuming Nitric Acid (HNO₃, >90%) 7697-37-263.011.2Nitrating Agent
Sulfuric Acid (H₂SO₄, 98%) 7664-93-998.08SolventReaction Medium / Catalyst

Mechanistic Pathway & Experimental Protocols

Phase 1: Leimgruber-Batcho Enamine Formation

Causality & Mechanism: The synthesis begins with the condensation of methyl 6-methyl-5-nitronicotinate with DMF-DMA. While DMF-DMA alone can form the enamine, the reaction is kinetically sluggish. The addition of catalytic pyrrolidine is a critical field-proven technique; pyrrolidine exchanges with the dimethylamine in DMF-DMA to form a more reactive aminal intermediate. This highly electrophilic species rapidly attacks the deprotonated C6-methyl group, driving the equilibrium toward the (E)-enamine intermediate.

Protocol:

  • Charge a dry 500 mL round-bottom flask with methyl 6-methyl-5-nitronicotinate (19.6 g, 100 mmol) and anhydrous DMF (100 mL) under N₂.

  • Add DMF-DMA (29.8 g, 250 mmol) followed by pyrrolidine (1.42 g, 20 mmol).

  • Heat the mixture to 110 °C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material mass (m/z 197 [M+H]+) should completely convert to the enamine mass (m/z 252 [M+H]+).

  • Concentrate the dark red solution under reduced pressure to remove excess DMF-DMA and pyrrolidine. The crude enamine is used directly in the next step to avoid degradation.

Phase 2: Reductive Cyclization

Causality & Mechanism: Reduction of the C5-nitro group yields an aniline intermediate that spontaneously undergoes intramolecular cyclization by attacking the adjacent enamine, expelling dimethylamine to aromatize into the pyrrole ring. Pd/C with H₂ is preferred for its clean reaction profile, though Fe/AcOH can be used if scaling constraints prevent pressurized hydrogenation.

Protocol:

  • Dissolve the crude enamine in anhydrous Methanol (200 mL).

  • Carefully add 10% Pd/C (5.3 g, 5 mol%) under an argon blanket.

  • Purge the vessel with H₂ gas and maintain under a balloon pressure (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with hot methanol.

  • Evaporate the filtrate and purify via silica gel chromatography (DCM/MeOH 95:5) to yield methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate as an off-white solid.

Forward SM Methyl 6-methyl-5-nitronicotinate Step1 DMF-DMA, Pyrrolidine DMF, 110 °C SM->Step1 Enamine Enamine Intermediate Step1->Enamine Step2 H2, Pd/C MeOH, RT Enamine->Step2 Core Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Step2->Core Step3 Fuming HNO3, H2SO4 0 °C to RT Core->Step3 Target Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Step3->Target

Forward synthesis workflow via Leimgruber-Batcho.

Phase 3: Regioselective Nitration

Causality & Mechanism: Electrophilic aromatic substitution (EAS) on the 4-azaindole core requires careful consideration of electronic effects. The pyridine nitrogen (N4) exerts a strong inductive and mesomeric electron-withdrawing effect, deactivating the pyridine ring. However, the pyrrole nitrogen (N1) donates its lone pair into the π-system. Molecular orbital calculations dictate that the Highest Occupied Molecular Orbital (HOMO) coefficient is heavily localized at the C3 position. Consequently, nitronium ion (NO₂⁺) attack occurs exclusively at C3.

Regio N1 Pyrrole N1 Donates lone pair into pi-system C3 C3 Position Highest HOMO coefficient Primary nucleophilic site N1->C3 Activation N4 Pyridine N4 Electron-withdrawing Deactivates pyridine ring N4->C3 Inductive pull (minor)

Electronic effects governing C3 regioselectivity.

Protocol:

  • Cool concentrated H₂SO₄ (50 mL) in a 250 mL flask to 0 °C using an ice-brine bath.

  • Slowly add methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (17.6 g, 100 mmol) in small portions, ensuring the internal temperature does not exceed 5 °C.

  • In a separate addition funnel, prepare a mixture of fuming HNO₃ (7.56 g, 120 mmol) and concentrated H₂SO₄ (10 mL).

  • Add the nitrating mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Isolation: Pour the reaction mixture carefully over crushed ice (500 g). Neutralize the highly acidic solution to pH 6-7 using cold 20% NaOH aqueous solution.

  • Filter the resulting yellow precipitate, wash extensively with distilled water, and dry under vacuum at 50 °C to afford the final target, methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate [1].

Conclusion

The synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate necessitates a robust understanding of heterocyclic electronic distribution. By utilizing the Leimgruber-Batcho methodology on a specifically substituted pyridine precursor, researchers can bypass the low-yielding functionalization of pre-formed azaindoles. The subsequent regioselective nitration relies entirely on the inherent HOMO density at C3, yielding a highly pure, self-validating final product suitable for downstream drug discovery applications.

References

  • BLD Pharm. Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
  • Sigma-Aldrich. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate AldrichCPR 1015609-11-6.
  • Google Patents. US11242361B2 - Proteasome activity enhancing compounds.

Methodological & Application

Application Note: Regioselective Nitration and Downstream Functionalization of the Pyrrolo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) is a privileged bicyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiproliferative agents, and novel antibacterial compounds. Functionalization of this core at the C3 position is highly desirable for exploring structure-activity relationships (SAR); however, direct amidation or urea formation at this site is synthetically unviable.

This application note details a validated, three-stage synthetic logic: (1) Regioselective electrophilic nitration to install a "masked amine" at the C3 position, (2) Chemoselective reduction of the nitro group, and (3) Divergent functionalization of the resulting nucleophilic amine hub.

Mechanistic Rationale & Pathway Logic

The functionalization strategy is dictated by the inherent electronic properties of the 4-azaindole bicyclic system. The pyrrole ring is significantly more activated toward electrophiles than the electron-deficient pyridine ring. Within the pyrrole moiety, the C3 position is the most electron-rich and sterically accessible site for electrophilic attack (1[1]). Consequently, nitration selectively yields the 3-nitro derivative, which must then be reduced to an amine prior to final functionalization.

G Start Pyrrolo[3,2-b]pyridine Core Nitration Electrophilic Nitration (KNO₃ / H₂SO₄, 0 °C) Start->Nitration Regioselective C3 Attack NitroInt 3-Nitro-pyrrolo[3,2-b]pyridine (Stable Intermediate) Nitration->NitroInt Reduction Chemoselective Reduction (Fe / NH₄Cl, 80 °C) NitroInt->Reduction Halogen Tolerant AminoInt 3-Amino-pyrrolo[3,2-b]pyridine (Nucleophilic Hub) Reduction->AminoInt Amide C3-Amide Derivative (via Acyl Chloride) AminoInt->Amide R-COCl Base Urea C3-Urea Derivative (via Isocyanate) AminoInt->Urea R-NCO Solvent

Figure 1: Synthetic workflow for the C3-functionalization of the pyrrolo[3,2-b]pyridine core.

Quantitative Methodological Comparison: Nitro Reduction Strategies

The choice of reduction conditions is the most critical decision point in this workflow. While catalytic hydrogenation is efficient for unsubstituted cores (2[2]), it often results in the hydrodehalogenation of halogenated precursors (e.g., 6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine). To preserve halogen handles for late-stage Suzuki-Miyaura cross-coupling, a chemoselective reduction is mandated.

Reduction SystemTypical YieldChemoselectivity (Halogen Tolerance)Reaction TimeOperational Considerations
Fe / NH₄Cl (aq. EtOH) 75–95%Excellent (Preserves Ar-Br, Ar-Cl)2–4 hRequires hot filtration through Celite to remove iron sludge. Mild pH prevents core degradation.
H₂ / Pd-C (MeOH or THF) 85–99%Poor (Causes hydrodehalogenation)1–12 hCleanest workup (simple filtration). Ideal for unsubstituted or alkyl-substituted cores.
SnCl₂ (Acidic Media) 60–80%Moderate to Good 4–8 hRequires highly basic workup to quench tin salts, often leading to severe emulsion issues during extraction.

Validated Step-by-Step Protocols

Protocol A: Regioselective Electrophilic Nitration (C3 Position)

Objective: Synthesize 3-nitro-1H-pyrrolo[3,2-b]pyridine from the parent core. Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 equiv), KNO₃ (1.5 equiv), concentrated H₂SO₄ (solvent).

  • Charge a round-bottom flask with concentrated H₂SO₄ (approx. 15 mL per gram of substrate) and cool to 0 °C using an ice-water bath.

  • Dissolve the pyrrolo[3,2-b]pyridine derivative in the cold H₂SO₄ under continuous magnetic stirring.

    • Causality: Dissolving the basic azaindole in strong acid is highly exothermic; pre-cooling prevents thermal degradation of the heterocycle.

  • Add KNO₃ in small portions over 30 minutes, strictly maintaining the internal temperature at 0 °C (3[3]).

    • Causality: Portion-wise addition prevents thermal runaway, which could lead to unselective dinitration or oxidative cleavage of the electron-rich pyrrole ring.

  • Stir the reaction mixture at 0 °C for 1–2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The product must show a mass shift of +45 Da (addition of NO₂, loss of H).

  • Slowly pour the reaction mixture over crushed ice to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Reduction to the C3-Amine

Objective: Reduce the 3-nitro intermediate to 3-amino-1H-pyrrolo[3,2-b]pyridine without dehalogenating the pyridine ring. Reagents: 3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Iron powder (5.0 equiv), NH₄Cl (5.0 equiv), EtOH/H₂O (15:1 v/v).

  • Suspend the 3-nitro-pyrrolo[3,2-b]pyridine in a mixture of ethanol and water.

  • Add NH₄Cl and Iron powder to the suspension in two portions (4[4]).

    • Causality: NH₄Cl provides a mildly acidic proton source (pH ~5-6) necessary for the single-electron transfer (SET) reduction mechanism. This avoids harsh acidic conditions that would protonate the pyridine nitrogen, stall the reaction, or cause side-product formation.

  • Heat the mixture to 80 °C for 2 hours.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The product spot will stain vibrant purple/pink with ninhydrin, confirming the presence of a primary amine. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the iron sludge. Wash the pad generously with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino product. Note: Use immediately in the next step to prevent oxidative degradation of the electron-rich amine.

Protocol C: Divergent C3-Urea Functionalization

Objective: Synthesize a 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)urea derivative. Reagents: 3-amino-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Ethyl isocyanate (1.2 equiv), THF or N-methylpyrrolidinone (solvent).

  • Dissolve the freshly prepared 3-amino intermediate in anhydrous THF under an inert nitrogen atmosphere.

  • Add ethyl isocyanate dropwise at room temperature (4[4]).

    • Causality: Isocyanates are highly electrophilic; dropwise addition controls the reaction rate, dissipates mild exotherms, and prevents the formation of biuret byproducts caused by over-addition.

  • Stir the reaction at room temperature for 4–6 hours.

  • Validation Checkpoint: LC-MS analysis will indicate the complete consumption of the amine and the appearance of the urea product (+71 Da for ethyl isocyanate).

  • Concentrate the solvent and purify the residue via flash column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the pure azaindole urea.

References

  • Title: WO2023018781A1 - IFM Due, Inc. (Nitration Protocols)
  • Title: Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma Source: NIH/PubMed URL: [Link]

Sources

Application Note: Derivatization Strategies for Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged heterocyclic scaffold in modern medicinal chemistry, widely utilized as a bioisostere for indoles and purines 1. Its ability to form robust bidentate hydrogen bonds with the hinge region of ATP-binding pockets makes it a cornerstone in the design of targeted kinase inhibitors 2.

This application note details the orthogonal derivatization of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0). By exploiting the distinct electronic properties of its three functional handles—the N1-pyrrole, the C3-nitro group, and the C6-methyl ester—researchers can rapidly generate diverse libraries of Type I and Type II kinase inhibitors.

Structural Rationale & Orthogonal Reactivity

The strategic value of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate lies in its highly predictable, site-specific reactivity:

  • N1-Pyrrole Nitrogen (pKa ~16): The strongly electron-withdrawing C3-nitro group reduces the inherent nucleophilicity of the N1 position. Consequently, functionalization requires strong bases (e.g., NaH) in polar aprotic solvents. Alkylation here is often used to abrogate hinge-binding, shifting the molecule's profile toward allosteric inhibition 3.

  • C3-Nitro Group: Serves as a stable precursor to the highly reactive 3-amino-4-azaindole. Once reduced, the resulting amine acts as a nucleophilic handle for synthesizing ureas or amides that project into the DFG-out pocket.

  • C6-Methyl Ester: Activated by the adjacent N4 pyridine nitrogen, this ester undergoes facile saponification. The resulting carboxylic acid can be coupled with diverse amines to probe the solvent-exposed region of the kinase target.

G Core Methyl 3-nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylate N1 N1-Alkylation/Protection (NaH, R-X) Core->N1 Base-mediated Deprotonation C3 C3-Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Core->C3 Catalytic Hydrogenation C6 C6-Ester Hydrolysis (LiOH, THF/H2O) Core->C6 Saponification Amine C3-Amine Derivatization (Acylation/Urea formation) C3->Amine Electrophilic Addition Amide C6-Amide Coupling (HATU, DIPEA, R-NH2) C6->Amide Peptide Coupling

Caption: Orthogonal derivatization workflow for methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: C6-Ester Saponification and Amide Coupling

Causality: Saponification is performed using LiOH rather than NaOH/KOH because the lithium cation coordinates the intermediate carboxylate, preventing unwanted decarboxylation. For the subsequent amide coupling, HATU is strictly preferred over EDC/HOBt. The azaindole-6-carboxylic acid is highly electron-deficient; HATU ensures rapid formation of the active ester, minimizing degradation.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Causality: The ternary solvent system ensures complete dissolution of both the organic substrate and the inorganic base.

  • Add LiOH·H2O (3.0 eq) and stir at room temperature for 3 hours.

  • Isoelectric Precipitation: Carefully acidify the mixture using 1M HCl to pH 4.5 . Critical step: The pKa of the pyridine nitrogen is ~4.5. Over-acidification will protonate the core, rendering the product highly water-soluble and ruining the isolated yield.

  • Filter the resulting precipitate and dry under vacuum.

  • Amide Coupling: Dissolve the isolated acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Add the desired primary or secondary amine (1.2 eq) and stir for 12 hours at room temperature.

Self-Validation (Quality Control):

  • Hydrolysis: LC-MS must show a complete mass shift from [M+H]⁺ 222 (ester) to [M+H]⁺ 208 (acid).

  • Coupling: TLC (DCM/MeOH 9:1) will show a new, highly UV-active spot (254 nm) with a higher Rf than the baseline-hugging acid.

Protocol 2: Chemoselective Reduction of the C3-Nitro Group

Causality: The reduction must be carefully controlled. While Pd/C with H₂ is highly efficient, it can cause unwanted dehalogenation if the molecule has been previously halogenated at other positions. In such cases, Fe/NH₄Cl is the mandatory chemoselective alternative.

Step-by-Step Procedure (Catalytic Hydrogenation):

  • Suspend the C3-nitro azaindole (1.0 eq) in a 1:1 mixture of EtOH and EtOAc.

  • Add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Causality: 1 atm is sufficient; high-pressure hydrogenation risks reducing the pyridine ring.

  • Stir vigorously at room temperature for 4–6 hours.

  • Filter the suspension through a pad of Celite to remove the pyrophoric catalyst. Wash the pad thoroughly with EtOAc.

  • Concentrate the filtrate in vacuo. Note: The resulting 3-amino-4-azaindole is highly susceptible to atmospheric oxidation and must be subjected to the next electrophilic addition step immediately.

Self-Validation (Quality Control):

  • Visual cue: The bright yellow color of the nitro starting material will fade to a pale or colorless solution.

  • TLC: The product spot will stain intensely purple when treated with a ninhydrin dip and heated, confirming the presence of a primary amine. LC-MS shift: [M+H]⁺ 222 → 192.

Protocol 3: N1-Pyrrole Functionalization

Causality: Due to the electron-withdrawing nature of the C3-nitro group, the N1 proton is relatively acidic, but the resulting anion is a poor nucleophile. Weak bases (e.g., K₂CO₃) are insufficient; NaH in a polar aprotic solvent is required to drive the alkylation to completion.

Step-by-Step Procedure:

  • Dissolve the azaindole (1.0 eq) in anhydrous DMF and cool to 0 °C under an inert argon atmosphere.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add the electrophile (e.g., alkyl halide or SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

Self-Validation (Quality Control):

  • FT-IR spectroscopy will show the complete disappearance of the broad N-H stretching band at ~3200 cm⁻¹.

Quantitative Derivatization Metrics

The following table summarizes the expected quantitative outcomes for the derivatization workflows described above, providing a baseline for reaction optimization.

Derivatization SiteTransformationReagents & ConditionsTypical Yield (%)Reaction Time (h)Quality Control (Self-Validation)
C6-Ester SaponificationLiOH·H₂O, THF/MeOH/H₂O, RT85–952–4LC-MS shift: [M+H]⁺ 222 → 208
C6-Acid Amide CouplingHATU, DIPEA, R-NH₂, DMF, RT70–8512–16HPLC purity >95%; UV active at 254 nm
C3-Nitro Reduction (H₂)10% Pd/C, H₂ (1 atm), EtOH, RT90–984–6LC-MS shift: [M+H]⁺ 222 → 192
C3-Nitro Reduction (Fe)Fe, NH₄Cl, EtOH/H₂O, 80 °C75–852–3Ninhydrin stain positive (purple)
N1-Pyrrole AlkylationNaH, R-X, DMF, 0 °C to RT80–901–2IR: Disappearance of N-H stretch

Biological Translation: Kinase Inhibition

Derivatives synthesized from this building block are frequently evaluated in biochemical and cellular assays against targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Transforming Growth Factor Beta Receptor 1 (TGFβRI) 2, 3. The 4-azaindole core acts as an ATP-competitive inhibitor, blocking downstream phosphorylation cascades that otherwise drive tumor cell proliferation.

G Inhibitor 4-Azaindole Derivative (ATP-Competitive Inhibitor) Kinase Target Kinase (e.g., FGFR4 / TGFβRI) Inhibitor->Kinase Blocks ATP Pocket Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Induces Signaling Downstream Phosphorylation (MAPK / ERK / SMAD) Kinase->Signaling Activates ATP ATP (Endogenous Substrate) ATP->Kinase Binds Active Site Outcome Tumor Cell Proliferation & Survival Signaling->Outcome Promotes

Caption: Mechanism of action for 4-azaindole-derived ATP-competitive kinase inhibitors.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: A Practical Synthesis of the TGFβRI Inhibitor N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide via One-Pot Sequential Sonogashira and Cacchi Reactions Catalyzed by Pd(OAc)

Sources

Application of Pyrrolopyridines in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. Their structural versatility, arising from six possible isomeric forms, has positioned them as a "privileged scaffold" in modern medicinal chemistry.[1] This unique status stems from the pyrrolopyridine core's ability to mimic the endogenous purine ring of adenosine triphosphate (ATP), a fundamental molecule in cellular energy and signaling.[2] This biomimicry allows pyrrolopyridine derivatives to effectively compete with ATP for binding to the active sites of numerous enzymes, particularly kinases, making them a cornerstone of targeted therapy development.[2]

The therapeutic landscape for pyrrolopyridines is remarkably broad, with derivatives demonstrating potent anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) activities.[1][3] The clinical success of Vemurafenib , a BRAF kinase inhibitor for the treatment of melanoma, stands as a testament to the therapeutic potential of this scaffold and has catalyzed extensive research into new applications.[2][4][5]

Part 1: Pyrrolopyridines as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. The structural similarity of the pyrrolopyridine nucleus to the purine core of ATP enables these compounds to function as highly effective, ATP-competitive kinase inhibitors.[2] They achieve this by occupying the ATP-binding pocket and forming key hydrogen bonds with the "hinge region" of the kinase, thereby blocking downstream signaling.[2][6]

Key Kinase Targets and Therapeutic Applications
  • Mesenchymal-Epithelial Transition (Met) Kinase: Overactivation of the Met signaling pathway is implicated in various malignancies, including gastric and prostate cancers. Pyrrolopyridine-pyridone based analogues have been developed as highly potent Met kinase inhibitors, with some compounds demonstrating IC50 values in the single-digit nanomolar range.[6][7] These inhibitors have shown significant antiproliferative activity in Met-dependent cancer cell lines and in vivo efficacy in xenograft models.[6]

  • Janus Kinase (JAK): The JAK/STAT pathway is crucial for cytokine signaling, and its aberrant activation is central to many immune-inflammatory diseases.[8] Pyrrolopyridine derivatives have been engineered as selective JAK1 inhibitors.[8][9] This selectivity, often achieved through specific hydrogen bonding interactions with non-conserved residues like E966 in JAK1, is critical for providing therapeutic efficacy while mitigating side effects associated with the inhibition of other JAK isoforms, such as JAK2-mediated anemia.[8][10]

  • Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is a key player in the pathology of neurodegenerative diseases like Alzheimer's.[11] GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[11][12] Novel pyrrolo[2,3-b]pyridine compounds have emerged as exceptionally potent GSK-3β inhibitors, with IC50 values in the sub-nanomolar range, effectively reducing tau phosphorylation in cellular models and showing promise as potential treatments for Alzheimer's disease.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., Met, JAK) Kinase Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Downstream Signaling (Proliferation, Survival) pSubstrate->Signal Pyrrolo Pyrrolopyridine Inhibitor Pyrrolo->Kinase Competitive Binding

Generic Kinase Inhibition by a Pyrrolopyridine Compound.
Table 1: Representative Pyrrolopyridine-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)IC50Therapeutic AreaReference(s)
Pyrrolopyridine-PyridoneMet, Flt-3, VEGFR-21.8 nM (Met)Oncology (Gastric Cancer)[6][7]
C-5 Pyrazole-PyrrolopyridineJAK1~25 nMImmuno-inflammatory Diseases[8]
Pyrrolo[2,3-b]pyridineGSK-3β0.22 nMNeurodegeneration (Alzheimer's)[12]
N-methyl-pyrrolo[2,3-b]pyridineJAK1Potent & SelectiveImmuno-inflammatory Diseases[13]

Part 2: Applications in Immuno-Oncology via STING Pathway Activation

A groundbreaking application of pyrrolopyridines is in cancer immunotherapy, specifically through the modulation of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a robust anti-tumor immune response.[14]

Mechanism: ENPP1 Inhibition

The enzyme Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as the primary hydrolase of cyclic GMP-AMP (cGAMP), the endogenous ligand that activates STING.[14][15] By degrading cGAMP, ENPP1 acts as a negative regulator of this crucial anti-tumor pathway. Pyrrolopyrimidine and pyrrolopyridine derivatives have been designed as novel, potent inhibitors of ENPP1.[14][16] By blocking ENPP1, these compounds protect endogenous cGAMP from degradation, thus sustaining and enhancing STING activation.[15] This leads to increased production of cytokines like IFN-β and IP-10, which helps to turn immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction and checkpoint inhibitor therapies.[14][17]

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes DNA Tumor DNA DNA->cGAS ENPP1 ENPP1 cGAMP->ENPP1 STING STING cGAMP->STING Activates AMP AMP + GMP (Inactive) ENPP1->AMP Hydrolyzes Pyrrolo Pyrrolopyridine ENPP1 Inhibitor Pyrrolo->ENPP1 Inhibits TBK1 TBK1/IRF3 STING->TBK1 IFN Type I Interferons (IFN-β) TBK1->IFN Immune Anti-Tumor Immunity IFN->Immune

ENPP1 Inhibition by Pyrrolopyridines to Activate the STING Pathway.
Table 2: Pyrrolopyridine-Based ENPP1 Inhibitors for Immuno-Oncology
Compound ScaffoldTargetIC50Biological EffectReference(s)
Pyrrolopyrimidine (18p)ENPP125.0 nMInduces IFN-β & IP-10; Inhibits tumor growth in vivo[14][16]
Pyrrolopyridine (25f)ENPP1PotentSTING pathway activation[14]

Part 3: Broader Therapeutic Applications

The versatility of the pyrrolopyridine scaffold extends well beyond oncology.

  • Antiviral Activity: Pyrrolopyridine derivatives have been investigated for their ability to combat a range of viruses. They have shown promising activity against HIV-1, with a proposed mechanism involving the inhibition of viral integrase.[1][18] More recently, they have been explored as potential agents against SARS-CoV-2.[19][20]

  • Antibacterial Activity: With the rise of antibiotic resistance, new classes of antibacterial agents are urgently needed. Pyrrolopyridine-substituted oxazolidinones and other derivatives have demonstrated potent activity against a panel of Gram-positive bacteria.[3]

  • Central Nervous System (CNS) Disorders: Beyond GSK-3β inhibition, pyrrolopyridines are being developed as positive allosteric modulators (PAMs) of the M1 muscarinic receptor.[21] This receptor is a key target for treating the cognitive deficits associated with Alzheimer's disease and schizophrenia.

Part 4: Experimental Protocols

The successful application of pyrrolopyridines in drug discovery relies on robust synthetic and analytical methodologies. The following protocols provide a framework for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a C4-Aminated Pyrrolopyridine Core

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a common and powerful method for forming the C-N bond at the C4 position of the pyrrolopyridine scaffold, which is crucial for the activity of many kinase inhibitors.

Rationale: The Buchwald-Hartwig reaction is chosen for its high efficiency and broad substrate scope, allowing for the coupling of a wide variety of amines to the heterocyclic core. The use of a palladium catalyst with a specialized phosphine ligand (like BINAP) is critical for facilitating the catalytic cycle. An inert atmosphere is required to prevent the oxidation and deactivation of the palladium catalyst.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other chloro-pyrrolopyridine starting material) (1 equiv.)

  • Desired primary or secondary amine (1.5 equiv.)

  • Cesium Carbonate (Cs2CO3) (3 equiv.)

  • Palladium(II) Acetate (Pd(OAc)2) (0.1 equiv.)

  • BINAP (0.1 equiv.)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the 4-chloro-pyrrolopyridine starting material, the desired amine, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

  • In a separate vial, quickly weigh and add the Pd(OAc)2 and BINAP catalyst/ligand system. Add this solid mixture to the main reaction flask.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (2-12 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product using silica gel flash column chromatography to yield the final C4-aminated pyrrolopyridine derivative.[22]

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Rationale: This assay quantifies the activity of an inhibitor by measuring the amount of ATP remaining after the kinase reaction.[23] The ADP-Glo™ system is a robust method where the kinase reaction is stopped, and remaining ATP is depleted. Then, ADP is converted back to ATP, which drives a luciferase reaction, producing light.[24] The amount of light is directly proportional to the amount of ADP formed and thus to the kinase activity. A potent inhibitor will result in low kinase activity and a low luminescent signal.

Materials:

  • Purified recombinant kinase (e.g., Met, JAK1, GSK-3β)

  • Specific peptide or protein substrate for the kinase

  • ATP solution (at or near the Km concentration for the kinase)

  • Test compound (pyrrolopyridine derivative) serially diluted in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate-reading luminometer

Workflow for an In Vitro Kinase Inhibition Assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add this mix to all wells containing the test compounds.

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 45-60 minutes) that falls within the linear range of the reaction.[24]

  • Signal Detection:

    • Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes any unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction. Incubate for another 30-60 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

The pyrrolopyridine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide range of diseases. Its ability to act as an ATP mimetic has led to the development of numerous successful kinase inhibitors, most notably in oncology. Furthermore, emerging applications in immuno-oncology, virology, and neurology highlight the enduring importance of this privileged structure. The robust synthetic routes and reliable in vitro assays available to researchers ensure that the exploration of pyrrolopyridine chemistry will continue to yield novel and impactful therapeutic agents for years to come.

References

  • Cai, W., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(19), 5877–5886. [Link]

  • Jeong, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2433-2440. [Link]

  • Abou-Seri, S. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1311. [Link]

  • Abdel-Aziem, A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 519-535. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6725–6742. [Link]

  • Al-Hussain, S. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. BioMed Research International, 2022, 5815349. [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • Patel, H. M., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(9), 2133-2139. [Link]

  • Li, M., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 284, 117009. [Link]

  • Ferreira, R. S., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(16), 3465. [Link]

  • ResearchGate. (n.d.). Pyridine derivatives (11 and 12) as anti-SARS-CoV-2 agents. [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. PubMed. [Link]

  • Jukić, M., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(24), 9493. [Link]

  • Liu, Y., et al. (2025). Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. F., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Medicinal Chemistry. [Link]

  • Nowak, M., & Czarnecka-Chrebelska, K. (2025). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. International Journal of Molecular Sciences, 26(22), 16409. [Link]

  • Vasileva, E. A., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Pharmaceuticals, 17(9), 1171. [Link]

  • Tungen, J. E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3298. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Scilit. (2020). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. [Link]

  • Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117009. [Link]

  • ResearchGate. (n.d.). Structure of Vemurafenib. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]

  • ijlpr. (2023). Anti-Alzheimer's and Anti-Fungal Activities of Pyrrolo[1,2-a] Quinoline Derivatives. [Link]

  • Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1559. [Link]

  • Nayak, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5256. [Link]

  • ResearchGate. (n.d.). (a) Representative ENPP1 inhibitors. (b) Design of novel ENPP1 inhibitors possessing pyrrolopyrimidines and pyrrolopyridines core scaffolds. [Link]

  • Bentham Science. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents. [Link]

  • Cai, W., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • MDPI. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

  • Preprints.org. (2024). Design and Synthesis of New Vemurafenib Analogs. [Link]

  • Vasileva, E. A., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Lo, Y. C., & Huang, C. Y. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current pharmaceutical design, 24(30), 3542-3554. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Patsnap. (2025). What are the new molecules for ENPP1 inhibitors?. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. [Link]

  • Semantic Scholar. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore. [Link]

  • MDPI. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]

  • Wang, Y., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. Molecules, 27(13), 4124. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

experimental setup for synthesizing 1H-pyrrolo[3,2-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I'm defining the project's scope. My initial focus is to understand the user's ultimate goal: creating a detailed Application Note and Protocol for synthesizing 1H-pyrrolo[3,2-b]pyridine analogs. I'm keeping the target audience - researchers and drug development professionals - in mind.

Outlining the Requirements

I've outlined the core requirements for this project, breaking them down into autonomy, scientific integrity, and visualization/formatting. Autonomy means a custom structure, no rigid template, tailored to 1H-pyrrolo[3,2-b]pyridine analogs synthesis. Scientific integrity demands explanations, self-validating protocols, authoritative grounding and citations. Visualization focuses on data tables, step-by-step methodology, and Graphviz diagrams for workflows. I'm focusing on the topic of 1H-pyrrolo[3,2-b]pyridine and exploring synthesis methods like Bartoli indole, Larock heteroannulation, and Fischer indole syntheses.

Confirming Molecular Nomenclature

I've established that 1H-pyrrolo[3,2-b]pyridine is indeed 4-azaindole, verifying the carbon numbering for the indole and pyrrole rings. I'm focusing on the position of the nitrogen within the 6-membered ring and working to determine the correct location.

Analyzing Azaindole Structure

I'm now deeply analyzing the numbering and structure of the pyrrolo[3,2-b]pyridine system, confirming the nitrogen's position within the 6-membered ring and how that impacts the "indole" numbering. Specifically, I'm working to confirm that position 4 is the nitrogen, and understand how the fusion numbering relates to the core system.

Mapping Pyridine to Indole

I'm working through the specific substituent locations and how they translate between the pyridine starting material and the final azaindole product. I've now confirmed the pyridine nitrogen aligns with position 4 of the indole system in 4-azaindole. I'm focusing on how the positions of the amino and halogen substituents on the pyridine ring relate to the azaindole structure, and verifying the expected alkyne position. I'm checking with a 3-amino and 4-halogen substituted pyridine.

Revising Azaindole Placement

I'm now recalibrating the numbering based on this new cyclization scenario. The alkyne at position 4 and subsequent cyclization change the picture significantly. Initially, I thought that the nitrogen in the pyridine became position 6, but that's incorrect. I'm focusing specifically on how the placement of the pyridine nitrogen influences the resulting azaindole structure, and realizing the pyridine N has to be adjacent to the alkyne bearing carbon, in order to make 4-azaindole.

Determining Ring Connections

I've got it! The puzzle pieces are falling into place. It's clear now that the pyridine N aligns with the 4-position of the azaindole, and this all hinges on the 3-amino-2-halopyridine starting material. I'm verifying the cyclization process, confirming the alkyne and amine reactions and resultant carbon locations. I'm making sure I can accurately translate the pyridine positions to their azaindole equivalents, like C4 to position 7, C5 to 6, and so on, to fully understand the molecular construction.

Considering Azaindole Synthesis

I'm currently focused on synthesizing 4-azaindoles, specifically considering the Sonogashira coupling of 3-amino-2-iodopyridine with an alkyne, followed by cyclization. I'm now exploring using TMS-acetylene to initiate the coupling. This is a common strategy.

Evaluating Azaindole Synthesis Routes

I've examined the Leimgruber-Batcho synthesis, starting from 2-methyl-3-nitropyridine. The pathway involves an enamine intermediate formed with DMF-DMA and pyrrolidine, followed by nitro reduction and spontaneous cyclization. I'm focusing on the numbering to confirm the final 4-azaindole structure. It's a key point to compare the position of the new N atom.

Confirming Azaindole Structure

I've clarified the crucial structural aspects of the 4-azaindole synthesis. The numbering is now confirmed: 2-methyl-3-nitropyridine indeed leads to the desired 4-azaindole product. I've concluded that the Leimgruber-Batcho synthesis is the primary method to adopt due to its classic nature, reliability, and scalability. It is well-suited for my work. I have the method selected. I am moving on to planning the application note to describe it.

Developing Application Note Structure

I'm structuring the application note around the modified Leimgruber-Batcho protocol. I've drafted the title and the introduction, highlighting the significance of 4-azaindoles in drug discovery. Now, I'm outlining the mechanistic overview section, focusing on the reasons for choosing this method (scalability, no transition metals, and pyridine compatibility) along with mechanistic details. I'll include the E-E-A-T element to focus the method on the application.

Outlining Synthetic Details

I'm now detailing the application note's experimental section for the azaindole synthesis. I've broken it into protocols: one for enamine formation and another for reductive cyclization. The data presentation will compare reduction methods (Pd/C + H2, Fe/AcOH, Raney Ni + N2H4), noting yield, time, and purity, which will be visualized in a Graphviz DOT flowchart. My focus remains on describing the electron-deficient pyridine ring and explaining why pyrrolidine is used as a catalyst to form the enamine intermediate with DMF-DMA. I also specified Pd/C and H2 for robust reduction.

Reviewing Known Literature

I've been looking into the Leimgruber-Batcho synthesis, specifically the process of creating 4-azaindole from 2-methyl-3-nitropyridine. The literature, including US Patent 5,348,962 and WO1994029307A1, offers a detailed description of this convenient synthesis route.

Organizing Synthetic Protocol

I'm now putting together the protocol. First, I have the starting material: 2-methyl-3-nitropyridine. Step 1 will involve enamine formation, using DMF-DMA and refluxing under argon to produce a crystalline solid. Step 2 will focus on reductive cyclization using Pd/C and hydrogen gas. I'm also planning to compare this with an Fe/AcOH alternative. Next, I'll structure the application note.

Defining Target Audience

I'm now focusing on defining the target audience for this project: researchers and drug development professionals. Considering their existing knowledge, I'll structure the subsequent information logically. I'm prioritizing clarity regarding the use of 4-azaindole as a bioisostere in kinase inhibitors and other pharmaceutical targets. My aim is to clearly explain why the Leimgruber-Batcho synthesis is being used, instead of the Fischer indole synthesis. The electron-deficient nature of the pyridine ring means that the methyl group at the 2-position of 3-nitropyridine is acidic.

Developing Reaction Conditions

I'm now deep-diving into the nitty-gritty of the synthesis. Protocol A has me using pyrrolidine as a catalyst to speed up enamine formation. I'll need in-process controls like TLC or LC-MS to confirm the 2-methyl-3-nitropyridine is gone. Protocol B outlines reductive cyclization using Pd/C and hydrogen, emphasizing strict deoxygenation to protect the catalyst.

Compiling References

I've been compiling the references for the application note. I'm citing Frydman et al. and Mahadevan & Rasmussen for relevant background. Also, I have incorporated WO1994029307A1 for the Leimgruber-Batcho synthesis, and PubChem for 1H-pyrrolo[3,2-b]pyridine properties.

Refining the Workflow

I'm now refining the workflow, incorporating insights from the previous protocols. Specifically, I'm streamlining the reaction conditions based on the flow diagram provided. This involves carefully examining the use of Pd/C, hydrogen, and ethanol during the reductive cyclization step. I'm also carefully determining the optimum conditions for each step, and determining the appropriate solvent conditions.

Justifying Methodology

I'm now focusing on justifying the methodology I have. I am explaining why degassing is critical, and why I'm choosing Pd/C. To build trustworthiness, I'm including in-process controls (TLC, LC-MS) and isolation/purification details. I'll use in-text citations like [1], [2], linking to sources. I will be summarizing all quantitative data in clear tables, too. I've finished the DOT script and it complies.

Elaborating on Importance

I'm now diving deeper into why 4-azaindole is important as a privileged scaffold in modern drug discovery, especially as a bioisostere of indole. I am now explaining how the pyridine nitrogen changes physicochemical properties, specifically focusing on solubility and metabolic stability. I'm focusing on its role as a hydrogen-bond acceptor, with examples in ACC1 and c-Met kinase inhibitors.

Analyzing Reaction Details

I'm now analyzing the reaction details. I'm focusing on the ortho-nitro group and the electron-withdrawing effects of the adjacent pyridine nitrogen. This involves two steps: enamine formation, followed by reductive cyclization. I can use pyrrolidine as a nucleophilic catalyst to accelerate the reaction with DMF-DMA. After that, I will employ catalytic hydrogenation with 10% Pd/C to ensure a clean reaction profile.

Validating Protocols

I'm now validating the protocols, and ensuring all URLs are correct. I'm focusing on the clarity of each step in Protocol A (enamine formation) and Protocol B (reductive cyclization). Specifically, I'm checking the URL for PubChem (4-azaindole: https://pubchem.ncbi.nlm.nih.gov/compound/9226), and WO1994029307A1 for the Leimgruber-Batcho synthesis for validity and clickability. I have incorporated Mahadevan & Rasmussen (1992) for its relevance to 4-amino-4-azaindole synthesis. Finally, I will structure a table that outlines and compares different reduction methods.

Finalizing Documentation

I'm now finalizing the documentation by integrating all the sources and ensuring their validity. I'm focusing on creating a numbered list with each entry including the title, source, and a clickable URL from the provided grounding tool. I'm also double-checking the DOT graph size, optimizing it for the expected resolution constraints, and ensuring it renders correctly. I'll test it within the application note to confirm it adheres to size limitations.

Refining Protocol Diagram

I'm now refining the diagram to improve clarity and accuracy for the expert user. Specifically, I'm integrating the rationale for using ethanol in the reductive cyclization step, explaining its dual role as a solvent and proton donor. I'm focusing on the solubility of the enamine intermediate in ethanol, and how this facilitates the hydrogenation. I'm also ensuring the overall flow and structure is clear.

Evaluating Reaction Risks

I'm now evaluating the risks involved with the reductive cyclization. Strict degassing is crucial to prevent explosive mixtures with hydrogen, and also prevents aniline byproduct oxidation. I'm focusing on the necessity of 1 atm hydrogen pressure, which is sufficient, since elevated pressures could lead to over-reduction. Then, I'm reviewing the causality in Protocol A: DMF is a good solvent, and pyrrolidine acts as a nucleophilic catalyst to form aminal/enamine intermediate. Finally, I've constructed Table 1, comparing reductive cyclization conditions, with details on reagents, temperature, time, and yield/purity.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the functionalization of azaindole scaffolds. Specifically, we address the electrophilic aromatic nitration of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate at the C3 position.

Mechanistic Overview & Workflow

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) ring system presents unique regioselectivity challenges. The pyrrole moiety is significantly more electron-rich than the fused pyridine ring, making it the primary site for electrophilic attack. Within the pyrrole ring, the C3 position is the most thermodynamically and kinetically favored site for nitration due to the stabilization of the Wheland intermediate by the adjacent pyrrole nitrogen[1].

However, the presence of the methyl carboxylate group at C6 introduces a vulnerability: ester hydrolysis under strongly acidic aqueous conditions. Therefore, the choice of nitrating agent and strict temperature control are paramount to prevent degradation[2].

G SM Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Starting Material) Dissolve Dissolution in conc. H2SO4 (Cool to 0 °C) SM->Dissolve Step 1 Nitration Addition of KNO3 (Electrophilic Aromatic Substitution at C3) Dissolve->Nitration Step 2 Quench Quench on Crushed Ice (Prevent Ester Hydrolysis) Nitration->Quench Step 3 Neutralize pH Adjustment (pH ~6-7) (Isoelectric Precipitation) Quench->Neutralize Step 4 Isolate Filtration & Washing (Yield: Methyl 3-nitro...) Neutralize->Isolate Step 5

Figure 1: Standard workflow for the C3-nitration of azaindole derivatives.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, halt the procedure and consult the troubleshooting guide.

Reagents:

  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq)

  • Potassium nitrate (KNO₃, 1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 5 mL/mmol)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:

  • Dissolution: Suspend methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in conc. H₂SO₄ in a round-bottom flask equipped with a magnetic stirrer.

    • Validation Checkpoint 1: The solution should become homogeneous. A persistent suspension indicates insufficient acid volume, which will lead to localized over-heating during the reaction.

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0 °C.

  • Nitration: Add KNO₃ (1.05 eq) portion-wise over 15 minutes. Maintain the internal temperature below 5 °C.

    • Causality: Using KNO₃ instead of fuming HNO₃ generates the nitronium ion (NO₂⁺) at a controlled rate, minimizing oxidative side reactions and N-oxidation of the pyridine core[3].

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 1 hour.

    • Validation Checkpoint 2: Quench a 10 µL aliquot in water, neutralize with NaHCO₃, extract with EtOAc, and analyze via TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.

  • Quenching: Pour the reaction mixture slowly over vigorously stirred crushed ice (approx. 20 g/mL of H₂SO₄).

    • Causality: Immediate dilution lowers the temperature and acid concentration simultaneously, preventing the hydrolysis of the C6 methyl ester.

  • Neutralization & Isolation: Carefully add saturated aqueous Na₂CO₃ until the pH reaches 6.0–6.5.

    • Validation Checkpoint 3: A thick precipitate should form. If the solution clears, the pH has exceeded the isoelectric point, forming a soluble sodium salt.

  • Filtration: Filter the precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and dry in vacuo at 45 °C to afford the target methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Quantitative Data: Condition Optimization

The table below summarizes the causality behind yield variations based on different reaction parameters.

Nitrating AgentSolventTemp (°C)Time (h)Yield (%)Primary Mode of Failure / Impurity
HNO₃ (65%)H₂SO₄25245%Ester hydrolysis (carboxylic acid byproduct)
KNO₃ (1.5 eq)H₂SO₄0 to 25455%Dinitration and pyridine N-oxidation
KNO₃ (1.05 eq) H₂SO₄ 0 to 5 1 88% None (Optimal Conditions)
CANSilica/DCM251230%Incomplete conversion (unreacted SM)

Troubleshooting & FAQs

Q1: Why am I seeing significant ester hydrolysis (carboxylic acid byproduct) during the nitration? A1: Causality: Concentrated H₂SO₄ combined with the generation of water (a byproduct of nitronium ion formation) creates highly hydrolytic conditions. If the temperature exceeds 5 °C during KNO₃ addition, or if the reaction is left stirring for too long, the methyl ester at C6 undergoes acid-catalyzed hydrolysis. Solution: Maintain strict temperature control (0–5 °C) using an ice-brine bath and quench the reaction immediately on crushed ice once TLC indicates complete consumption of the starting material.

Q2: The yield of the C3-nitrated product is low, and I observe multiple spots on TLC. What causes this? A2: Causality: Azaindoles are susceptible to N-oxidation at the pyridine nitrogen or unselective nitration at C2 under forcing conditions[1]. Using an excess of nitrating agent (e.g., >1.2 eq of KNO₃ or fuming HNO₃) drives these over-reactions. Solution: Strictly limit the nitrating agent to 1.05 equivalents. Ensure the KNO₃ is finely milled and added slowly to prevent localized concentration spikes.

Q3: I have trouble precipitating the final product during workup. How can I improve recovery? A3: Causality: The product, methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, is amphoteric. It forms a highly soluble sulfate salt in strong acid and can deprotonate at the pyrrole nitrogen in strong base to form a soluble sodium salt. Solution: Carefully adjust the pH to its exact isoelectric point (pH 6.0–6.5) using saturated Na₂CO₃ or NH₄OH. Monitor the pH continuously with a calibrated probe during neutralization to maximize precipitation.

Q4: Can I use acetic anhydride and nitric acid instead of sulfuric acid to avoid ester hydrolysis? A4: Causality: While HNO₃/Ac₂O is a milder nitrating system that avoids aqueous ester hydrolysis, it often leads to the transient formation of an N-acetyl intermediate on the pyrrole nitrogen. This alters the electronic distribution of the ring, severely reducing the regioselectivity for the C3 position and leading to complex mixtures. Solution: Stick to the H₂SO₄/KNO₃ system but strictly control the temperature and reaction time as outlined in the protocol.

References[3] Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors, Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjWazlgW8ZEWbR_mLmO5qTbfMuuljWipU3W6TF9Babj161MW5N11Fg9oP5x5-5IrN88hlN3C8EtnntCpnZ2-1wioGkv4J-MM7PG_azoklvdUZOTtr9b646KXwPCcmqXX1UIXojyWaFR8tqWoEShKl4[1] 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine - Regioselectivity Considerations in Nitration Reactions, Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-Vl0ew9yNlQbCqUbrUtFcBMa3uSbV0YQni97oC4WZ8LQra413PYxT5oPeVQu7W-BA23e0P9zBkrrWrTPvHYGFSxkA62SJO1miqWqolmfsYauxPgbDJv61PMF8ijvMY2nUhiUSg==[2] WO 2023/018781 A1 - Antimetabolite and azaindole derivatives, Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf5yTPNrRe2Xi4e2OnfopG6ZKJAfQ1uPR4P3bwiC-l1OG4Wy6g0pyvh66DBwKkn4713SwRTM8gT85ZuL8VMYHIiY1TRX8gz01EEfPSZKRWJjOKYfi0stwtiskZyxWUcpqYLjZveMs8KQ0v3S2ROlTvQr851xseBzyxnKsvCP0GplOAtpf9r7Qv2m6K5kihYnAM

Sources

purification challenges for nitrated pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate nitrated pyrrolopyridines (commonly known as azaindoles). These scaffolds are highly privileged in drug discovery, but their physicochemical properties make them notoriously difficult to purify.

This guide is designed to move beyond basic troubleshooting. By understanding the causality behind molecular behaviors—such as polarity mismatches, extreme hydrogen bonding, and regioisomerism—you can design robust, self-validating purification systems.

Purification Decision Logic

Before diving into specific troubleshooting, it is critical to map out your purification strategy based on the physical state and isomeric complexity of your crude mixture.

PurificationWorkflow Start Crude Nitrated Pyrrolopyridine CheckSol Assess Solubility (DCM, MeOH, MeCN) Start->CheckSol Soluble Soluble CheckSol->Soluble Insoluble Poorly Soluble CheckSol->Insoluble CheckIsomers Regioisomers Present? Soluble->CheckIsomers Recryst Recrystallization (e.g., DMF/Water) Insoluble->Recryst High Purity Needed SolidLoad Solid Loading onto Celite/Silica Insoluble->SolidLoad Chromatography Req. Flash Normal Phase Flash (Add 1% TEA or AcOH) CheckIsomers->Flash No (Single Isomer) PrepLC RP-HPLC or SFC (Gradient Optimization) CheckIsomers->PrepLC Yes (Multiple Isomers) SolidLoad->CheckIsomers

Decision tree for selecting purification strategies for nitrated pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: Why does my nitrated azaindole streak heavily on normal-phase silica, and how do I prevent this? The Causality: Pyrrolopyridines possess a basic pyridine nitrogen (a hydrogen bond acceptor) and a pyrrole N-H (a hydrogen bond donor). Nitration introduces a strongly electron-withdrawing −NO2​ group, which drastically alters the pKa​ of the system and increases the molecular dipole moment[1]. When interacting with the acidic silanol groups on unbonded bare silica, this push-pull electronic system creates a severe polarity mismatch and multi-point binding, leading to chromatographic tailing. The Solution: You must use a competitive mobile phase modifier to mask the silanol interactions. If the target molecule remains net-basic, add 1–2% Triethylamine (TEA) or methanolic ammonia to your eluent. If the nitro group drops the pKa​ significantly (making the pyrrole N-H highly acidic), 1% Acetic Acid (AcOH) will yield sharper peaks.

Q2: I am observing multiple regioisomers (e.g., 3-nitro vs. 5-nitro-7-azaindole). Normal phase isn't resolving them. What is the optimal approach? The Causality: Electrophilic nitration of 7-azaindole typically occurs at the electron-rich C3 position[1]. However, specific conditions or starting materials (like 7-azaindoline) can direct nitration to the C5 or C4 positions[2]. These regioisomers have identical masses and nearly identical affinities for normal-phase silica due to their similar overall polarities. However, their 3D hydrodynamic volumes and hydrophobic surface areas differ. The Solution: Reversed-Phase HPLC (RP-HPLC) or Supercritical Fluid Chromatography (SFC) is required. C18 columns with a shallow gradient provide the necessary theoretical plates to separate these isomers based on subtle hydrophobic differences.

Q3: My crude nitrated intermediate is completely insoluble in DCM, EtOAc, and Methanol. How can I load it onto a column? The Causality: The push-pull electronic nature of nitrated azaindoles creates immense crystal lattice energies due to strong intermolecular hydrogen bonding networks. This makes them highly insoluble in standard chromatography solvents, severely complicating column loading[2]. The Solution: Bypass liquid injection entirely via Solid Loading . Dissolving the crude in a strong, high-boiling solvent like DMSO, adsorbing it onto silica, and drying it allows the mobile phase to partition the compound dynamically over a massive surface area rather than relying on initial bulk dissolution.

Quantitative Data: Regioisomer Chromatographic Properties

When scaling up the purification of nitrated pyrrolopyridines, understanding their relative behaviors on a C18 stationary phase is critical.

Table 1: Comparative Chromatographic Properties of Nitrated 7-Azaindole Regioisomers (C18 RP-HPLC)

RegioisomerNitration SiteElectronic Effect on Pyrrole N-HTypical RP-HPLC Elution OrderRecommended Modifier
3-Nitro-7-azaindole Pyrrole Ring (C3)Strongly increases acidityEarly (More polar)0.1% Formic Acid
4-Nitro-7-azaindole Pyridine Ring (C4)Inductive withdrawalIntermediate0.1% TFA
5-Nitro-7-azaindole Pyridine Ring (C5)Resonance withdrawalLate (More hydrophobic)0.1% TFA

Note: Trifluoroacetic acid (TFA) is often preferred for pyridine-ring nitrated isomers as it is a stronger ion-pairing agent than formic acid, effectively suppressing the ionization of the basic pyridine nitrogen and reducing peak tailing[3].

Step-by-Step Methodologies

Protocol 1: Self-Validating RP-HPLC Separation of Regioisomers

To ensure trustworthiness in your purification, this protocol operates as a self-validating system. You must prove the resolution analytically before committing your bulk crude to the preparative column.

RPHPLCLogic Analytical Analytical Scouting (Determine Rs) ScaleUp Prep LC Injection (Match Column Chemistry) Analytical->ScaleUp Rs > 1.5 Fractions Fraction Collection (Time/Threshold) ScaleUp->Fractions Validate LC-MS Purity Check (Self-Validation) Fractions->Validate Validate->Analytical Purity < 95% Pool Pool & Lyophilize Validate->Pool Purity > 95%

Self-validating workflow for the RP-HPLC scale-up and purification of regioisomers.

Step 1: Analytical Scouting

  • Dissolve 1 mg of the crude mixture in 1 mL of DMSO.

  • Inject 5 µL onto an analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 10 minutes.

  • Validation Check: Calculate the resolution ( Rs​ ) between the regioisomer peaks. Do not proceed to preparative scale unless Rs​≥1.5 . If Rs​<1.5 , flatten the gradient slope around the elution time.

Step 2: Preparative Scale-Up

  • Translate the optimized analytical gradient to the preparative system, ensuring the stationary phase chemistry (e.g., C18) is identical.

  • Inject the DMSO-dissolved crude. Keep injection volumes below 2% of the column volume to prevent DMSO-induced band broadening.

  • Collect fractions based on UV threshold (typically 254 nm for azaindoles).

Step 3: Fraction Validation & Pooling

  • Validation Check: Do not pool fractions blindly. Re-inject an aliquot from the front, middle, and tail of the collected peaks onto the analytical LC-MS.

  • Only pool fractions demonstrating >95% isomeric purity. Lyophilize the pooled fractions to remove water and TFA.

Protocol 2: Solid-Loading Normal Phase Flash Chromatography

When dealing with highly insoluble nitrated intermediates, liquid injection will cause the compound to crash out on the column head, destroying your separation.

Step 1: Dissolution

  • Transfer the crude nitrated pyrrolopyridine to a round-bottom flask.

  • Add just enough DMSO or DMF to completely dissolve the solid (gentle heating to 40°C may be required).

Step 2: Adsorption

  • Add dry, bare silica gel to the flask. The mass of the silica should be 2 to 3 times the mass of the crude compound.

  • Attach the flask to a rotary evaporator connected to a high-vacuum pump. Evaporate the DMSO/DMF at 50°C until a free-flowing, dry powder is obtained.

Step 3: Dry Load Execution

  • Pack the dry powder into an empty solid-load cartridge.

  • Attach the cartridge in-line ahead of your pre-equilibrated normal-phase flash column.

  • Run your optimized gradient (e.g., Hexanes/EtOAc with 1% TEA).

Step 4: Mass Balance (Self-Validation)

  • Validation Check: After evaporating the purified fractions, weigh the recovered product. Compare this to the theoretical loaded mass.

  • If recovery is <70%, flush the column with 10–20% Methanol in DCM. If the missing mass elutes, your compound is irreversibly binding to the silica, indicating that a stronger modifier (or switching to RP-HPLC) is required for future batches.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole Source: ACS Publications URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL:[Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide troubleshooting strategies, and offer optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the complexities of this synthesis, particularly the critical nitration step, to achieve higher yields, better purity, and more consistent results.

Section 1: Frequently Asked Questions - Understanding the Core Reaction

This section covers fundamental questions about the electrophilic nitration of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core.

Q1: What is the expected regioselectivity for the nitration of 1H-pyrrolo[3,2-b]pyridine, and why?

A1: The preferred site for electrophilic substitution on the 1H-pyrrolo[3,2-b]pyridine ring system is the C-3 position. This selectivity is governed by the electronic nature of the bicyclic system. The pyrrole ring is electron-rich and thus more activated towards electrophilic attack than the electron-deficient pyridine ring.[1][2] Within the pyrrole moiety, the C-3 position is the most nucleophilic, analogous to the reactivity of 1H-indole.[3] The reaction proceeds through a Wheland intermediate, and the intermediate formed by attack at C-3 is the most stable as it allows the positive charge to be delocalized without disrupting the aromatic sextet of the pyridine ring.

Q2: What are the most common nitrating agents for this synthesis?

A2: A variety of nitrating agents can be employed, with the choice often depending on the desired reactivity and the acid sensitivity of any substituents on the starting material. Common agents include:

  • Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄): This is a powerful and traditional nitrating system. While effective, the harsh acidic conditions can lead to side reactions like polymerization or the formation of multiple isomers due to protonation of the pyridine nitrogen.[4][5][6]

  • Potassium Nitrate/Sulfuric Acid (KNO₃/H₂SO₄): A solid source of the nitronium ion precursor, offering potentially easier handling than fuming nitric acid. The strongly acidic conditions remain a primary concern.

  • Acetyl Nitrate (CH₃COONO₂): A milder, pre-formed nitrating agent, often generated in situ from nitric acid and acetic anhydride. It can provide better regioselectivity and reduce acid-catalyzed degradation.[3]

  • N-Nitroheterocycles: Modern reagents like N-nitrosaccharin or N-nitropyrazole offer bench-stable, neutral alternatives for nitration, which can be particularly useful for sensitive substrates.[7][8]

Q3: Why is strict temperature control so critical during the nitration of 1H-pyrrolo[3,2-b]pyridine?

A3: Temperature control is paramount for several reasons. Firstly, the nitration reaction is highly exothermic. Poor temperature management can lead to a runaway reaction, significantly increasing the formation of undesirable byproducts, including dinitrated and polynitrated species.[9] Secondly, the 1H-pyrrolo[3,2-b]pyridine core, like indole, is susceptible to acid-catalyzed polymerization, a side reaction that is accelerated at higher temperatures.[3] Maintaining low temperatures (e.g., -10 °C to 0 °C) decreases the rate of these side reactions more significantly than the desired nitration, leading to a cleaner reaction profile and higher isolated yields of the 3-nitro product.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during the synthesis.

Issue 1: Low or No Yield of the Desired 3-Nitro Product

Q: My reaction has resulted in very low yields, or I have only recovered my starting material. What are the likely causes and solutions?

A: This issue typically points to either insufficient reaction conditions or degradation of the starting material.

Potential CauseScientific Rationale & Troubleshooting Suggestions
Insufficiently Activating Conditions The nitronium ion (NO₂⁺) is the active electrophile. If the reaction medium is not acidic enough, or if the nitrating agent is too mild for the substrate, the concentration of NO₂⁺ will be too low for the reaction to proceed efficiently. Solution: If using a mild agent, consider switching to a stronger system (e.g., from acetyl nitrate to KNO₃/H₂SO₄). Ensure all reagents are anhydrous, as water can consume the acid catalyst and hydrolyze the nitrating agent.
Degradation of Starting Material If the reaction mixture immediately turns dark or forms a tar-like substance upon adding the reagents, it is likely that the substrate is polymerizing under the acidic conditions. This is a common fate for electron-rich pyrroles in strong acid.[3] Solution: Switch to a milder nitrating agent (e.g., acetyl nitrate in acetic anhydride). Alternatively, protect the pyrrole nitrogen with a robust, electron-withdrawing group like tosyl (Ts) or a silyl group like triisopropylsilyl (TIPS) to reduce the ring's sensitivity to acid before attempting nitration under harsher conditions.[10]
Incorrect Reagent Stoichiometry Using less than one equivalent of the nitrating agent will naturally lead to incomplete conversion and recovery of the starting material. Solution: Ensure precise measurement of all reagents. A slight excess (1.1-1.3 equivalents) of the nitrating agent is often optimal to drive the reaction to completion without promoting significant dinitration.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Q: My NMR/LC-MS analysis shows the presence of several nitrated isomers, not just the desired 3-nitro product. Why is this happening and how can I improve selectivity?

A: While C-3 is the kinetically favored position, other isomers (e.g., C-5) can form under certain conditions.

Potential CauseScientific Rationale & Troubleshooting Suggestions
Protonation of Pyridine Nitrogen In strongly acidic media (e.g., concentrated H₂SO₄), the pyridine nitrogen becomes protonated. This places a positive charge on the six-membered ring, which can electronically influence the attached pyrrole ring, altering the relative reactivity of the different positions and potentially leading to mixtures of isomers.[11] Solution: Employ less acidic reaction conditions. Using a system like acetyl nitrate in acetic anhydride or nitronium tetrafluoroborate in a non-acidic solvent can minimize pyridine protonation and improve selectivity for the C-3 position.[12]
High Reaction Temperature At higher temperatures, the energy barrier for attack at less-favored positions (like C-5 or C-6) can be overcome, leading to a loss of kinetic control and the formation of a mixture of isomers. Solution: Maintain strict low-temperature control (ideally below 0 °C) throughout the addition of reagents and the duration of the reaction.
Issue 3: Significant Dinitration Byproducts

Q: My product is contaminated with a significant amount of a dinitrated species. How can I prevent this over-reaction?

A: Dinitration occurs when the mono-nitrated product, which is still activated towards electrophilic attack (albeit less so than the starting material), reacts a second time.

Potential CauseScientific Rationale & Troubleshooting Suggestions
Excess Nitrating Agent Using a large excess of the nitrating agent is the most common cause of over-nitration. Solution: Carefully control the stoichiometry. Use no more than 1.1-1.3 equivalents of the nitrating agent. Consider adding the agent portion-wise or via a syringe pump over an extended period to maintain a low instantaneous concentration, favoring mono-nitration.
Prolonged Reaction Time Allowing the reaction to stir for too long after the starting material has been consumed can provide the opportunity for the slower, second nitration to occur. Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water.
High Reaction Temperature As with poor regioselectivity, higher temperatures increase the reaction rate indiscriminately, promoting both the first and second nitration steps. Solution: Maintain low temperatures to maximize the difference in reaction rates between mono- and di-substitution.
Issue 4: Purification Challenges

Q: I'm struggling to separate the 3-nitro isomer from starting material and other byproducts via column chromatography.

A: The polar nature of the nitro group and the basicity of the pyridine nitrogen can make purification tricky.[13]

Potential CauseScientific Rationale & Troubleshooting Suggestions
Compound Streaking on Silica Gel The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[13] Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent system (e.g., Hexane/Ethyl Acetate/Et₃N). Alternatively, consider using a different stationary phase like neutral or basic alumina.
Co-eluting Impurities Isomeric byproducts may have very similar polarities to the desired product, making separation by normal-phase chromatography difficult. Solution: If isomers are the issue, try optimizing the solvent system with a different combination of solvents (e.g., Dichloromethane/Methanol) to alter selectivity. If that fails, reversed-phase chromatography (C18 silica) is an excellent alternative, as it separates based on hydrophobicity, which can be very different between isomers. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can also be highly effective for removing small amounts of persistent impurities.[13]
Section 3: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine using controlled conditions to maximize yield and purity.

Protocol: Nitration using Potassium Nitrate in Sulfuric Acid

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Cool the flask to -5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) dropwise, ensuring the internal temperature does not rise above 0 °C. Stir until all the solid has dissolved.

  • Reagent Addition: Finely ground potassium nitrate (1.1 eq) is added portion-wise over 30-60 minutes. It is critical to maintain the internal temperature between -5 °C and 0 °C during the addition.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 1-3 hours).

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a stirred beaker of crushed ice and water. This step is highly exothermic.

  • Neutralization & Extraction: The aqueous solution will be strongly acidic. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. During neutralization, the product may precipitate. Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., 20% to 60% Ethyl Acetate in Hexanes, with 0.5% Triethylamine added to prevent tailing). Combine the fractions containing the pure product and remove the solvent to yield 3-nitro-1H-pyrrolo[3,2-b]pyridine.

Section 4: Visualizing the Chemistry

Diagrams help clarify the complex pathways involved in the synthesis.

Diagram 1: Desired Reaction Pathway

Caption: Desired pathway for the synthesis of the 3-nitro product.

Diagram 2: Common Side Reactions

G cluster_main Main Reactant cluster_conditions Harsh Conditions SM 1H-Pyrrolo[3,2-b]pyridine Isomer Isomeric Byproducts (e.g., 5-Nitro) SM->Isomer Loss of Regioselectivity Polymer Degradation (Polymerization) SM->Polymer Acid-Catalyzed Polymerization HarshAcid Excess H₂SO₄ High Temp HarshAcid->Isomer HarshAcid->Polymer Dinitro Dinitrated Product Product 3-Nitro Product Product->Dinitro Over-reaction (Excess NO₂⁺)

Caption: Visualization of common undesirable side reaction pathways.

References
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]

  • Lemaire, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(5), 2089-2105. Available at: [Link]

  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1465. Available at: [Link]

  • AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. Available at: [Link]

  • Minakata, S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-482. Available at: [Link]

  • Gevorgyan, V., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2841–2846. Available at: [Link]

  • LibreTexts Chemistry. (2024). Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Chemistry Stack Exchange. Available at: [Link]

  • JETIR. (2023). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Socratic Q&A. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Socratic. Available at: [Link]

  • Waldvogel, S. R., et al. (2021). Electrochemical Nitration with Nitrite. ChemSusChem, 14(22), 4936-4940. Available at: [Link]

  • Olah, G. A. (1983). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 80(14), 4487-4493. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Pyrrolopyridines, or azaindoles, are privileged structures in medicinal chemistry, and their efficient synthesis is critical for advancing drug discovery programs.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of pyrrolopyridines, particularly when employing common cross-coupling and cyclization strategies.

Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

Q: I am attempting to synthesize a 2-aryl-pyrrolopyridine via a Suzuki-Miyaura coupling between my halo-pyrrolopyridine and an arylboronic acid, but I am observing low to no conversion of my starting materials. What are the likely causes and how can I resolve this?

A: Low conversion in Suzuki-Miyaura couplings involving heteroaromatic systems like pyrrolopyridines is a frequent challenge. The issue often stems from suboptimal catalyst activity, inefficient transmetalation, or competing side reactions. Let's break down the potential causes and solutions.

Causality-Driven Solutions:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the halo-pyrrolopyridine, is often the rate-determining step.[2] The electron-deficient nature of the pyridine ring can make this step sluggish, especially with less reactive aryl chlorides.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition to challenging substrates.[3][4] These ligands stabilize the active monoligated Pd(0) species, promoting its insertion into the carbon-halogen bond.[1]

  • Ineffective Transmetalation: For the transmetalation step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1][5]

    • Solution: The choice of base is critical. Stronger, non-nucleophilic bases are often required.

      • Potassium Phosphate (K₃PO₄): An excellent general choice, particularly for heteroaryl couplings.

      • Cesium Carbonate (Cs₂CO₃): Often effective due to its high solubility in organic solvents.[6]

      • Potassium tert-Butoxide (KOtBu): A very strong base that can be effective but may not be compatible with base-sensitive functional groups.[7]

    • Solvent Considerations: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] The addition of water can sometimes facilitate the dissolution of the base and accelerate transmetalation.[9]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Additionally, impurities in starting materials or solvents can act as catalyst poisons.[9]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents. If catalyst poisoning is suspected from the starting materials, consider purifying them before use.

  • Side Reactions:

    • Protodeboronation: The boronic acid can react with trace water or protic solvents, leading to the formation of the corresponding arene and boric acid.

      • Solution: Use anhydrous conditions and consider using a boronic ester (e.g., a pinacol ester) which is often more stable.[5]

    • Homocoupling: The boronic acid can couple with itself.

      • Solution: This is often a sign of slow oxidative addition. Optimizing the ligand and ensuring an inert atmosphere can minimize this.

Workflow for Troubleshooting Low Suzuki-Miyaura Yield

start Low/No Conversion catalyst Is the Catalyst System Optimal? start->catalyst conditions Are Reaction Conditions Appropriate? catalyst->conditions Yes ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand No side_reactions Are Side Reactions Observed? conditions->side_reactions Yes base_solvent Screen Different Bases (K₃PO₄, Cs₂CO₃) and Solvents (Dioxane, Toluene) conditions->base_solvent No temp Increase Reaction Temperature conditions->temp Partially boronic_ester Use Stable Boronic Ester (BPin) or Trifluoroborate side_reactions->boronic_ester Protodeboronation inert Ensure Thorough Degassing and Inert Atmosphere side_reactions->inert Homocoupling end Re-evaluate and Monitor Reaction ligand->end base_solvent->end temp->end boronic_ester->end inert->end

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Problem 2: Poor Performance in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination to install an amine on a chloro- or bromo-pyrrolopyridine is giving low yield, and I'm seeing significant amounts of hydrodehalogenation (reduction) of my starting material. What's going wrong?

A: This is a classic challenge in Buchwald-Hartwig aminations, especially with electron-deficient heterocycles. The issues you're observing point towards a catalytic cycle where the desired reductive elimination is slow compared to competing side pathways.

Causality-Driven Solutions:

  • Slow Reductive Elimination: The final step to form the C-N bond can be slow, particularly with electron-deficient aryl partners or sterically hindered amines. A slow reductive elimination allows for side reactions to occur from the palladium-amide intermediate.

    • Solution: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[10] Their steric bulk promotes the reductive elimination step, and their electron-donating nature makes the palladium center more likely to give up the product.[11]

  • β-Hydride Elimination: This is the primary cause of the hydrodehalogenation side product. If the palladium-amide intermediate persists due to slow reductive elimination, and the amide has a proton on the α-carbon, the palladium can abstract this proton, leading to an imine and a palladium-hydride species. This hydride can then reductively eliminate with the aryl group to form the undesired dehalogenated arene.[12]

    • Solution: Again, accelerate the desired reductive elimination with a suitable bulky ligand. Additionally, ensure your base is strong enough to deprotonate the amine for the initial formation of the palladium-amide complex, but not so basic that it promotes other side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary.[6]

  • Incompatible Base: Certain functional groups, like esters or nitro groups, are incompatible with strong bases like NaOtBu.[10]

    • Solution: Use weaker carbonate bases (Cs₂CO₃, K₃PO₄). While the reaction may be slower, it will preserve the integrity of your molecule.

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_main Main Catalytic Cycle cluster_side Side Reaction Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) Amide_Complex L-Pd(II)(Ar)(NHR) OA->Amide_Complex Amine Coordination (RNH₂) Product_Complex [L-Pd(II)(Ar)(NR)]⁻ Amide_Complex->Product_Complex Deprotonation (Base) Product_Complex->Pd0 Reductive Elimination Beta_Elim β-Hydride Elimination Product_Complex->Beta_Elim label_prod Product (Ar-NR) Hydrodehalogenation Hydrodehalogenated Arene (Ar-H) Beta_Elim->Hydrodehalogenation Start N-SEM Pyrrolopyridine Step1 Step 1: Acid Treatment (TFA) Start->Step1 Intermediate Hydroxymethyl Intermediate Step1->Intermediate Step2 Step 2: Basic Workup (NaHCO₃) Intermediate->Step2 Side_Reaction Side Reaction with Formaldehyde Intermediate->Side_Reaction [CH₂O] release Product Deprotected Pyrrolopyridine Step2->Product Side_Product Dimer/Cyclized Product Side_Reaction->Side_Product

Caption: Two-step SEM deprotection workflow and potential side product formation.

Problem 4: Low Yield in Pictet-Spengler Reaction

Q: I am attempting a Pictet-Spengler reaction to form a fused pyrrolopyridine system, but my yields are consistently low. What factors should I investigate?

A: The Pictet-Spengler reaction is a powerful tool for constructing polycyclic frameworks. Its success hinges on the formation of an electrophilic iminium ion and the subsequent intramolecular cyclization onto the pyrrole ring. [13][14] Causality-Driven Solutions:

  • Insufficient Iminium Ion Electrophilicity: The condensation of the amine and the aldehyde/ketone forms an imine, which is then protonated to the more electrophilic iminium ion. If the acid catalyst is too weak or the imine is too stable, the cyclization will not proceed efficiently. [13][15] * Solution: Ensure you are using an appropriate acid catalyst. Trifluoroacetic acid (TFA) is a common choice. For less reactive systems, stronger acids may be required, but care must be taken to avoid substrate decomposition. [16]

  • Low Nucleophilicity of the Pyrrole Ring: If the pyrrole ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, making the intramolecular electrophilic aromatic substitution difficult. [13] * Solution: This is an inherent substrate issue. If possible, plan the synthesis to perform the Pictet-Spengler reaction before introducing strongly deactivating groups.

  • Reversibility and Decomposition: The reaction can be reversible, especially at higher temperatures. [13]Additionally, sensitive starting materials or products may decompose under harsh acidic conditions or elevated temperatures.

    • Solution: Start the reaction at room temperature or even 0 °C. Gradually increase the temperature only if necessary, while monitoring for product formation and decomposition. A screen of solvents can also be beneficial; while protic solvents are common, aprotic media can sometimes give superior results. [16]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst/ligand system for Suzuki-Miyaura coupling of a chloro-pyrrolopyridine?

A1: There is no single "best" system for all substrates, but a highly effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biaryl monophosphine ligand. SPhos or XPhos are excellent first choices due to their proven efficacy with challenging heteroaryl chlorides. [3][4]Using a G2 or G3 palladacycle precatalyst incorporating one of these ligands can also improve reliability and ease of use.

Q2: How do I choose the right protecting group for the pyrrole nitrogen?

A2: The choice depends on the downstream reaction conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Very robust and stable to many conditions, including mild acids, bases, and organometallics. [17][18]However, its removal can be problematic, as discussed in the troubleshooting section.

  • Boc (tert-butoxycarbonyl): Easily installed and removed with acid (e.g., TFA). It is not stable to strong bases.

  • Sulfonyl groups (e.g., Tosyl): Very stable but require harsh conditions for removal, which may not be compatible with other functional groups. The key is to use an "orthogonal" protecting group strategy, where the protection and deprotection conditions for one group do not affect others in the molecule. [19] Q3: My purified pyrrolopyridine product is always colored, even after column chromatography. What can I do?

A3: Pyrrolopyridines, like many nitrogen-containing heterocycles, can be prone to oxidation, leading to colored impurities.

  • Purification Technique: Ensure your silica gel is of high quality. Sometimes, residual acid on the silica can cause streaking or decomposition. You can try neutralizing the column by eluting with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%).

  • Alternative Stationary Phases: For highly polar compounds, reversed-phase chromatography (C18) or purification on an amine-functionalized column can be effective. [20][21]* Storage: Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures to prevent degradation over time.

Q4: I need to scale up my pyrrolopyridine synthesis for preclinical studies. What are the main challenges I should anticipate?

A4: Scaling up palladium-catalyzed reactions introduces several challenges not always apparent at the bench scale.

  • Heat Transfer: Cross-coupling reactions are often exothermic. In a large reactor, inefficient heat dissipation can lead to "hot spots," causing solvent to boil or side reactions and decomposition to occur. Ensure the reactor has adequate cooling capacity and consider slower, controlled addition of reagents.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially with heterogeneous bases like K₃PO₄. Inadequate agitation can lead to localized high concentrations of reagents and inconsistent results.

  • Safety: The handling of large quantities of flammable solvents and pyrophoric reagents (if used) requires stringent safety protocols and appropriate engineering controls.

  • Cost and Catalyst Removal: The cost of palladium and ligands becomes significant at scale. Optimization to reduce catalyst loading is critical. Furthermore, regulatory requirements mandate the removal of residual palladium from the final active pharmaceutical ingredient (API) to very low levels (ppm), necessitating specific purification steps like treatment with metal scavengers.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the halo-pyrrolopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, often with a small amount of water, ~10:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%) and the ligand (if not using a precatalyst). Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the halo-pyrrolopyridine (1.0 equiv) and the amine (1.1-1.2 equiv) followed by the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3: Two-Step SEM-Group Deprotection
  • Acidic Step: Dissolve the SEM-protected pyrrolopyridine (1.0 equiv) in dry dichloromethane (CH₂Cl₂). Under an inert atmosphere, add trifluoroacetic acid (TFA, e.g., 20-30% v/v). Stir at room temperature, monitoring by TLC/LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Basic Step: Dissolve the crude residue in a solvent like THF or methanol. Add saturated aqueous NaHCO₃ solution and stir vigorously for 1-2 hours.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as needed.

Data Summary

Table 1: Representative Conditions for Pyrrolopyridine Cross-Coupling Reactions

Reaction TypeHalo-pyrrolopyridineCoupling PartnerPd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura2-Iodo-4-chloro(4-hydroxymethyl)phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-9083-90[13]
Suzuki-Miyaura4-Chloro-2-iodo4-Methoxyphenylboronic acidPd₂(dba)₃-K₂CO₃Dioxane/H₂O8068-71[13]
Buchwald-Hartwig4-Chloro (SEM-protected)N-benzylmethylamineRuPhos Pd G2RuPhosNaOtBut-Butanol8068[13]
Buchwald-Hartwig6-Iodo (SEM-protected)6-Chloro-3-pyridyl aminePd(dppf)₂Cl₂dppfK₂CO₃EtOH/H₂O90-[15]

Note: This table is a representative example based on findings in the literature. Actual results will vary depending on the specific substrates.

References

  • Hovd, A. K., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2759. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ali, I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(40), 14125–14135. [Link]

  • Reddy, M. V. R., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4051–4055. [Link]

  • Bei, X., et al. (1999). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]

  • Allen, S. E., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(16), 5737–5742. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18018–18027. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Trust, T. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5895–5899. [Link]

  • Mondal, B., & Bora, U. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 14(1), 2. [Link]

  • Hong, B., et al. (2011). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Organic Letters, 13(15), 3956–3959. [Link]

  • Stöckigt, J., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(1), 1428-1456. [Link]

  • Kumar, R., et al. (2007). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 65-72. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2018). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 95, 236-255. [Link]

  • Nolan, S. P., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Angewandte Chemie International Edition, 58(52), 18987-18991. [Link]

  • Singleton, D. A., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3367-3373. [Link]

  • Hong, B., et al. (2011). Computational Study of Pictet–Spenglerase Strictosidine Synthase: Reaction Mechanism and Origins of Enantioselectivity of Natural and Non-Natural Substrates. ACS Catalysis, 1(11), 1521-1532. [Link]

  • Grosjean, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia, 75(4), 312-316. [Link]

  • White Rose University Consortium. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

Sources

Technical Support Center: Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This guide is designed to provide expert insights and practical troubleshooting for investigating the stability and degradation pathways of this compound. Given the specific nature of this molecule, this document synthesizes established principles of drug degradation with field-proven methodologies to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the potential degradation of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • Reduction of the Nitro Group: The nitroaromatic group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds.

  • Photodegradation: Aromatic nitro compounds are known to be sensitive to light, which can lead to complex degradation pathways, including the formation of nitrous acid (HONO) and other reactive species.[1][2][3]

  • Thermal Degradation: At elevated temperatures, heterocyclic compounds can undergo ring cleavage and decomposition, emitting volatiles such as NH3, HCN, CO, CO2, and NO2.[4][5][6]

Q2: My compound appears to be degrading during storage. What are the likely causes?

A2: If you observe degradation during routine storage, consider the following:

  • Exposure to Light: Is the compound stored in a light-protected container (e.g., amber vial)? Photodegradation can occur even under ambient laboratory lighting over time.

  • Presence of Moisture: The methyl ester is susceptible to hydrolysis. Ensure the compound is stored in a desiccated environment to minimize this.

  • Temperature Fluctuations: While stable at room temperature for short periods, long-term storage should be at a controlled, and likely reduced, temperature to minimize thermal degradation.

Q3: I am seeing unexpected peaks in my chromatogram after my reaction work-up. Could these be degradants?

A3: Yes, it is highly probable. The conditions of your reaction or work-up (e.g., use of strong acids/bases, elevated temperatures, exposure to certain metals) could be inducing degradation. It is crucial to run a stability-indicating analytical method to distinguish between impurities from the synthesis and actual degradants.[7][8]

Q4: How can I confirm the identity of a suspected degradant?

A4: The most effective approach is to use a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is invaluable for obtaining the molecular weight of the degradant. For definitive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy are necessary.[8]

Section 2: Troubleshooting Guide for Degradation Studies

This section provides a structured approach to identifying and resolving common issues encountered during the investigation of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate degradation.

Issue 1: No Degradation Observed in Forced Degradation Studies

Troubleshooting Steps:

  • Increase Stress Conditions: If initial, mild stress conditions (e.g., room temperature acid/base treatment) do not yield degradation, incrementally increase the severity. This could involve raising the temperature (e.g., to 50-70°C) or using more concentrated reagents.[7]

  • Extend Exposure Time: Some degradation reactions are slow. It may be necessary to extend the duration of the stress testing, but it should generally not exceed 7 days.[7]

  • Evaluate Co-solvents: If the compound has poor solubility in aqueous stress media, the use of a co-solvent may be necessary to ensure adequate exposure to the stressor.

Experimental Protocol: Accelerated Hydrolytic Degradation

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) stress solutions.

  • Add a small aliquot of the stock solution to each stress solution.

  • Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Issue 2: Mass Imbalance in Chromatographic Analysis

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not absorb UV light at the detection wavelength. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.

  • Investigate Volatile Degradants: Thermal degradation can produce volatile compounds that will not be detected by liquid chromatography. Headspace gas chromatography-mass spectrometry (GC-MS) can be used to analyze for these.

  • Assess Peak Purity: Co-elution of the parent peak with a degradant can lead to an apparent loss of mass. A photodiode array (PDA) detector can be used to assess peak purity.[7]

  • Consider Response Factors: The degradants may have different molar absorptivities than the parent compound. If possible, isolate the degradants to determine their response factors for more accurate quantitation.

Issue 3: Complex Degradation Profile Under Photolytic Stress

Troubleshooting Steps:

  • Control Wavelength of Light: The degradation pathway can be highly dependent on the wavelength of light. Use a photostability chamber with a defined light source (e.g., ICH-compliant option with UVA and visible light) to ensure reproducible results.

  • Analyze at Multiple Time Points: Photodegradation can produce primary, secondary, and tertiary degradants. Analyzing samples at multiple time points can help to elucidate the degradation pathway.

  • Use Radical Quenchers: To investigate the role of radical mechanisms in photodegradation, experiments can be conducted in the presence of radical scavengers.

Experimental Protocol: Photostability Testing

  • Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Protect a portion of the sample from light to serve as a control.

  • Analyze the exposed and control samples at appropriate time intervals.

  • Compare the chromatograms to identify photodegradants.

Data Presentation: Expected Degradation Products
Stress ConditionPotential Degradation ProductExpected Molecular Weight Change
Acid/Base Hydrolysis3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid-14 Da
ReductionMethyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate-16 Da
PhotolysisComplex mixture, potentially including HONO and ring-opened productsVariable
ThermalFragmentation of the heterocyclic coreSignificant mass loss
Visualizing Potential Degradation Pathways

parent Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrolysis 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid parent->hydrolysis Acid/Base Hydrolysis reduction Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate parent->reduction Reductive Conditions photolysis Complex Mixture (e.g., HONO, ring-opened products) parent->photolysis UV/Vis Light thermal Volatile Fragments (NH3, HCN, CO2, NO2) parent->thermal High Temperature

Caption: Potential degradation pathways of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Experimental Workflow for Forced Degradation Studies

start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze by Stability-Indicating HPLC-PDA/MS stress->analyze identify Characterize Degradants (MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway end End: Stability Profile pathway->end

Caption: General workflow for conducting forced degradation studies.

Section 3: References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. ACS Publications. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • The Thermal Degradation Mechanism and Thermal Mechanical Properties of Two High Performance Heterocyclic Polymer Fibers. AKJournals. [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. PubChem. [Link]

  • Microbial degradation of pyridine: a proposed nitrogen metabolism pathway deciphered in marine mangrove Bacillus aryabhattai strain NM1-A2. ResearchGate. [Link]

  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Online. [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ResearchGate. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. PNAS. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Organic Chemistry Portal. [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. CEJEM. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. [Link]

  • Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions. MDPI. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

Sources

avoiding byproduct formation in Suzuki coupling of pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides and mechanistic insights for one of the most notoriously difficult transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling of pyridines.

Below, you will find our diagnostic workflows, detailed FAQs addressing specific failure modes, quantitative data summaries, and self-validating experimental protocols.

Diagnostic Workflow: Identifying Your Byproduct

Before adjusting your reaction parameters, you must identify the primary failure mode. The following diagnostic tree maps the visual and analytical cues of your reaction to the underlying chemical mechanism.

G Start Analyze Reaction Mixture (GC-MS / LC-MS) Type Identify Major Byproduct / Issue Start->Type Proto Dehalogenated Arene (Protodeboronation) Type->Proto Homo Symmetrical Biaryl (Homocoupling) Type->Homo Poison Low Conversion / Pd Black (Catalyst Poisoning) Type->Poison SolProto Implement Slow-Release MIDA Boronates Proto->SolProto SolHomo Rigorous Degassing & Exclude O2 Homo->SolHomo SolPoison Use Bulky Buchwald Ligands (e.g., XPhos) Poison->SolPoison

Diagnostic workflow for identifying and resolving Suzuki coupling byproducts.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my 2-pyridineboronic acid completely degrade into pyridine before the cross-coupling occurs?

The Causality: You are experiencing rapid protodeboronation . Basic heteroaromatic boronic acids, particularly 2-pyridineboronic acid, undergo speciation analogous to amino acids, forming zwitterionic species at neutral to slightly basic pH[1]. This zwitterionic intermediate facilitates a highly favorable, unimolecular fragmentation of the Carbon-Boron (C-B) bond[1]. Furthermore, the oxophilicity of the boron moiety, combined with aqueous bases typically used in Suzuki couplings, acts as a major driving force for C-B cleavage[2].

The Solution: Do not use free 2-pyridineboronic acid. Instead, utilize a "slow-release" strategy via MIDA (N-methyliminodiacetic acid) boronates[1]. MIDA boronates are highly stable and release the active, unstable boronic acid slowly into the reaction mixture under mild aqueous basic conditions[3]. This keeps the steady-state concentration of the free boronic acid extremely low, allowing the transmetalation step to outcompete the protodeboronation pathway.

Q2: My reaction stalls at 20% conversion and the solution turns pitch black. What is happening?

The Causality: The formation of a black precipitate ("Pd black") indicates catalyst poisoning and aggregation . The basic nitrogen atom in the pyridine ring is a strong Lewis base. It aggressively competes with your phosphine ligands for coordination to the Palladium(0) or Palladium(II) center[4]. If the pyridine displaces the supporting ligands, it forms an off-cycle, catalytically inactive complex[4]. Without ligand stabilization, the palladium atoms agglomerate into insoluble Pd black.

The Solution: Switch to sterically demanding, electron-rich Buchwald dialkylbiarylphosphine ligands (such as XPhos, SPhos, or RuPhos)[5]. The extreme steric bulk of these ligands prevents the pyridine nitrogen from accessing the metal center, while their electron-rich nature accelerates the oxidative addition and reductive elimination steps, pushing the catalytic cycle forward before deactivation can occur[5].

Q3: I am getting a high percentage of symmetrical bipyridines instead of my desired cross-coupled product. How do I stop this?

The Causality: You are observing oxidative homocoupling . If the reaction mixture contains oxygen, or if Pd(II) species exist without aryl ligands, the palladium complex will catalyze the dimerization of two boronic acid molecules[6]. Oxygen acts as a terminal oxidant, regenerating the Pd(II) species and driving a continuous homocoupling cycle[6].

The Solution: Homocoupling is entirely dependent on oxidative conditions. Rigorous degassing (via freeze-pump-thaw or prolonged inert gas sparging) is mandatory. Additionally, ensure your palladium source is properly reduced to Pd(0) in situ, and avoid using excess boronic acid if homocoupling is highly competitive.

Mechanistic Pathway Analysis

Understanding where these byproducts branch off from the main catalytic cycle is critical for rational reaction design.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Py-X Poison Inactive Pd (Poisoned) Pd0->Poison Pyridine N-Coordination Trans Transmetalation OxAdd->Trans Base, Py'-B(OH)2 RedElim Reductive Elimination Trans->RedElim Proto Pyridine + B(OH)3 (Protodeboronation) Trans->Proto H2O / H+ (Zwitterion) RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting off-cycle byproduct pathways.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the quantitative impact of ligand selection and boronic acid speciation on product distribution when coupling 2-bromopyridine with 2-pyridineboronic derivatives.

Boron ReagentLigand SystemBase / SolventCross-Product YieldProtodeboronationHomocoupling
2-Pyridineboronic acidPPh3 (4 equiv)Na2CO3 / THF-H2O< 10%> 80% ~ 5%
2-Pyridineboronic aciddppfK3PO4 / Dioxane25%60%10%
2-Pyridine pinacol esterXPhosK3PO4 / n-Butanol65%20%< 5%
2-Pyridine MIDA boronate XPhos K3PO4 / Dioxane-H2O > 85% < 5% < 2%

Data synthesized from benchmark studies on bulky phosphine ligands[5] and MIDA boronate slow-release strategies[3].

Validated Experimental Protocol: Slow-Release Suzuki Coupling

To ensure a self-validating system, this protocol utilizes MIDA boronates and XPhos. The validation trigger in this protocol is the visual monitoring of the MIDA boronate dissolution, which confirms the slow-release mechanism is functioning correctly.

Reagents:

  • Aryl halide (1.0 equiv)

  • 2-Pyridine MIDA boronate (1.5 equiv)

  • Pd2(dba)3 (1.5 mol%, equates to 3.0 mol% Pd)

  • XPhos (6.0 mol%)

  • K3PO4 (5.0 equiv, finely milled)

  • Dioxane / H2O (4:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 and XPhos. Add 2 mL of anhydrous, degassed dioxane. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should transition from deep purple/red to a clear, dark orange, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: To the active catalyst solution, add the aryl halide and the 2-Pyridine MIDA boronate.

  • Degassing and Base Addition: In a separate vial, dissolve K3PO4 in the required amount of water. Sparge this aqueous solution with Argon for 30 minutes. Add this aqueous base to the Schlenk flask via syringe.

  • Slow-Release Initiation: Heat the biphasic mixture to 60 °C under vigorous stirring (800 rpm). Self-Validation Check: The MIDA boronate is largely insoluble in the organic phase. As the reaction proceeds, you will observe the gradual disappearance of the suspended solid. If the solid disappears instantly, your base concentration is too high, risking rapid protodeboronation.

  • Monitoring: Monitor the reaction via LC-MS. Because the free boronic acid is consumed as soon as it is generated, you should detect only the MIDA boronate, the aryl halide, and the product. Free 2-pyridineboronic acid should remain below the limit of detection.

  • Workup: Once the aryl halide is consumed (typically 6-12 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

References

  • Protodeboronation - Wikipedia. Available at:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - National Institutes of Health (NIH). Available at:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:[Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization... - The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Pyrrolopyridine Solubility in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrrolopyridine derivatives are highly privileged scaffolds in drug discovery, frequently utilized in kinase inhibitor design. However, their unique physicochemical properties often lead to severe solubility bottlenecks during in vitro profiling. This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to help you overcome assay interference caused by compound precipitation.

Diagnostic Workflow

TroubleshootingWorkflow Start Pyrrolopyridine Stock (10-100 mM in DMSO) Dilution Aqueous Dilution (Target <2% DMSO) Start->Dilution Check Kinetic Solubility Screen (Laser Nephelometry) Dilution->Check Precipitate Precipitation Detected (High Light Scatter) Check->Precipitate Aggregation Soluble No Precipitation (Clear Solution) Check->Soluble Monomeric Opt1 Optimize Formulation (0.1 mg/mL BSA or Detergent) Precipitate->Opt1 Opt2 Adjust Buffer pH (Exploit basic nitrogen) Precipitate->Opt2 Assay Proceed to Assay (Biochemical / Cell-Based) Soluble->Assay Opt1->Check Retest Opt2->Check Retest

Workflow for diagnosing and resolving pyrrolopyridine solubility issues in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do pyrrolopyridines specifically suffer from such poor aqueous solubility? A: Pyrrolopyridines are characterized by a flat, rigid, heteroaromatic core. This extreme molecular planarity promotes highly efficient intermolecular π−π stacking, leading to dense crystal packing and high lattice energy[1]. Consequently, the thermodynamic penalty required for water molecules to break these crystalline interactions is immense. When diluted from a DMSO stock into an aqueous assay buffer, the compound rapidly exceeds its kinetic solubility limit, resulting in supersaturation and precipitation[2].

Q2: How can I determine if my compound is precipitating during the assay? A: Visual inspection is insufficient, as micro-precipitates and colloidal aggregates are often invisible to the naked eye. The gold standard for high-throughput screening (HTS) is laser nephelometry[3][4]. This technique measures the intensity of forward-scattered light caused by insoluble particulates in a microtiter plate. Because it is non-destructive, it can accurately determine the kinetic solubility threshold under the exact buffer and DMSO conditions of your biological assay[5][6].

Q3: My pyrrolopyridine precipitates when diluted from DMSO. Can I just increase the DMSO concentration? A: Increasing the DMSO concentration (e.g., to 5–10%) is strongly discouraged as a primary troubleshooting step. While it may keep the compound in solution, DMSO significantly increases solvent viscosity. This viscosity increase linearly decreases the diffusion-controlled on-rates of protein-ligand binding, artificially altering your binding kinetics[7][8]. Furthermore, cell-based assays typically have a strict DMSO tolerance limit of <0.1% to 0.5% to prevent cytotoxicity[9].

Q4: Does the addition of detergents or BSA interfere with the assay readout? A: It can, which is why causality must be established. Poorly soluble compounds often form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false positives[10]. Adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL or a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates. However, BSA can sequester highly lipophilic compounds, lowering the free drug concentration and artificially shifting the IC50​ [10]. Detergents must be titrated carefully, as high concentrations can denature sensitive target proteins or introduce peroxides that oxidize assay reagents[10].

Validated Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

Objective: Determine the maximum soluble concentration of a pyrrolopyridine derivative in the final assay buffer prior to biological testing. Causality: Nephelometry detects the exact precipitation point by measuring light scattered by insoluble particles formed upon aqueous dilution, preventing false negatives caused by compound dropout[6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrrolopyridine in 100% DMSO. Ensure complete dissolution. Note: High-concentration DMSO stocks are prone to precipitation upon freeze-thaw cycling, so inspect stocks prior to use[11].

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Spiking: Transfer the DMSO dilutions into the aqueous assay buffer in a 96-well or 384-well plate. Maintain a constant final DMSO concentration (e.g., 1% v/v) across all wells to isolate the solubility variable[6].

  • Incubation: Seal the plate and incubate at the assay temperature (e.g., 37°C) for 2 hours to mimic the kinetic conditions of the biological assay[6].

  • Measurement: Read the plate using a microplate nephelometer.

  • Analysis: Plot the light scattering intensity against the compound concentration. The kinetic solubility limit is the inflection point where the scattering signal significantly deviates from the buffer baseline[5].

Protocol 2: Establishing Assay DMSO Tolerance

Objective: Define the maximum allowable DMSO concentration that does not perturb the biological system. Causality: Identifying the threshold where solvent viscosity and protein destabilization begin to alter binding kinetics or cell viability ensures that solubility enhancements do not invalidate the assay[7][9].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffers containing 0%, 0.1%, 0.5%, 1%, 2%, and 5% DMSO (v/v).

  • Baseline Establishment: Run the biochemical or cell-based assay using a highly soluble, known reference inhibitor across all DMSO concentrations.

  • Data Collection: Measure the primary assay metric (e.g., IC50​ , Kd​ , or cell viability via Trypan Blue exclusion)[9].

  • Validation: Plot the metric against the DMSO concentration. The tolerance limit is the highest DMSO concentration that yields a result within 2 standard deviations of the 0% DMSO control[12].

Data Presentation: Formulation Additives

When optimizing the solubility of pyrrolopyridine derivatives, additives must be chosen based on their mechanistic compatibility with the assay system.

Table 1: Common Solubilizing Additives and Their Assay Limitations

AdditiveMechanism of ActionRecommended Starting Conc.Assay Limitations & Risks
DMSO Universal organic cosolvent; disrupts solute-solute interactions.0.1% – 1.0% (v/v)Increases solvent viscosity (alters binding kinetics)[7]; cytotoxic to cells at >1%[9].
BSA Carrier protein; sequesters lipophilic compounds and prevents non-specific binding.0.01% – 0.1% (w/v)Lowers free compound concentration; does not easily reverse pre-formed aggregates[10].
Triton X-100 Non-ionic detergent; forms micelles to solubilize hydrophobic motifs.0.001% – 0.01% (v/v)Can denature sensitive proteins; old stocks accumulate peroxides causing oxidation[10].
CHAPS Zwitterionic detergent; disaggregates protein-ligand complexes without denaturation.0.1% – 0.5% (w/v)May interfere with downstream mass spectrometry if not properly removed.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0)[1].

Azaindoles (such as the 4-azaindole core of this molecule) are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of kinase and NOX2 inhibitors. However, scaling up the regioselective C3-nitration of the electron-rich pyrrole ring presents significant thermal and isolation challenges. This guide provides a self-validating process workflow, troubleshooting FAQs, and a rigorously tested 1-kilogram scale-up protocol.

Part 1: Process Chemistry Workflow

The following workflow visualizes the critical path for the electrophilic nitration of the azaindole core, highlighting thermal hazards and in-process control (IPC) checkpoints.

G SM Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Starting Material) Dissolution Dissolution in conc. H2SO4 (Endothermic, cool to 0-5 °C) SM->Dissolution Nitration Dosing Fuming HNO3 (Highly Exothermic, < 5 °C) Dissolution->Nitration Add Nitrating Agent Quench Quench on Crushed Ice (Exothermic, < 20 °C) Nitration->Quench Reaction Complete (IPC) Neutralization pH Adjustment (aq. NH3 to pH 6) (Precipitation of Free Base) Quench->Neutralization Controlled Base Addition Filtration Filtration & Washing (H2O, then cold EtOH) Neutralization->Filtration Slurry Formation Drying Vacuum Drying (50 °C, < 50 mbar) Filtration->Drying Product Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Target Product) Drying->Product

Scale-up workflow for the C3-nitration of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does nitration occur specifically at the C3 position, and what causes regiochemical impurities during scale-up? Answer: The regioselectivity of electrophilic aromatic substitution in the 1H-pyrrolo[3,2-b]pyridine system is dictated by its bicyclic electronic properties. The pyrrole ring is significantly more activated towards electrophiles than the electron-deficient pyridine ring. Within the pyrrole moiety, the C3 position is the most electron-rich and sterically accessible site for electrophilic attack[2]. Causality & Troubleshooting: During scale-up, if the internal reactor temperature exceeds 15 °C, kinetic control is lost. This thermal runaway provides enough activation energy to cause off-target N-nitration or oxidation of the pyridine ring, leading to a complex impurity profile.

Q2: What is the safest and most effective nitrating reagent system for a >1 kg scale? Answer: A strictly controlled mixture of fuming nitric acid (>90%) and concentrated sulfuric acid (98%) is required. Causality & Troubleshooting: While traditional mixed acid is highly exothermic, the use of fuming nitric acid is critical to maintain an anhydrous environment. If standard aqueous nitric acid (68%) were used, the combination of water, strong acid, and the reaction exotherm would rapidly hydrolyze the C6-methyl carboxylate into an unwanted carboxylic acid impurity.

Q3: The product forms a thick, unfilterable paste during the aqueous quench. How can we improve the workup and isolation? Answer: This occurs because the product is highly amphoteric[3]. Causality & Troubleshooting: Quenching over crushed ice prevents thermal degradation, but at highly acidic pH, the molecule remains partially soluble as a sticky sulfate salt. By carefully adjusting the pH to 6.0–6.5 using aqueous ammonia ( NH4​OH ), you neutralize the basic pyridine nitrogen without deprotonating the acidic pyrrole N-H. This hits the molecule's isoelectric point, triggering the precipitation of the free base as a highly crystalline, easily filterable solid.

Q4: What is the recommended synthetic route for generating the un-nitrated starting material (Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate)? Answer: For large-scale manufacturing, the modified Leimgruber-Batcho indole synthesis is the most robust pathway. Causality & Troubleshooting: This involves treating a functionalized 2-methyl-3-nitropyridine derivative with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate. Subsequent reductive cyclization (typically using H2​ with Pd/C or iron powder in acetic acid) directly yields the pyrrolo[3,2-b]pyridine core[4].

Part 3: Quantitative Scale-Up Data

The following table summarizes the validated parameters for a 1.00 kg scale nitration, establishing the boundaries for safe and high-yielding execution.

ParameterValue / MetricCausality / Rationale
Starting Material (SM) 1.00 kg (5.68 mol)Baseline scale for pilot plant validation (MW: 176.17 g/mol ).
H2​SO4​ (98%) Volume 5.0 L (5 volumes)Provides sufficient heat capacity and acts as the solvent/activator.
Fuming HNO3​ (>90%) 1.05 equivalentsA slight excess ensures complete conversion without over-nitration.
Dosing Temperature 0 °C to 5 °CSuppresses kinetic formation of N-oxide or N-nitro impurities.
Quench Temperature < 20 °CPrevents thermal degradation of the product during acid dilution.
Isolation pH 6.0 to 6.5Isoelectric point of the amphoteric azaindole; maximizes crystal yield.
Expected Yield 82% - 86%Target MW: 221.17 g/mol [1]. Losses primarily occur in the aqueous mother liquor.

Part 4: Step-by-Step Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) and physical state changes that act as built-in verification mechanisms, ensuring the operator does not proceed unless the current step is chemically successful.

Step 1: Preparation and Dissolution

  • Charge 5.0 L of concentrated sulfuric acid (98%) into a 20 L jacketed glass-lined reactor.

  • Cool the reactor to an internal temperature of 0 °C using a chiller.

  • Slowly charge 1.00 kg (5.68 mol) of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in 100 g portions over 1 hour.

  • Self-Validation Check: Dissolution is exothermic due to the protonation of the pyridine nitrogen. Ensure complete dissolution by visual inspection (the mixture must be a clear, amber solution) before proceeding.

Step 2: Electrophilic Nitration

  • In a separate, cooled addition funnel, prepare a nitrating mixture of 250 mL fuming nitric acid (>90%, 1.05 eq) dissolved in 250 mL conc. H2​SO4​ .

  • Dose the nitrating mixture into the main reactor over 3 hours. Critical: Adjust the dosing rate to maintain the internal temperature strictly between 0 °C and 5 °C.

  • Self-Validation Check (IPC): 1 hour post-addition, extract a 1 mL sample. Quench it in ice water, neutralize with ammonia, and analyze via HPLC. Proceed to Step 3 only if the remaining starting material is < 1.0%. If > 1.0%, dose an additional 0.05 eq of HNO3​ and stir for 30 minutes.

Step 3: Quenching

  • Transfer the reaction mixture slowly into a secondary 50 L reactor containing 15 kg of crushed ice and 5 L of deionized water under vigorous agitation.

  • Maintain the quench temperature below 20 °C by controlling the transfer rate.

  • Causality: Rapid dilution of sulfuric acid is violently exothermic. The phase-change energy of the melting ice absorbs the heat of dilution safely.

Step 4: Neutralization and Isolation

  • Slowly dose aqueous ammonia (28% NH4​OH ) into the quenched mixture until the pH reaches 6.0–6.5.

  • Self-Validation Check: Verify the pH using a calibrated probe. The formation of a dense, bright yellow precipitate visually confirms successful neutralization to the free base.

Step 5: Filtration and Drying

  • Filter the slurry through a Nutsche filter.

  • Wash the filter cake with 3 x 2 L of deionized water to remove residual ammonium sulfate salts.

  • Wash with 1 L of cold ethanol (0 °C) to displace water and remove trace organic impurities.

  • Dry the cake under vacuum (< 50 mbar) at 50 °C for 24 hours.

  • Self-Validation Check: Perform a Karl Fischer titration. The moisture content must be < 0.5% before final packaging.

Part 5: References

  • Cohen, M. L., et al. Novel Potent 5-HT1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, ACS Publications, 2003. URL:[Link]

Sources

Technical Support Center: Advanced Purification Strategies for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced challenges of purifying polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific, often frustrating, hurdles in isolating these critical molecules. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format, reflecting the problem-solving approach of an experienced application scientist.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when planning the purification of polar heterocyclic compounds.

Q1: My polar heterocyclic compound shows poor or no retention on a standard C18 reversed-phase column. What are my primary options?

A1: This is a classic challenge. Standard C18 columns rely on hydrophobic interactions, which are minimal with highly polar analytes. When your compound elutes in or near the void volume, consider these primary alternatives:

  • Modify the Mobile Phase: For ionizable heterocycles, adjusting the mobile phase pH can suppress ionization, making the compound more neutral and increasing its retention. For basic compounds, a higher pH is generally required, while a lower pH is needed for acidic compounds.[1]

  • Employ Specialized Reversed-Phase Columns:

    • Polar-Embedded Columns: These columns feature a polar group (like an amide or carbamate) embedded within the alkyl chain. This creates a water-enriched layer on the stationary phase, enhancing the partitioning of polar analytes and providing an alternative selectivity profile.[1][2]

    • Polar-Endcapped Columns: These columns have their residual silanol groups capped with a polar functional group, which can improve peak shape and retention for polar analytes by offering alternative interaction mechanisms like hydrogen bonding.[1][2]

  • Switch to an Entirely Different Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly water-soluble compounds.[1] HILIC uses a polar stationary phase (e.g., silica, diol) and a high-organic mobile phase, where water acts as the strong eluting solvent. The retention mechanism is based on the partitioning of the polar analyte into the water layer adsorbed on the stationary phase.[3][4][5]

    • Normal-Phase Chromatography: The traditional method for polar compounds, using a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[1]

Q2: I'm trying to purify a basic heterocyclic compound, but I'm getting severe peak tailing on my silica gel column. What's causing this and how can I fix it?

A2: Severe peak tailing of basic compounds on silica gel is typically caused by strong interactions between the basic analyte and acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a secondary, undesirable retention mechanism. Here’s how to troubleshoot this:

  • Mobile Phase Modification: Add a basic modifier, such as triethylamine (TEA) or ammonia (0.1-2%), to your mobile phase.[1] This "competing base" will neutralize the acidic silanol sites, preventing your analyte from interacting with them and resulting in a more symmetrical peak shape.[6]

  • Stationary Phase Modification:

    • Use an Alternative Stationary Phase: Alumina, which is available in neutral, acidic, and basic forms, can be a good substitute for silica when purifying basic compounds.[1]

    • Amine-Functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, creating a more basic environment that is well-suited for the purification of basic compounds without the need for mobile phase modifiers.[1][6]

Q3: My polar compound is highly soluble in water. How can I effectively perform a liquid-liquid extraction from an aqueous solution?

A3: Extracting highly polar compounds from water is challenging due to their low partition coefficient in common organic solvents. Here are some strategies:

  • Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreases the solubility of the polar organic compound, and drives it into the organic phase.[7]

  • pH Adjustment: For ionizable heterocycles, adjusting the pH of the aqueous solution to neutralize the compound will increase its hydrophobicity and improve its extraction into the organic phase. For a basic heterocycle, raise the pH; for an acidic one, lower the pH.[8][9]

  • Use a More Polar Extraction Solvent: Solvents like n-butanol or a mixture of dichloromethane and an alcohol (e.g., isopropanol) can be more effective than less polar solvents for extracting polar compounds.[10]

  • Continuous Liquid-Liquid Extraction: If the partition coefficient is very low, a continuous extraction apparatus can be used to achieve a good recovery over time with a smaller volume of organic solvent.[10]

Q4: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[11][12] Here are some troubleshooting steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[12]

  • Lower the Crystallization Temperature: If the oil is persistent, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has cooled to room temperature.

  • Change the Solvent System:

    • Select a single solvent with a lower boiling point.[12][13]

    • Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[13]

Troubleshooting Guides

This section provides detailed, problem-oriented guides for specific purification techniques.

Chromatography Troubleshooting

Problem: Poor peak shape (tailing, fronting, or broad peaks) in HILIC.

  • Causality: Peak shape issues in HILIC can be more complex than in reversed-phase due to the multiple retention mechanisms at play (partitioning, hydrogen bonding, and electrostatic interactions).[3][5] The most common culprits are mismatched injection solvent, insufficient column equilibration, or secondary ionic interactions.

  • Solution Pathway:

    • Verify Injection Solvent Compatibility: The injection solvent must be as close as possible to the initial mobile phase conditions (i.e., high organic content).[14] Injecting a sample dissolved in a highly aqueous solution will disrupt the water layer on the stationary phase, leading to poor peak shape and retention.[14][15]

      • Protocol: If your sample is in an aqueous buffer, try to either evaporate and reconstitute it in the initial mobile phase or dilute it at least 1:1 with the organic component of your mobile phase (e.g., acetonitrile).

    • Ensure Adequate Column Equilibration: HILIC requires longer equilibration times than reversed-phase to establish a stable water layer on the stationary phase. Insufficient equilibration leads to drifting retention times and poor peak shapes.[14][16]

      • Protocol: For initial column conditioning, flush with at least 50 column volumes of the starting mobile phase. Between injections in a gradient method, use a re-equilibration time of at least 10 column volumes.[14]

    • Optimize Mobile Phase Buffer: The concentration and pH of the buffer are critical.

      • Insufficient Buffer Concentration: Can lead to peak tailing, especially for charged analytes. Try increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate).[15][17]

      • pH Effects: The mobile phase pH affects the charge state of both the analyte and the stationary phase (residual silanols), influencing electrostatic interactions that can cause peak tailing.[3] Experiment with small pH adjustments to find the optimal peak shape.

Problem: My polar compound is not soluble in the initial, non-polar mobile phase for normal-phase chromatography.

  • Causality: This is a common sample loading issue in normal-phase chromatography. If the sample is dissolved in a strong, polar solvent and loaded onto the column, it will not bind effectively to the stationary phase, leading to broad bands and poor separation.

  • Solution: Dry Loading

    • Principle: The compound is pre-adsorbed onto a small amount of silica gel (or another inert support), and this solid material is then loaded onto the column. This ensures that the compound is introduced to the column in a concentrated band without a strong solvent.[18][19][20]

    • Step-by-Step Protocol for Dry Loading:

      • Dissolution: Dissolve your crude sample in a minimal amount of a suitable polar solvent (e.g., methanol, acetone, dichloromethane) in a round-bottom flask.[18][19]

      • Adsorption: Add silica gel to the solution. A general guideline is to use 2-3 times the weight of your crude product.[18]

      • Evaporation: Remove the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[19][20] If the residue is oily or sticky, add more silica gel and repeat the evaporation.[20]

      • Loading: Carefully add the dry powder containing your adsorbed compound to the top of the prepared chromatography column.

      • Finalize Column Prep: Gently tap the column to settle the powder, and then carefully add a thin layer of sand on top to prevent disturbance of the sample layer when adding the mobile phase.[18]

      • Elution: Proceed with the chromatography as planned, starting with your least polar eluent.

Crystallization Troubleshooting

Problem: Low or no crystal yield after cooling.

  • Causality: The primary cause of low yield is that the solution is not sufficiently saturated with your compound at the lower temperature. This is often due to using too much solvent or choosing a solvent in which your compound has significant solubility even when cold.[12][21]

  • Solution Pathway:

    • Concentrate the Solution: If no crystals form, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool again slowly.[12]

    • Induce Crystallization: If the solution appears saturated but no crystals have formed, it may be supersaturated.[21]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[21]

      • Seeding: If you have a small amount of the pure compound, add a single "seed" crystal to the solution. This will act as a template for crystallization.[21]

    • Re-evaluate the Solvent: If you consistently get low yields, your compound may be too soluble in the chosen solvent at low temperatures. Re-test for a more suitable solvent or a solvent pair that offers a larger difference in solubility between hot and cold conditions.[13]

Liquid-Liquid Extraction Troubleshooting

Problem: A stable emulsion has formed between the aqueous and organic layers.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like molecules present as impurities in the sample.[22] Vigorous shaking increases the surface area between the two immiscible phases, promoting emulsion formation.[23]

  • Solution Pathway:

    Emulsion_Troubleshooting Start Stable Emulsion Formed Patience Wait and Gently Swirl Start->Patience Easiest First Step SaltingOut Add Saturated Brine (NaCl solution) Patience->SaltingOut If Unsuccessful Centrifuge Centrifuge the Mixture SaltingOut->Centrifuge If Still Emulsified Success Phases Separated SaltingOut->Success Often Effective Filter Filter through Glass Wool or Celite Centrifuge->Filter For Stubborn Cases Centrifuge->Success Usually Effective ChangeSolvent Change Organic Solvent System Filter->ChangeSolvent Last Resort Filter->Success Can Work ChangeSolvent->Success Re-extract

    Emulsion Breaking Workflow

    • Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for some time. Gently swirling the funnel, rather than shaking, can help the layers coalesce.[24]

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, which can help to break the emulsion by forcing the emulsifying agent and your compound into one of the layers.[22][23]

    • Centrifugation: If you have access to a centrifuge, spinning the emulsion can provide the force needed to separate the layers. This is often a very effective method.[23][24][25]

    • Filtration: Try filtering the mixture through a plug of glass wool or Celite. This can sometimes physically disrupt the emulsion layer.[23]

    • Add a Different Solvent: Adding a small amount of a different organic solvent (e.g., methanol if you are using chloroform) can sometimes change the properties of the organic phase enough to break the emulsion.[25]

Data and Protocols

Table 1: Comparison of Chromatographic Conditions for Polar Heterocycles
Compound ClassRecommended TechniqueStationary PhaseTypical Mobile Phase ModifiersKey Advantage
Very Polar, Non-ionizable HILICUnmodified Silica, Diol, AmideAcetonitrile/Water with Ammonium Acetate or FormateExcellent retention for compounds that elute in the void on RP.[1][21]
Basic Heterocycles Normal-PhaseAmine-functionalized SilicaHexane/Ethyl Acetate (no base needed)Eliminates peak tailing and the need to remove basic modifiers post-purification.[1][6]
Basic Heterocycles Reversed-PhasePolar-Embedded C18High pH (e.g., Ammonium Bicarbonate)Good peak shape and retention for basic compounds in their neutral form.[6]
Acidic Heterocycles Reversed-PhasePolar-Endcapped C18Low pH (e.g., Formic Acid, TFA)Suppresses ionization, leading to increased retention and better peak shape.[1]
Experimental Workflow: pH-Based Liquid-Liquid Extraction of an Ionizable Heterocycle

This workflow illustrates the separation of a basic heterocyclic compound from an acidic impurity.

LLE_Workflow Organic1 Organic Layer 1: Neutral Impurity (N) (Discard) Aqueous2 Aqueous Layer 2: Anionic Impurity (A-) (Discard) Organic2 Organic Layer 2: Pure Basic Heterocycle (B) (Collect) SepFunnel1 SepFunnel1 SepFunnel1->Organic1 Organic Phase Aqueous1 Aqueous1 SepFunnel1->Aqueous1 Aqueous Phase SepFunnel2 SepFunnel2 SepFunnel2->Aqueous2 Aqueous Phase SepFunnel2->Organic2 Organic Phase

pH-Based LLE Workflow

Protocol Steps:

  • Initial State: Your polar heterocyclic base (B) is in an aqueous solution along with an acidic impurity (HA) and a neutral impurity (N).

  • Acidic Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an immiscible organic solvent like ethyl acetate.

    • Adjust the pH of the aqueous layer to ~2 by adding dilute HCl. At this pH, your basic heterocycle is protonated (BH⁺) and highly water-soluble, while the acidic impurity is in its neutral form (HA).[9]

    • Shake the funnel and allow the layers to separate. The neutral impurity (N) and the now-neutral acidic impurity (HA) will partition into the organic layer. The protonated basic heterocycle (BH⁺) will remain in the aqueous layer.

    • Drain and discard the organic layer.

  • Basification and Re-extraction:

    • To the remaining aqueous layer (containing BH⁺), add fresh organic solvent.

    • Adjust the pH to ~10 by adding a base like NaOH. This deprotonates your basic heterocycle, returning it to its neutral, more organic-soluble form (B).[8][9]

    • Shake the funnel again. The neutral basic heterocycle (B) will now move into the organic layer, leaving any remaining ionized impurities in the aqueous phase.

    • Drain the aqueous layer (discard) and collect the organic layer containing your purified compound.

  • Final Steps: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to isolate your purified polar heterocyclic compound.

References

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? [Online forum post]. Available: [Link]

  • 4. Crystallization. (n.d.). Chemistry LibreTexts. Available: [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Available: [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Online forum post]. Available: [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • van de Merbel, N. C. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Journal of Chromatography B, 853(1-2), 1-8. Available: [Link]

  • Spingler, B., et al. (2012). A beginner's guide to the art of crystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Available: [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available: [Link]

  • Chadwick, K. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 69(Pt 1), 69-77. Available: [Link]

  • Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology, 11(1). Available: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Available: [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Available: [Link]

  • Recrystallization. (n.d.). Available: [Link]

  • Jayasundara, D., et al. (2025). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. International Journal of Molecular Sciences, 26(9), 4313. Available: [Link]

  • Míková, K., & Procházka, J. (2009). Mass Transfer Coefficient in Liquid−Liquid Extraction and the Influence of Aqueous Phase pH. Industrial & Engineering Chemistry Research, 48(19), 8979–8985.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available: [Link]

  • Liu, Y., et al. (2022). Effect of pH-Dependent Homo/Heteronuclear CAHB on Adsorption and Desorption Behaviors of Ionizable Organic Compounds on Carbonaceous Materials. International Journal of Molecular Sciences, 23(19), 11409. Available: [Link]

  • Lendor, S., et al. (2013). Quaternary ammonium-functionalized silica sorbents for the solid-phase extraction of aromatic amines under normal phase conditions. Journal of Chromatography A, 1285, 29-36. Available: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available: [Link]

  • University of York. (n.d.). Preparing & loading the column. Available: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available: [Link]

  • Chromatography Forum. (2004, July 7). HILIC serious peak broadening problems. [Online forum discussion]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available: [Link]

  • Nawrocki, J., et al. (2004). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC North America, 22(7), 646-655.
  • Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. WordPress.com. Available: [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available: [Link]

  • Williams, D. L. (2019, February 22). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. Available: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available: [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Available: [Link]

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Available: [Link]

  • Longdom Publishing. (n.d.). HILIC Chromatography An Insight on the Retention Mechanism. Available: [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Kinase Inhibitory Activity of Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and medicinal chemists, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, a family of over 500 enzymes that regulate cellular signaling, are implicated in nearly all hallmarks of cancer, making them prime therapeutic targets[1]. Among the myriad of heterocyclic compounds explored, the pyrrolopyridine (also known as azaindole) nucleus has emerged as a "privileged scaffold." Its structure mimics the purine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain[2][3].

This guide provides an in-depth comparison of the kinase inhibitory activities of various pyrrolopyridine derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide a detailed protocol for assessing inhibitory activity.

The Pyrrolopyridine Core: An ATP-Mimetic Powerhouse

The versatility of the pyrrolopyridine scaffold lies in its fused bicyclic structure, which is a bioisostere of adenine[3][4]. The nitrogen atoms in the ring system are strategically positioned to form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor in the active site, a hallmark of Type I kinase inhibitors that compete directly with ATP[1][5].

The specific arrangement of nitrogen atoms in the different isomers of pyrrolopyridine (e.g., 1H-pyrrolo[2,3-b]pyridine vs. 1H-pyrrolo[3,2-c]pyridine) significantly influences the molecule's geometry and hydrogen bonding potential, thereby affecting its affinity and selectivity for different kinases[6][7].

Comparative Analysis of Kinase Inhibition

The efficacy of a pyrrolopyridine-based inhibitor is not defined by its core alone, but by the intricate interplay of various substituents attached to the ring. These modifications fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes the inhibitory activities (IC₅₀ values) of several pyrrolopyridine derivatives against a range of kinases, showcasing the scaffold's broad applicability.

Compound ID/ReferencePyrrolopyridine Core StructureTarget Kinase(s)IC₅₀ (nM)
Compound 42 [8]1H-pyrrolo[2,3-b]pyridineCdc77
Compound 27 [9][10]pyrrolo[2,3-d]pyrimidineMer2
Axl16
Compound 2 [11]pyrrolo[2,3-b]pyridineMet<10 (single-digit nM)
Flt-34
VEGFR-227
Compound 1r [7]1H-pyrrolo[3,2-c]pyridineFMS30
Compound 1e [7]1H-pyrrolo[3,2-c]pyridineFMS60
Compound 16 (3-quinoline)[12]pyrrolo[2,3-b]pyridineMK-2~10
Compound 5k [13]7H-pyrrolo[2,3-d]pyrimidineEGFR79
Her2204
VEGFR240
CDK2110

Note: This table presents a selection of data from various studies to illustrate the potential of the pyrrolopyridine scaffold. Direct comparison should be approached with caution as experimental conditions can vary between studies.

Decoding the Structure-Activity Relationship (SAR)

The data reveals that subtle chemical modifications can lead to dramatic shifts in potency and selectivity. This is the core principle of SAR studies.

  • Hinge Binding is Key : As discussed, the pyrrolopyridine core acts as the anchor. For instance, in Mer and Axl kinase inhibitors, the interaction with the hinge region is essential for activity[9][10].

  • Exploiting Hydrophobic Pockets : Substituents can be designed to occupy nearby hydrophobic pockets in the ATP-binding site, thereby increasing affinity. The addition of a benzamido group to certain 1H-pyrrolo[3,2-c]pyridine derivatives was found to enhance potency against FMS kinase, likely by occupying such a pocket[7].

  • Achieving Selectivity : The ultimate goal is to design inhibitors that target the desired kinase without affecting other, often closely related, kinases. This minimizes off-target effects and potential toxicity[4]. A compelling example is the development of eCF506, a highly selective SRC inhibitor. Derived from the promiscuous kinase inhibitor PP1, iterative design and screening led to a compound with subnanomolar IC₅₀ for SRC, while requiring a concentration three orders of magnitude greater to inhibit the closely related ABL kinase[5]. This selectivity is crucial, as non-selective inhibition can lead to undesirable side effects[4].

Visualizing the Target: The SRC Signaling Pathway

To understand the impact of these inhibitors, it is essential to visualize their place in cellular signaling. SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Aberrant SRC activity is a common feature in many cancers.

SRC_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC_inactive SRC (Inactive) RTK->SRC_inactive Activate Integrins Integrins Integrins->SRC_inactive Activate GPCR GPCR GPCR->SRC_inactive Activate SRC_active SRC (Active) SRC_inactive->SRC_active FAK FAK SRC_active->FAK STAT3 STAT3 SRC_active->STAT3 PI3K PI3K SRC_active->PI3K RAS RAS SRC_active->RAS Pyrrolopyridine Pyrrolopyridine Inhibitor (e.g., eCF506) Pyrrolopyridine->SRC_active Inhibits Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Migration Migration FAK->Migration STAT3->Proliferation STAT3->Survival STAT3->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation AKT->Survival AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The pyrrolopyridine scaffold is undeniably a cornerstone in the design of modern kinase inhibitors. Its inherent ability to mimic ATP provides a powerful starting point for developing highly potent drugs. As this guide has illustrated, the true art and science lie in the strategic decoration of this core scaffold. Through meticulous SAR studies, guided by robust biochemical assays and a deep understanding of kinase signaling pathways, researchers can transform a promiscuous binder into a highly selective and effective therapeutic agent. The continued exploration of novel substitutions and isomeric forms of the pyrrolopyridine nucleus promises to yield the next generation of targeted cancer therapies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparative Molecular Field Analysis of Pyrrolopyrimidines as LRRK2 Kinase Inhibitors. (2016). Journal of the Korean Chemical Society, 60(2), 127-133. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4140-50. [Link]

  • Lee, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(18), 5549-5569. [Link]

  • Lee, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 535-551. [Link]

  • El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science, 1(1), FSO2. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1127. [Link]

  • Lücking, U., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 488-501. [Link]

  • Anderson, D. R., et al. (2007). Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Journal of Medicinal Chemistry, 50(11), 2647-2654. [Link]

  • Al-Ostath, R. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information. [Link]

  • Rosse, G. (2014). Pyrrolopyridines-quinazolines Inhibitors of PKR-Like ER Kinase. ACS Medicinal Chemistry Letters, 6(1), 1-2. [Link]

Sources

A Researcher's Guide to Validating Target Engagement of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the identification of a novel bioactive small molecule, such as methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, marks not an end, but a critical beginning. The pyrrolopyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents, often targeting protein kinases and other key signaling proteins.[1][2][3] Therefore, a primary challenge following the discovery of a hit compound like methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate from a phenotypic screen is the unambiguous confirmation that it directly binds to its intended molecular target within a biologically relevant context. This guide provides a comprehensive comparison of modern techniques to validate target engagement, offering researchers the insights needed to design robust experimental strategies and generate high-confidence data.

The Imperative of Target Engagement Validation

Target engagement is the crucial first step in the mechanism of action (MOA) of any drug.[4][5] It confirms that a compound physically interacts with its intended target protein in a cellular environment. Without this confirmation, interpreting data from downstream functional assays can be misleading, potentially leading to the costly pursuit of compounds that act via off-target effects. This guide will compare and contrast a selection of widely adopted biophysical, biochemical, and cell-based methodologies for validating the target engagement of novel compounds like methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

A Multi-Faceted Approach to Target Validation

A robust validation of target engagement should not rely on a single methodology. Instead, a combination of orthogonal approaches provides the most convincing evidence. We will explore a selection of techniques, each with its unique strengths and limitations, to construct a comprehensive target engagement profile.

Biophysical Methods: Probing the Direct Interaction

Biophysical assays are foundational in target validation as they directly measure the physical interaction between a compound and a purified protein.[6][7] These methods are invaluable for initial hit confirmation and for providing detailed thermodynamic and kinetic parameters of the binding event.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[8][9] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Experimental Workflow:

BRET_Workflow A Transfect cells with a plasmid encoding the Target-NanoLuc fusion protein B Add NanoBRET tracer and methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate A->B C Add NanoLuc substrate B->C D Measure luminescence at two wavelengths (donor and acceptor) C->D E Calculate BRET ratio D->E

Caption: A streamlined workflow for a NanoBRET target engagement assay.

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of the test compound indicates target engagement. Plotting the BRET ratio against a range of compound concentrations allows for the determination of the IC50, which reflects the compound's affinity for the target in a cellular context.

Cell-Based Methods: The Ultimate Litmus Test

Cell-based assays provide the most physiologically relevant assessment of target engagement, as they measure the interaction within the complex environment of a living cell. [10][11] Cellular Thermal Shift Assay (CETSA®): Measuring Target Stabilization in Situ

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. [12][13][14]This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Experimental Protocol:

  • Treat cultured cells with methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the soluble fraction and quantify the amount of the target protein by Western blotting or other protein detection methods.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison of Cellular Target Engagement Assays:

FeatureNanoBRETCellular Thermal Shift Assay (CETSA®)
Principle Resonance energy transfer upon tracer displacementLigand-induced thermal stabilization of the target
Target Modification Requires genetic fusion to a luciferaseNo modification of the endogenous protein required
Throughput HighMedium to High (with high-content imaging)
Key Output Cellular IC50Thermal shift (ΔTm)
Advantages Quantitative, real-time, high throughputLabel-free, measures engagement with endogenous protein
Limitations Requires a specific tracer and genetic modificationIndirect measure of binding, can be influenced by cellular stress

Concluding Remarks: A Strategy for Confidence

Validating the target engagement of a novel compound such as methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a cornerstone of successful drug discovery. A multi-pronged approach, beginning with direct biophysical measurements to confirm a physical interaction and progressing to cell-based assays to demonstrate engagement in a physiological context, provides the highest level of confidence. By carefully selecting and executing a combination of the techniques outlined in this guide, researchers can build a robust data package that clearly elucidates the molecular mechanism of their compound, paving the way for its further development as a potential therapeutic agent.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 13). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved from [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. (2026, January 26). Retrieved from [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC. Retrieved from [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). Retrieved from [Link]

  • Target Engagement - Selvita. Retrieved from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015, December 23). Retrieved from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. Retrieved from [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges - Taylor & Francis. (2025, December 7). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. (2022, March 30). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (2021, April 9). Retrieved from [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. Retrieved from [Link]

  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays - Massachusetts Biotechnology Council. (2025, March 24). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27). Retrieved from [Link]

  • A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells - Our journal portfolio - PLOS. (2018, April 4). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). Retrieved from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Retrieved from [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Retrieved from [Link]

  • Biophysical methods in early drug discovery - PMC. Retrieved from [Link]

  • Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry | Journal of Applied Bioanalysis. Retrieved from [Link]

Sources

The 3-Nitro-1H-pyrrolo[3,2-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework for molecular interactions with biological targets. The 1H-pyrrolo[3,2-b]pyridine, an isomer of the well-known 7-azaindole, is one such scaffold that has garnered significant interest. Its unique arrangement of a pyrrole ring fused to a pyridine ring presents a versatile platform for the development of compounds with a wide array of biological activities, including kinase inhibition and anticancer properties.[1][2][3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 1H-pyrrolo[3,2-b]pyridine core, with a specific focus on the projected influence of a 3-nitro substitution. As direct experimental data on 3-nitro-1H-pyrrolo[3,2-b]pyridine derivatives is limited in publicly accessible literature, this guide will leverage established medicinal chemistry principles and comparative data from related pyrrolopyridine and nitroaromatic compounds to provide a predictive comparison. We will explore the electronic, steric, and metabolic implications of this substitution, offering researchers and drug development professionals a framework for designing future investigations into this promising chemical space.

General SAR of the 1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold offers multiple positions for substitution, each capable of modulating the compound's physicochemical properties and biological activity. Understanding the general SAR of the parent ring system is crucial before delving into the specific effects of a 3-nitro group.

  • Position 1 (Pyrrole Nitrogen) : Substitution at the N1 position can influence the hydrogen-bonding capacity of the pyrrole NH group. In many kinase inhibitors, this NH group acts as a crucial hydrogen bond donor to the hinge region of the kinase. Alkylation or arylation at N1 can abolish this interaction but may introduce new, favorable steric or hydrophobic interactions. For instance, in a series of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, substitution at the N1 position with small alkyl groups like methyl or isopropyl was explored to address physicochemical and pharmacokinetic issues.[2]

  • Position 3 : This position on the pyrrole ring is often a key vector for introducing substituents that can interact with the solvent-exposed region of a binding pocket. Studies on 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives have shown that this position is critical for potency and selectivity.[4]

  • Position 5 and 6 (Pyridine Ring) : Modifications on the pyridine ring can significantly alter the electronic properties of the entire scaffold, as well as provide points for vectoral expansion towards other regions of a target protein. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of a carbamoyl group at the C5-position led to a significant increase in JAK3 inhibitory activity.[5]

The following diagram illustrates the key substitution points on the 1H-pyrrolo[3,2-b]pyridine core that are commonly explored in SAR studies.

Caption: Key positions for substitution on the 1H-pyrrolo[3,2-b]pyridine scaffold.

The Projected Influence of a 3-Nitro Substituent

The introduction of a nitro (-NO₂) group at position 3 is expected to impart profound changes to the scaffold's properties. The nitro group is a potent electron-withdrawing group and can participate in various non-covalent interactions.[6][7][8][9]

Electronic Effects

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its effect through both resonance and induction.[8] Placing it at the 3-position of the electron-rich pyrrole ring would significantly decrease the electron density of the entire heterocyclic system. This has several potential consequences:

  • Modulation of pKa : The electron-withdrawing nature of the nitro group would decrease the basicity of the pyridine nitrogen, potentially altering its ionization state at physiological pH and affecting interactions with acidic residues in a protein target.

  • Enhanced Acidity of N-H : The acidity of the pyrrole N-H proton would be increased, making it a stronger hydrogen bond donor.

  • Susceptibility to Nucleophilic Attack : While the pyrrole ring is typically subject to electrophilic attack, the strong electron-withdrawing effect of the nitro group could alter the reactivity of the scaffold.

Steric and Hydrogen Bonding Effects

The nitro group is relatively small and planar, allowing it to be accommodated in many binding sites. The two oxygen atoms are potent hydrogen bond acceptors. This introduces a new interaction capability at position 3, which could be exploited to engage with hydrogen bond donors within a target's active site.

Metabolic Considerations: Bioreduction

A critical aspect of nitroaromatic compounds is their potential for in vivo bioreduction.[8][9] The nitro group can be reduced by nitroreductase enzymes, often found in bacteria (including gut microbiota) and to a lesser extent in mammalian cells, to form nitroso and hydroxylamine intermediates.[7] This metabolic pathway has a dual nature:

  • Mechanism of Action : For some drugs, bioreduction is a required activation step. The resulting reactive species can form covalent adducts with cellular macromolecules, leading to cytotoxicity. This is the principle behind the antimicrobial activity of nitrofurans and metronidazole.[6][8]

  • Toxicity : The same reactive intermediates can lead to toxicity, including mutagenicity and carcinogenicity, if they interact with host DNA or proteins.[9][10][11][12][13] Therefore, the inclusion of a nitro group necessitates careful toxicological evaluation.

The potential bioreduction pathway of a 3-nitro-1H-pyrrolo[3,2-b]pyridine is illustrated below.

Bioreduction cluster_toxicity Potential Consequences A 3-Nitro-1H-pyrrolo[3,2-b]pyridine (Parent Compound) B Nitroso Intermediate (Reactive) A->B Nitroreductase (2e- reduction) C Hydroxylamine Intermediate (Reactive) B->C Nitroreductase (2e- reduction) Tox Covalent Adducts (Toxicity/Efficacy) B->Tox D Amino Metabolite (Less Reactive) C->D Reduction C->Tox

Caption: Potential bioreductive activation of a 3-nitro-pyrrolopyridine.

Comparative Analysis of Substituents

To contextualize the potential of the 3-nitro group, the following table compares its projected properties with those of other common substituents found in the literature for the broader class of pyrrolopyridines.

Substituent at Position 3Electronic EffectH-Bonding PotentialKey SAR ImplicationsRepresentative Activity
-H NeutralNoneBaseline activity, small size.Varies
-Halogen (Cl, Br, I) Inductively withdrawingWeak acceptorCan fill small hydrophobic pockets, acts as a synthetic handle.Antifungal[4]
-Alkyl (e.g., -CH₃) Weakly donatingNoneFills hydrophobic pockets, can improve metabolic stability.Kinase Inhibition
-Aryl (e.g., -Phenyl) Can be donating or withdrawing (depending on substitution)Pi-stackingCan form extensive interactions with the protein surface.Kinase Inhibition
-Amide (e.g., -CONH₂) WithdrawingDonor and AcceptorCan form multiple hydrogen bonds, improving target engagement.ACC1 Inhibition[2]
-Nitro (-NO₂) (Projected) Strongly withdrawing Strong acceptor Potentially enhances H-bond donor strength of N1-H; risk of bioreduction and toxicity; can act as H-bond acceptor. Predictive: Antimicrobial, Anticancer (via bioreduction)

It is important to note that the impact of a nitro group is highly context-dependent. While some studies on related scaffolds have shown that electron-withdrawing groups like nitro can decrease activity (e.g., antiproliferative activity in some 1H-pyrrolo[3,2-c]pyridines), other research has demonstrated that two nitro groups are essential for the high antitubercular activity of certain compounds.[14][15][16] This underscores the necessity for empirical testing.

Experimental Protocols

For researchers interested in exploring the SAR of 3-nitro-1H-pyrrolo[3,2-b]pyridines, the following experimental workflows provide a starting point.

General Synthesis of 1H-pyrrolo[3,2-b]pyridines and Potential Nitration

A common route to the 1H-pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine. Nitration would typically be performed on the assembled scaffold, although regioselectivity can be a challenge.

Workflow: Synthesis and Nitration

  • Starting Material : Begin with a suitable 2-amino-3-halopyridine derivative.

  • Pyrrole Ring Formation : Employ a palladium-catalyzed coupling reaction (e.g., Sonogashira coupling with an alkyne followed by cyclization) to construct the fused pyrrole ring.

  • Purification : Purify the 1H-pyrrolo[3,2-b]pyridine core using column chromatography.

  • Nitration (Hypothetical) : Carefully treat the purified scaffold with a nitrating agent (e.g., fuming nitric acid in sulfuric acid) at low temperatures. This step requires careful optimization to control regioselectivity and avoid decomposition.

  • Characterization : Confirm the structure of the final product, including the position of the nitro group, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A 2-Amino-3-halopyridine B Pyrrole Ring Formation (e.g., Sonogashira Coupling & Cyclization) A->B C 1H-pyrrolo[3,2-b]pyridine Core B->C D Nitration (e.g., HNO₃/H₂SO₄) C->D E 3-Nitro-1H-pyrrolo[3,2-b]pyridine D->E

Caption: General synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridines.

In Vitro Kinase Inhibition Assay

Given that many pyrrolopyridine derivatives are kinase inhibitors, a primary screen would involve testing against a panel of kinases.

Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Compound Preparation : Prepare a serial dilution of the test compound (e.g., 3-nitro-1H-pyrrolo[3,2-b]pyridine derivative) in DMSO.

  • Reaction Setup : In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and the test compound in a suitable reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation : Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection : Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The 3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold represents an intriguing, albeit underexplored, area of medicinal chemistry. Based on a comparative analysis with related compounds, the introduction of a 3-nitro group is predicted to significantly alter the electronic and interactive properties of the parent ring system. Its strong electron-withdrawing nature, coupled with its potential to act as a hydrogen bond acceptor, could be leveraged to achieve high-potency interactions with specific biological targets. However, the potential for metabolic bioreduction introduces a significant challenge that must be carefully evaluated, as it can be a source of both targeted therapeutic action and off-target toxicity.

This guide serves as a foundational resource for researchers, providing a logical framework and predictive insights to steer the rational design and evaluation of 3-nitro-1H-pyrrolo[3,2-b]pyridine derivatives. The true therapeutic potential of this scaffold can only be unlocked through synthesis and rigorous biological testing.

References

Sources

A Comparative Guide to Pyrrolo[3,2-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of medicinal chemistry, certain heterocyclic structures appear with remarkable frequency in the core of bioactive molecules. These "privileged scaffolds" serve as versatile templates that can be decorated with various functional groups to interact with a wide array of biological targets. Among these, the pyrrolopyridine and pyrazolopyridine isomers are of significant interest. This guide provides an in-depth comparative analysis of two specific, isoelectronic isomers: the 7-azaindole analogue, pyrrolo[3,2-b]pyridine , and its corresponding diaza-analogue, pyrazolo[3,4-b]pyridine .

Both scaffolds are bicyclic aromatic systems comprising a fused five-membered and six-membered ring. The critical distinction lies in the five-membered ring: a pyrrole in the former and a pyrazole in the latter. This seemingly minor structural change—the substitution of a C-H group with a nitrogen atom—imparts profound differences in their electronic, physicochemical, and pharmacological properties. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for rational drug design, scaffold hopping, and lead optimization. This guide will dissect their synthesis, compare their biological activities with supporting data, and offer field-proven insights to inform strategic decisions in drug discovery programs.

Figure 1. Core structures of the two scaffolds under comparison.

Part 1: Structural and Physicochemical Properties

The fundamental difference between the two scaffolds is the presence of an additional nitrogen atom in the pyrazole ring of pyrazolo[3,4-b]pyridine. This nitrogen atom significantly influences the molecule's electronic landscape and its potential for intermolecular interactions.

  • Hydrogen Bonding: Both scaffolds possess a hydrogen bond donor at the N1 position of the five-membered ring and a hydrogen bond acceptor at the N7 position of the pyridine ring. However, the pyrazolo[3,4-b]pyridine scaffold introduces a second nitrogen atom (N2) within the pyrazole ring. While this nitrogen is not a hydrogen bond donor in the stable 1H-tautomer, its lone pair contributes to the electronic character and can act as an additional hydrogen bond acceptor, a feature heavily exploited in kinase inhibitor design.[1][2] The 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H form by nearly 9 kcal/mol.[1]

  • Electronic Distribution and Aromaticity: The introduction of the more electronegative nitrogen atom at the 2-position in the pyrazolo[3,4-b]pyridine ring system alters the electron density across the bicyclic core compared to the pyrrolo[3,2-b]pyridine. This can influence the pKa of the molecule, its susceptibility to metabolic attack, and its ability to participate in π-stacking interactions with biological targets.

  • Dipole Moment and Solubility: The additional nitrogen atom generally increases the polarity and the polar surface area (PSA) of the pyrazolo[3,4-b]pyridine core, which can lead to improved aqueous solubility compared to its pyrrolo[3,2-b]pyridine counterpart, a critical parameter for drug development.

properties cluster_pyrrolo Pyrrolo[3,2-b]pyridine cluster_pyrazolo Pyrazolo[3,4-b]pyridine p1 Single H-bond Donor (N1-H) z1 Single H-bond Donor (N1-H) p1->z1 Shared Feature p2 Single H-bond Acceptor in 5-ring (N/A) z2 Additional H-bond Acceptor (N2) p2->z2 Key Difference (Influences Kinase Hinge Binding) p3 Lower Polarity z3 Higher Polarity / PSA p3->z3 Key Difference (Influences Solubility & Permeability)

Figure 2. Key physicochemical differences stemming from the core structures.

Table 1: Comparative Physicochemical Properties of Unsubstituted Scaffolds

PropertyPyrrolo[3,2-b]pyridinePyrazolo[3,4-b]pyridineJustification for Difference
Formula C₇H₆N₂C₆H₅N₃Replacement of C-H with N
Molecular Weight 118.14 g/mol 119.13 g/mol Addition of a Nitrogen atom
Hydrogen Bond Donors 11Both have an N-H group in the 5-membered ring
Hydrogen Bond Acceptors 1 (Pyridine N)2 (Pyridine N, Pyrazole N2)Extra lone pair on the pyrazole N2 atom
Predicted LogP 1.450.85Increased nitrogen content generally lowers LogP
Predicted PSA 38.0 Ų50.8 ŲAdditional nitrogen atom increases polar surface area

(Note: LogP and PSA values are calculated estimates for the parent scaffolds and will vary significantly with substitution.)

Part 2: Comparative Synthesis Strategies

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. Both scaffolds can be constructed through various well-established synthetic routes.

Synthesis of Pyrrolo[3,2-b]pyridine

The construction of the 7-azaindole core often involves forming the pyrrole ring onto a pre-existing pyridine. A common and effective method is the ring transformation of pyrazolo[2,3-a]pyridines , which provides a novel route to N-aryl derivatives of the pyrrolo[3,2-b]pyridine system.[3] This involves a stereospecific ring transformation through N-N bond fission.[3]

synthesis_pyrrolo start Pyridinium-N-arylimide Zwitterion intermediate Tetrahydro-pyrrolo[3,2-b]pyridine Cycloadduct start->intermediate [3+2] Cycloaddition reagent Fumaronitrile in Dichloromethane reagent->intermediate product 1H-Pyrrolo[3,2-b]pyridine Derivative intermediate->product Isomerization or Oxidation

Figure 3. Generalized workflow for a pyrrolo[3,2-b]pyridine synthesis.

Representative Protocol: Synthesis via Zwitterion Cycloaddition [3]

  • Step 1: Formation of the Cycloadduct: To a solution of the appropriate pyridinium-N-arylimide zwitterion (1.0 eq) in dichloromethane (DCM), add fumaronitrile (1.2 eq).

  • Step 2: Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation: Remove the solvent under reduced pressure. Treat the residue with diethyl ether to precipitate the solid product.

  • Step 4: Purification: Filter the solid material and recrystallize from a suitable solvent like acetonitrile to yield the pure tetrahydro-pyrrolo[3,2-b]pyridine derivative.

  • Step 5: Aromatization: The resulting cycloadduct can be isomerized or oxidized using appropriate reagents (e.g., DDQ or heating) to afford the final aromatic pyrrolo[3,2-b]pyridine core.

Synthesis of Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-documented in terms of synthesis, often involving the construction of the pyridine ring onto a pre-formed 5-aminopyrazole precursor.[1] A highly efficient and versatile method is the one-pot, three-component reaction .[4]

synthesis_pyrazolo start1 3-Substituted-1-phenyl- 1H-pyrazol-5-amine product Substituted Pyrazolo[3,4-b]pyridine start1->product One-Pot Reaction (e.g., in Ethanol/Piperidine) start2 3-Oxo-3-arylpropanenitrile start2->product One-Pot Reaction (e.g., in Ethanol/Piperidine) start3 Aromatic Aldehyde start3->product One-Pot Reaction (e.g., in Ethanol/Piperidine)

Figure 4. Workflow for a three-component pyrazolo[3,4-b]pyridine synthesis.

Representative Protocol: One-Pot, Three-Component Synthesis [4]

  • Step 1: Prepare Reaction Mixture: In a round-bottom flask, combine the 3-substituted-1-phenyl-1H-pyrazol-5-amine (1.0 eq), the appropriate 3-oxo-3-arylpropanenitrile (1.0 eq), and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Step 2: Add Catalyst: Add a catalytic amount of piperidine to the mixture.

  • Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Step 4: Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Step 5: Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyrazolo[3,4-b]pyridine derivative.

Part 3: Pharmacological Profile and Biological Applications

The true divergence of these scaffolds is revealed in their pharmacological profiles. While both are recognized as "kinase-privileged," the specific targets they engage and the therapeutic areas they address show both overlap and distinct preferences.

Figure 5. Overview of primary biological targets for each scaffold.
Kinase Inhibition: A Tale of Two Hinge Binders

Kinase inhibitors represent the most prolific application for both scaffolds. Their N-H donor and pyridine N7 acceptor form a canonical hydrogen bonding pattern with the kinase hinge region, mimicking the adenine moiety of ATP.

  • Pyrazolo[3,4-b]pyridine: This scaffold is a cornerstone in the development of inhibitors for a vast range of kinases. The additional N2 atom often acts as a key hydrogen bond acceptor for residues in the kinase active site, enhancing potency and selectivity.[2] It is a privileged core for inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinases (TRKs).[4][5][6][7][8] For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors, with compound 7n from that study showing significant in vivo antitumor activity.[8]

  • Pyrrolo[3,2-b]pyridine: While also a potent kinase hinge-binder, the pyrrolo[3,2-b]pyridine scaffold has been prominently featured in inhibitors of different kinase families. It is the core of vemurafenib (a pyrrolo[2,3-b]pyridine isomer), a potent B-Raf enzyme inhibitor.[9] Derivatives of the related pyrrolo[2,3-b]pyridine scaffold have shown high potency against Janus Kinase 3 (JAK3), Ataxia-Telangiectasia Mutated (ATM) kinase, and GSK-3β.[10][11][12] The absence of the N2 acceptor means that selectivity is driven more by the substituents and their interactions with other parts of the ATP binding pocket.

Table 2: Representative Biological Activity Data

Compound ClassTargetRepresentative IC₅₀Therapeutic AreaReference
Pyrrolo[3,2-b]pyridine Derivatives Antiproliferative (A375 Melanoma)GI₅₀ < 1 µMOncology[13]
Pyrrolo[2,3-b]pyridine Derivatives GSK-3β0.22 nMAlzheimer's Disease[10]
Pyrrolo[2,3-b]pyridine Derivatives FGFR17 nMOncology[14]
Pyrazolo[3,4-b]pyridine (Cpd 8c) Topoisomerase IIαGI₅₀ = 0.72 µM (MV4-11 cells)Oncology[4]
Pyrazolo[3,4-b]pyridine (Cpd C03) TRKA56 nMOncology[7][15]
Pyrazolo[3,4-b]pyridine (Cpd 6b) CDK20.04 µMOncology[6]
Pyrazolo[3,4-b]pyridine (Cpd 6b) PIM10.08 µMOncology[6]

*Data for the closely related pyrrolo[2,3-b]pyridine isomer is included to illustrate the potential of the broader pyrrolopyridine class.

Broader Antineoplastic and Antimicrobial Activity

Beyond kinase inhibition, these scaffolds have demonstrated a wide range of biological effects.

  • Pyrazolo[3,4-b]pyridine derivatives have shown potent, broad-spectrum antiproliferative activity through mechanisms including the inhibition of Topoisomerase IIα and tubulin polymerization.[4] Furthermore, this scaffold has been explored for its antimicrobial and CNS-depressant activities.[5][16]

  • Pyrrolo[3,2-b]pyridine derivatives have also been developed as potent antiproliferative agents against melanoma.[13] The broader class of pyrrolopyridines are key components in drugs for cancer and infectious diseases.[17]

Part 4: A Medicinal Chemist's Perspective and Comparative Summary

When choosing a scaffold for a new drug discovery program, several factors beyond raw potency must be considered.

  • Scaffold Hopping and Bioisosterism: The pyrrolo[3,2-b]pyridine and pyrazolo[3,4-b]pyridine cores are excellent examples of bioisosteres. A medicinal chemist might "hop" from a pyrrolo[3,2-b]pyridine lead to a pyrazolo[3,4-b]pyridine series to pick up an additional hydrogen bond, potentially improving potency or altering the selectivity profile. Conversely, moving from the pyrazolo to the pyrrolo scaffold could reduce polarity, which might improve cell permeability or reduce interactions with off-target proteins.

  • Drug-likeness and ADME Properties: Pyrazolo[3,4-b]pyridine derivatives have been shown to have good agreement with Lipinski's and Veber's rules, suggesting potential for oral bioavailability.[16] Their generally higher polarity may aid solubility but could be a hindrance for crossing the blood-brain barrier. The less polar pyrrolo[3,2-b]pyridine scaffold might offer advantages for CNS targets, assuming solubility can be adequately addressed through substituent modification.

  • Intellectual Property: The pyrazolo[3,4-b]pyridine scaffold has been extensively claimed in patents for kinase inhibition from numerous pharmaceutical companies.[2] This dense patent landscape may make the pyrrolo[3,2-b]pyridine scaffold a more attractive starting point for new programs seeking to establish novel intellectual property.

Table 3: Head-to-Head Comparison Summary

FeaturePyrrolo[3,2-b]pyridinePyrazolo[3,4-b]pyridine
Core Distinction C-H at position 2Nitrogen at position 2
Key H-Bonding N1-H (donor), N7 (acceptor)N1-H (donor), N7 (acceptor), N2 (acceptor)
Physicochemical Profile Less polar, lower PSA, higher LogPMore polar, higher PSA, lower LogP
Synthetic Access Well-established, e.g., via ring transformationExcellent, versatile routes (e.g., three-component)
Primary Kinase Targets JAK, ATM, B-Raf familiesCDK, GSK, FGFR, TRK, PIM families
Key Advantage Potentially better for CNS penetration; less crowded IP spaceExtra H-bond acceptor for potency/selectivity; often better solubility
Potential Challenge Solubility may need optimizationMay have lower cell permeability; crowded IP space

Conclusion

The pyrrolo[3,2-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds, while structurally similar, offer distinct advantages and challenges in drug design. The pyrazolo[3,4-b]pyridine core, with its additional nitrogen acceptor, has proven to be a workhorse in kinase inhibitor design, providing an extra handle for achieving high potency and modulating selectivity. Its synthesis is robust and high-yielding, making it ideal for rapid library generation.

The pyrrolo[3,2-b]pyridine scaffold, while also a potent hinge-binder, presents a different physicochemical profile. Its lower polarity may be advantageous for optimizing cell permeability and targeting the central nervous system. Its less saturated patent landscape could offer greater freedom to operate for new discovery programs.

The choice between these two powerful scaffolds is not a matter of one being definitively superior, but rather a strategic decision based on the specific biological target, the desired ADME profile, and the overall goals of the drug discovery campaign. A thorough understanding of their comparative properties, as outlined in this guide, empowers researchers to make more informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Zoubi, R. M., et al. (2022).
  • Bin-Jubair, F. A. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Staszewska-Krajewska, O., & Cmoch, P. (n.d.).
  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science.
  • Song, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Alpan, A. S. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Bin-Jubair, F. A. S., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, T., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Anonymous. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Al-Zoubi, R. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Hafez, H. N., & El-Gazzar, A. R. B. A. (n.d.).
  • Ozdemir, A., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Jin, H., et al. (n.d.). Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)
  • Sun, G., et al. (2025). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, D., et al. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers.
  • Al-Ostoot, F. H., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC.
  • Kóti, J., et al. (2003). Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry.
  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Nakaya, A., et al. (n.d.).
  • Anonymous. (n.d.). 1H-pyrrolo 3,2-b pyridine AldrichCPR. MilliporeSigma.
  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present).
  • Liu, C., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy.
  • Liu, N., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Sheldrake, P. W., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.

Sources

A Comparative Guide to the Anti-Proliferative Efficacy of Novel Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the anti-proliferative effects of novel pyrrolo[3,2-c]pyridine derivatives, a promising class of heterocyclic compounds in oncology research. We will objectively compare the performance of these compounds against established alternatives and provide the supporting experimental data and protocols for validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.

Introduction: The Therapeutic Promise of Pyrrolo[3,2-c]pyridines

The pyridine ring is a fundamental scaffold in numerous FDA-approved anti-cancer drugs, highlighting its significance in medicinal chemistry.[1][2][3] The fusion of a pyrrole ring to the pyridine core, forming the pyrrolo[3,2-c]pyridine scaffold, has given rise to a new generation of kinase inhibitors with potent anti-proliferative properties.[4][5][6][7] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the breast, ovarian, prostate, and leukemia.[1][4][6] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases like FMS kinase to the disruption of microtubule dynamics, a critical process in cell division.[4][8][9] This guide will delve into the experimental validation of these effects, providing a framework for researchers to assess and compare the efficacy of novel pyrrolo[3,2-c]pyridine derivatives.

Comparative Efficacy of Lead Pyrrolo[3,2-c]pyridine Derivatives

Several novel pyrrolo[3,2-c]pyridine derivatives have shown exceptional anti-proliferative activity in pre-clinical studies. Below is a comparative summary of the half-maximal inhibitory concentrations (IC50) for two lead compounds, herein designated as Compound 1r and Compound 10t , against a panel of human cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)SelectivityReference
Compound 1r FMS Kinase InhibitorOvarian, Prostate, Breast0.15 - 1.783.21 to 38.13 times more selective for cancer cells over normal fibroblasts[4][6]
Compound 10t Tubulin Polymerization InhibitorHeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast)0.12 - 0.21Not specified[8][9][10]
Combretastatin A-4 (CA-4) Tubulin Polymerization InhibitorHeLa, SGC-7901, MCF-70.003 - 0.004Not specified[9]
Doxorubicin Topoisomerase II InhibitorHCT-116 (Colon), A549 (Lung)VariesGeneral cytotoxic agent[2]

Analysis: Both Compound 1r and 10t exhibit potent, sub-micromolar anti-proliferative activity. Notably, Compound 1r demonstrates a significant therapeutic window, with high selectivity for cancer cells over normal fibroblasts.[4] Compound 10t's efficacy as a tubulin polymerization inhibitor is comparable to the well-established agent Combretastatin A-4.[9] These data underscore the potential of the pyrrolo[3,2-c]pyridine scaffold as a source of potent and selective anti-cancer agents.

Experimental Workflows for Validation

To rigorously assess the anti-proliferative effects of novel pyrrolo[3,2-c]pyridines, a series of well-established in vitro assays are essential. The following section details the protocols for these key experiments.

Workflow for Assessing Anti-proliferative Activity

Anti-proliferative_Assay_Workflow cluster_0 Initial Screening cluster_1 Confirmation of Anti-proliferative Effect Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Pyrrolo[3,2-c]pyridines Cell_Seeding->Compound_Treatment MTT_Assay MTT/CellTiter-Glo Assay (72h) Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Colony_Formation_Assay Clonogenic (Colony Formation) Assay (1-3 weeks) IC50_Determination->Colony_Formation_Assay

Caption: Workflow for initial screening and confirmation of anti-proliferative effects.

Cell Viability Assay (MTT/CellTiter-Glo)

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[11][12] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[11] The CellTiter-Glo assay quantifies ATP, the energy currency of viable cells.[12][13][14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyrrolo[3,2-c]pyridine derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo reagent to each well.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Clonogenic (Colony Formation) Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[15][16][17][18] It is considered the gold standard for determining cytotoxicity after treatment with anti-cancer agents.[15][18]

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with the pyrrolo[3,2-c]pyridine derivative at various concentrations for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed.[15][16]

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.[15][16]

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which pyrrolo[3,2-c]pyridines exert their anti-proliferative effects is crucial for their development as targeted therapies. The following assays are instrumental in dissecting their impact on the cell cycle and apoptosis.

Workflow for Mechanistic Studies

Mechanistic_Studies_Workflow cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay cluster_2 Signaling Pathway Analysis Cell_Treatment_CC Treat Cells with Test Compound Cell_Fixation_CC Fix and Permeabilize Cells Cell_Treatment_CC->Cell_Fixation_CC PI_Staining Propidium Iodide (PI) Staining Cell_Fixation_CC->PI_Staining Flow_Cytometry_CC Flow Cytometry Analysis PI_Staining->Flow_Cytometry_CC Cell_Treatment_A Treat Cells with Test Compound AnnexinV_PI_Staining Annexin V-FITC/PI Staining Cell_Treatment_A->AnnexinV_PI_Staining Flow_Cytometry_A Flow Cytometry Analysis AnnexinV_PI_Staining->Flow_Cytometry_A Cell_Treatment_WB Treat Cells with Test Compound Protein_Extraction Protein Extraction Cell_Treatment_WB->Protein_Extraction Western_Blot Western Blotting Protein_Extraction->Western_Blot Protein_Expression_Analysis Analyze Protein Expression Western_Blot->Protein_Expression_Analysis

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

As researchers and drug development professionals push the boundaries of targeted therapeutics, the utilization of complex heterocyclic building blocks has become ubiquitous. Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1190322-85-0) —also known as 3-nitro-4-azaindole-6-carboxylic acid methyl ester—is a highly specialized intermediate[1][2]. While its rigid azaindole core and hydrogen-bonding capabilities make it invaluable for synthesizing kinase inhibitors, the presence of the nitroaromatic moiety introduces specific, severe toxicological hazards.

This guide provides authoritative, step-by-step operational and logistical protocols for handling this compound safely. We do not just list safety rules; we explain the mechanistic causality behind them so you can build robust, self-validating safety systems in your laboratory.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the compound is hazardous at a molecular level.

The Nitroaromatic Hazard Mechanism: Nitroaromatic compounds are not merely physical irritants; they undergo specific metabolic activation in biological systems. When systemic exposure occurs, the highly electron-withdrawing nitro group (-NO₂) is sequentially reduced by cellular nitroreductases[3]. This process generates reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates[4]. These electrophilic species are highly toxic because they can form covalent adducts with DNA and cellular macromolecules, leading to documented mutagenic and carcinogenic effects[3][4].

Quantitative Hazard Data: Based on the Globally Harmonized System (GHS) classifications for this compound and its direct structural analogs, handling this material presents four primary acute risks[5][6]:

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedSystemic absorption leads to rapid nitroreduction and subsequent cellular toxicity[3].
H315 Causes skin irritationElectrophilic interactions between the nitro-azaindole core and epidermal proteins[6].
H319 Causes serious eye irritationThe fine crystalline powder causes micro-abrasions and localized chemical burns to the cornea[7].
H335 May cause respiratory irritationInhalation of aerosolized particulates triggers an acute mucosal inflammatory response[6][8].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling biologically active nitroaromatics. Your PPE must act as a deliberate, engineered barrier against both particulate aerosolization and solvent-mediated dermal penetration.

PPE CategorySpecificationOperational Causality (The "Why")
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Nitrile resists fine powders. Double gloving is mandatory when solubilizing the compound in DMSO or DMF. These solvents act as rapid dermal carriers, transporting toxic solutes directly across the stratum corneum if the primary glove fails.
Eye Protection Tight-fitting Chemical Safety GogglesStandard safety glasses lack orbital seals. Goggles are required to prevent airborne dust from bypassing the lenses and causing H319-level ocular damage[7].
Body Protection Flame-retardant Lab Coat with Knit CuffsKnit cuffs prevent the sleeves from dragging into the workspace and create a physical seal at the wrist, preventing powder ingress onto the forearms.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing must occur outside a certified fume hood, mitigating H335 risks from static-induced aerosolization[6].

Self-Validating Operational Protocols

Trust in a safety protocol comes from verification. Every step in handling Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate must be a self-validating system.

Phase 1: Pre-Weighing Setup
  • The Airflow Integrity Check: Before opening the reagent bottle, tape a 1-inch strip of Kimwipe to the bottom of the fume hood sash.

    • Validation: If the strip pulls inward at a steady 45-degree angle, negative pressure (80–120 fpm) is confirmed. If it flutters erratically or hangs straight down, abort the procedure.

  • The Static-Discharge Test: Nitroaromatic powders are highly prone to static charge buildup, which can violently aerosolize the powder upon contact with a spatula. Hover a clean, gloved finger 1 inch above the weigh boat.

    • Validation: If the weigh boat twitches or moves, static charge is present. Apply an anti-static gun (e.g., Zerostat) to the area until the boat remains completely inert.

Phase 2: Weighing and Transfer
  • Tool Selection: Use only PTFE-coated or grounded stainless-steel spatulas to prevent static adherence.

  • Execution: Weigh the required mass of the compound. Immediately recap the source bottle and seal it with Parafilm before proceeding to solubilization.

Phase 3: Solubilization
  • Solvent Addition: Add your solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a sealed vial before adding the solvent via syringe. Never add dry powder to a stirring solvent, as the displacement of air can aerosolize the fine particulates.

  • The Dissolution Confirmation: After adding the solvent, hold the sealed vial against a light source.

    • Validation: The solution must be optically clear with zero particulate refraction before it is removed from the fume hood. Undissolved micro-particulates pose a latent contamination risk.

Workflow Visualization

The following diagram maps the critical operational path and highlights the specific stage where the hazard profile shifts from a particulate risk to a dermal penetration risk.

Workflow N1 1. Environmental Validation (Fume Hood Face Velocity Check) N2 2. PPE Verification (Double Nitrile, Goggles, Lab Coat) N1->N2 Flow confirmed N3 3. Static-Free Weighing (PTFE Spatula, Ionizer) N2->N3 PPE donned N4 4. Solubilization (DMSO/DMF Addition) N3->N4 Powder secured N5 Dermal Penetration Hazard (Solvent Carrier Effect) N4->N5 Risk mechanism N6 5. Assay Integration (Sealed Transfer) N4->N6 Complete dissolution N7 6. Waste Segregation (Incineration Protocol) N6->N7 Protocol complete

Operational workflow and hazard signaling for handling nitro-azaindole compounds.

Spill Response & Disposal Plan

Because nitroaromatic compounds are recalcitrant to environmental biodegradation and toxic to aquatic life, improper disposal is both a safety hazard and an environmental liability[3][9].

For Solid Spills (Powder):

  • Do NOT dry sweep. Dry sweeping will immediately aerosolize the powder.

  • Dampen an absorbent pad with a compatible, low-toxicity solvent (e.g., a 50/50 mix of water and isopropanol) and gently lay it over the spill to suppress dust[6].

  • Wipe the area inward from the edges to prevent spreading.

  • Wash the spill site thoroughly with soap and water to remove residual traces[6].

Waste Segregation:

  • Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent pads, empty vials) must be placed in a designated, sealable hazardous waste container marked for "Toxic Organic Solids - Incineration".

  • Liquid Waste: Solutions containing Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate must be segregated into "Halogen-Free Organic Waste" (unless a halogenated solvent was used). Never flush these solutions down the sink[6][7].

References

  • BLD Pharm. "109175-09-9 | Methyl 6-Nitroindole-3-carboxylate | BLD Pharm" (Includes catalog data for Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, CAS: 1190322-85-0). 1

  • NextSDS. "3-Nitro-4-azaindole-6-carboxylic acid Methyl ester - NextSDS". 2

  • BLD Pharm. "696628-83-8 | Methyl 6-nitrobenzo[4,5]imidazo[1,2-a]pyridine-8-carboxylate - BLDpharm" (GHS Hazard Statements for related nitro-heterocycles).5

  • BLD Pharm. "Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate | BLD Pharm" (GHS Hazard Statements). 8

  • National Institutes of Health (NIH) / PMC. "Nitroaromatic Compounds, from Synthesis to Biodegradation".3

  • Jubilant Ingrevia Limited. "7-Azaindole Safety Data Sheet". 6

  • Benchchem. "An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds". 4

  • ThermoFisher Scientific. "SAFETY DATA SHEET - 7-Azaindole". 7

  • ResearchGate. "Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds". 9

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。